THP-NCS
Description
Properties
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZPMOAYGHWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74N10O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to THP-NCS: A Versatile Bifunctional Chelator for ⁶⁸Ga Radiopharmaceuticals
Introduction
THP-NCS, or Tris(hydroxypyridinone)-isothiocyanate, is a bifunctional chelator that has emerged as a significant tool in the field of nuclear medicine and molecular imaging.[1][2] Its core structure consists of three 1,6-dimethyl-3-hydroxypyridin-4-one groups, which form a hexadentate coordination sphere for trivalent metal ions, coupled with a reactive isothiocyanate (-NCS) group.[3][4] This isothiocyanate moiety allows for the covalent conjugation of the chelator to primary amine groups present on biomolecules such as peptides and antibodies.[1] The primary application of this compound lies in its ability to efficiently and stably chelate the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), enabling the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
The key advantage of the THP chelator system is its capacity for rapid and quantitative ⁶⁸Ga labeling under mild conditions, specifically at ambient temperature and near-neutral pH. This is a significant improvement over conventional chelators like DOTA, which often require heating and acidic conditions for efficient labeling. This feature makes this compound particularly suitable for sensitive biomolecules and facilitates the preparation of radiotracers in a "kit-based" formulation.
This technical guide provides a comprehensive overview of this compound, including its synthesis, radiolabeling procedures, and its application in the context of a targeted PET imaging agent.
Quantitative Data Summary
The following tables summarize key quantitative data associated with this compound and its conjugates as reported in the literature.
Table 1: Physicochemical and Radiochemical Properties of this compound and its Conjugates
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | 961.12 g/mol | |
| [⁶⁸Ga(this compound-RGD)] | ||
| Radiochemical Yield (ITLC) | 96–98% | |
| Radiochemical Yield (HPLC) | >99% | |
| Specific Activity | 60–80 MBq/nmol | |
| HPLC Retention Time (Method 3) | 7.83 min | |
| HPLC Retention Time (Method 4) | 9.42 min | |
| [Ga(this compound-RGD)] | ||
| IC₅₀ (αvβ₃ integrin binding) | 13 ± 2 nM |
Table 2: Biodistribution of [⁶⁸Ga(this compound-RGD)] in U87MG Tumor-Bearing Mice (%ID/g at 60 min p.i.)
| Organ | %ID/g (Mean ± SEM) | Reference |
| Blood | 0.22 ± 0.03 | |
| Heart | 0.35 ± 0.04 | |
| Lungs | 0.51 ± 0.07 | |
| Liver | 1.03 ± 0.11 | |
| Spleen | 0.40 ± 0.06 | |
| Kidneys | 1.60 ± 0.17 | |
| Muscle | 0.23 ± 0.03 | |
| Bone | 0.26 ± 0.03 | |
| Tumor | 1.65 ± 0.15 |
Experimental Protocols
Synthesis of H₃this compound
The synthesis of the bifunctional chelator H₃this compound involves a multi-step chemical process.
Materials:
-
Compound 2 (precursor)
-
Boron trichloride in dichloromethane (1 M solution)
-
Trifluoroethanol
-
Water/acetonitrile (80%/20%)
-
0.2% Trifluoroacetic acid (TFA) in water
-
Sealed reaction vial
-
Ice bath
-
Rotary evaporator
-
Semipreparative HPLC system
Procedure:
-
A solution of chilled boron trichloride in dichloromethane (10 mL, 1 M) is added to a sealed vial containing compound 2 (46 mg, 43 μmol).
-
The reaction is stirred at ambient temperature for 1 hour.
-
The reaction vial is then cooled in an ice bath.
-
Trifluoroethanol (3 mL) is added dropwise to the flask.
-
The reaction solution is evaporated to dryness under reduced pressure.
-
The residue is dissolved in a mixture of water and acetonitrile (80%/20%) and filtered.
-
The filtrate is diluted to 10 mL with a 0.2% TFA solution in water.
-
The final product, H₃this compound, is purified using a semipreparative HPLC column.
Conjugation of H₃this compound to RGD Peptide
The isothiocyanate group of H₃this compound reacts with the primary amine of the lysine side chain in the RGD peptide.
Materials:
-
H₃this compound
-
RGD peptide
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
Procedure:
-
H₃this compound and the RGD peptide are dissolved in DMSO containing DIPEA.
-
The reaction is carried out under microwave conditions at 120 °C and 300 W for 30 minutes.
-
The resulting conjugate, H₃this compound-RGD, is purified by HPLC.
Radiolabeling of H₃this compound-RGD with ⁶⁸Ga
The chelation of ⁶⁸Ga³⁺ by the H₃this compound-RGD conjugate is a rapid, one-step process.
Materials:
-
H₃this compound-RGD conjugate
-
⁶⁸Ga³⁺ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M)
-
Deionized water
Procedure:
-
The H₃this compound-RGD conjugate (5 nmol) is dissolved in deionized water (100 μL).
-
The ⁶⁸Ga³⁺ eluate (1 mL in 0.1 M HCl) is added to the conjugate solution.
-
The pH of the reaction mixture is adjusted to 6-7 by the addition of 1 M sodium acetate buffer (100 μL).
-
The reaction is allowed to proceed at ambient temperature for less than 5 minutes.
-
The radiolabeled product, [⁶⁸Ga(this compound-RGD)], is used without further purification.
Visualizations
Synthesis Workflow of H₃this compound
Caption: Synthetic workflow for H₃this compound.
Radiolabeling and Conjugation Workflow
Caption: Conjugation and radiolabeling workflow.
Targeted Action of [⁶⁸Ga(this compound-RGD)]
The [⁶⁸Ga(this compound-RGD)] radiotracer targets the αvβ₃ integrin, which is often overexpressed on the surface of tumor cells and angiogenic vasculature. The RGD peptide sequence is a well-known ligand for this integrin.
Caption: Targeting of αvβ₃ integrin by the radiotracer.
Conclusion
This compound is a highly effective bifunctional chelator for the development of ⁶⁸Ga-based radiopharmaceuticals. Its ability to be conjugated to biomolecules and subsequently radiolabeled under mild conditions makes it a versatile platform for creating targeted imaging agents. The successful application of [⁶⁸Ga(this compound-RGD)] for imaging αvβ₃ integrin-positive tumors highlights the potential of this technology in oncology and drug development. The straightforward and efficient labeling process is conducive to the development of user-friendly, kit-based preparations, which could facilitate the broader clinical adoption of ⁶⁸Ga PET imaging. Further research into conjugating this compound with other targeting vectors, such as antibodies and antibody fragments, will likely expand its utility in diagnosing and characterizing a wide range of diseases.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. THP Derivatives - CD Bioparticles [cd-bioparticles.net]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Core of THP-NCS
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of THP-NCS, a bifunctional chelator of significant interest in the fields of radiopharmaceuticals and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the core structural components, experimental protocols for its synthesis and conjugation, and quantitative data to support its utility.
Core Chemical Structure
This compound is an acronym for a molecule that combines a Tris(hydroxypyridinone) (THP) core with an isothiocyanate (-N=C=S) functional group. The THP core is a hexadentate chelator, meaning it can form six bonds with a single metal ion. This property makes it particularly efficient for chelating trivalent metal ions like Gallium-68 (⁶⁸Ga). The isothiocyanate group is a reactive moiety that readily forms stable thiourea linkages with primary amines, such as those found on the side chains of lysine residues in peptides and proteins. This dual functionality allows for the stable chelation of a metal ion and covalent attachment to a biomolecule, making this compound a valuable tool for targeted radiopharmaceutical development.[1][2][3]
The full chemical name for the core structure can be complex, but it is fundamentally based on three hydroxypyridinone units linked to a central scaffold. The isothiocyanate group is typically attached to this scaffold via a linker.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is outlined below. The general strategy involves the synthesis of a protected THP precursor, followed by the introduction of the isothiocyanate functionality and subsequent deprotection.
Synthetic Pathway Overview
The synthesis of H₃this compound typically starts from a protected precursor. A dithiocarbamate intermediate is formed, which is then converted to the isothiocyanate. The final step involves the removal of protecting groups to yield the active chelator.[4]
Caption: A simplified workflow for the synthesis of H₃this compound.
Detailed Experimental Protocol for H₃this compound Synthesis
The following protocol is a summary of a published method for the synthesis of H₃this compound.[4]
-
Formation of the Dithiocarbamate Intermediate: The protected THP-amine precursor is reacted with triethylamine and carbon disulfide in ethanol. The addition of water precipitates the dithiocarbamate intermediate.
-
Formation of the Isothiocyanate: The precipitated intermediate is resuspended in a solution of carbon disulfide in ethanol. The addition of di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine results in the formation of the protected this compound.
-
Deprotection: The benzyl protecting groups are removed using a solution of chilled boron trichloride in dichloromethane. The reaction is stirred at ambient temperature for 1 hour.
-
Workup and Purification: The reaction is cooled in an ice bath, and trifluoroethanol is added dropwise. The solution is then evaporated to dryness. The residue is dissolved in a water/acetonitrile mixture, filtered, and purified by semipreparative HPLC.
Bioconjugation and Radiolabeling
A primary application of this compound is its conjugation to biomolecules for targeted delivery of radionuclides. The isothiocyanate group allows for efficient labeling of peptides and proteins.
Conjugation to Peptides
This compound can be conjugated to peptides containing primary amines, such as the lysine side chain of c(RGDfK) (RGD), a peptide that targets αvβ3 integrin.
Caption: Workflow for the conjugation of H₃this compound to a peptide.
Experimental Protocol for Peptide Conjugation
The following is a typical protocol for conjugating H₃this compound to a peptide.
-
Reaction Setup: H₃this compound and the peptide (e.g., RGD) are dissolved in dimethyl sulfoxide (DMSO) containing diisopropylethylamine (DIPEA).
-
Microwave Reaction: The reaction mixture is subjected to microwave irradiation at 120 °C and 300 W for 30 minutes.
-
Purification: The resulting conjugate is purified by HPLC.
Radiolabeling with Gallium-68
The this compound-peptide conjugate can be efficiently radiolabeled with Gallium-68.
Caption: Schematic of the radiolabeling process.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₅H₅₆N₁₀O₁₀S₂ | |
| Molecular Weight | 961.12 g/mol | |
| Appearance | White to off-white powder |
Table 2: Radiolabeling and Conjugate Characterization
| Parameter | [⁶⁸Ga(this compound-RGD)] | [⁶⁸Ga(THP-PhNCS-RGD)] | Reference |
| Radiochemical Yield (HPLC) | >99% | >99% | |
| Radiochemical Yield (iTLC) | 96-98% | 97-99% | |
| Specific Activity | 8-9 MBq/nmol | 8-9 MBq/nmol | |
| HPLC Retention Time (Method 3) | 7.83 min | 8.15 min | |
| IC₅₀ (αvβ₃ integrin binding) | 18.0 ± 1.2 nM | 15.0 ± 1.1 nM |
Biological Activity and Applications
Isothiocyanates, in general, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The primary application of this compound, however, is as a bifunctional chelator for the development of targeted radiopharmaceuticals for PET imaging. The conjugation of ⁶⁸Ga-labeled this compound to RGD peptides allows for the in vivo imaging of αvβ₃ integrin expression, which is often upregulated in tumors. Ex vivo biodistribution studies have shown that the uptake of [⁶⁸Ga(this compound-RGD)] in tumors is receptor-mediated. The resulting radiotracers have demonstrated metabolic stability in circulation.
Conclusion
This compound is a versatile and highly effective bifunctional chelator that facilitates the rapid and efficient radiolabeling of biomolecules under mild conditions. Its robust chemical structure, characterized by a stable tris(hydroxypyridinone) core and a reactive isothiocyanate group, makes it an invaluable tool for the development of targeted imaging and therapeutic agents in nuclear medicine and drug development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. THP (Tris(hydroxypyridinone)) - www.chematech-mdt.com [chematech-mdt.com]
- 3. THP Derivatives - CD Bioparticles [cd-bioparticles.net]
- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to THP-NCS Chelators for Radiolabeling in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties and applications of two important classes of bifunctional chelators commonly referred to as THP-NCS: the hydroxypyridinone-based chelator p-SCN-Bn-HOPO, primarily used for Zirconium-89, and the tris(hydroxypyridinone) (THP) based chelators developed for Gallium-68. This guide is intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and radiopharmaceuticals.
Introduction
The isothiocyanate (-NCS) functional group provides a versatile handle for the conjugation of chelators to biomolecules, such as antibodies and peptides, through the formation of a stable thiourea bond with primary amines (e.g., lysine residues). This has led to the development of "this compound" chelators for use in targeted radionuclide imaging, particularly Positron Emission Tomography (PET). This guide delineates the properties of two distinct platforms that share this nomenclature.
Part 1: p-SCN-Bn-HOPO for Zirconium-89 Immuno-PET
p-Isothiocyanatobenzyl-3,4,3-(LI-1,2-HOPO), abbreviated as p-SCN-Bn-HOPO, is an octadentate hydroxypyridinone-based chelator designed for the stable coordination of Zirconium-89 (⁸⁹Zr). Zirconium-89 is an ideal radionuclide for antibody-based PET imaging (immuno-PET) due to its half-life (78.4 hours), which is compatible with the slow pharmacokinetics of monoclonal antibodies.[1]
A significant challenge with the traditional ⁸⁹Zr chelator, desferrioxamine (DFO), is the in vivo release of the ⁸⁹Zr⁴⁺ cation, leading to undesirable accumulation in the bone.[2] p-SCN-Bn-HOPO was developed as a more robust alternative, demonstrating superior in vivo stability.[2][3]
Core Properties of p-SCN-Bn-HOPO
| Property | Value/Description |
| Chemical Name | p-Isothiocyanatobenzyl-3,4,3-(LI-1,2-HOPO) |
| Structure | A spermine backbone with four 1,2-hydroxypyridinone groups and a p-isothiocyanatobenzyl linker.[4] |
| Denticity | Octadentate (8 oxygen donors). |
| Primary Metal Ion | Zirconium-89 (⁸⁹Zr⁴⁺). |
| Key Advantage | Forms a highly stable complex with ⁸⁹Zr⁴⁺, significantly reducing in vivo release and bone uptake compared to DFO. |
Quantitative Data
The following tables summarize key quantitative data for p-SCN-Bn-HOPO compared to the standard chelator, p-SCN-Bn-DFO.
Table 1: In Vivo Performance of ⁸⁹Zr-labeled Trastuzumab Conjugates (336 hours post-injection)
| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab |
| Bone Uptake (%ID/g) | 2.4 | 17.0 |
| Tumor-to-Bone Ratio | > 3 times higher than DFO | - |
Table 2: Radiolabeling and Stability Data
| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg |
| Serum Stability (7 days) | ~89.2% | ~94.7% |
Experimental Protocols
Synthesis of p-SCN-Bn-HOPO (Improved 4-Step Method)
An improved synthesis of p-SCN-Bn-HOPO has been developed with a 14.3% overall yield, which is a significant improvement over the original 9-step, 1.4% yield method. The process involves the mono-substitution of spermine, followed by reaction with a HOPO acid chloride, deprotection, and conversion to the isothiocyanate. The final purification is performed by preparative HPLC.
Conjugation to Antibodies
-
The p-SCN-Bn-HOPO ligand is designed to be conjugated to antibodies through the formation of a thiourea bond with the amine side chain of a lysine residue.
-
A typical conjugation involves reacting the antibody with a 5:1 molar ratio of p-SCN-Bn-HOPO in a suitable buffer.
-
The average number of chelators per antibody can be determined using methods like isotopic dilution assays. For trastuzumab, this has been shown to be approximately 2.8 ± 0.2.
Radiolabeling with ⁸⁹Zr
-
Radiolabeling of hydroxamate and hydroxypyridinone chelators is typically performed with [⁸⁹Zr]Zr-oxalate.
-
The pH is adjusted to between 6.8 and 7.2 using a buffer such as HEPES, and the reaction is carried out at room temperature.
-
Both the free chelator and the antibody-conjugated chelator can be quantitatively labeled within 1-3 hours.
-
The radiolabeled antibody conjugate is then purified, typically using size exclusion chromatography.
Part 2: Tris(hydroxypyridinone) (THP) NCS Chelators for Gallium-68
A distinct class of chelators, based on a tris(hydroxypyridinone) scaffold and functionalized with an isothiocyanate group (this compound), has been developed for the chelation of Gallium-68 (⁶⁸Ga). These chelators are noted for their ability to be radiolabeled with high efficiency under exceptionally mild conditions. This makes them highly suitable for the preparation of kit-based radiopharmaceuticals, simplifying the process and increasing accessibility for clinical PET imaging.
Core Properties of this compound Chelators
| Property | Value/Description |
| Chemical Name | Varies, e.g., H₃this compound, H₃THP-PhNCS. |
| Structure | A tripodal scaffold with three 1,6-dimethyl-3-hydroxypyridin-4-one groups and a pendant isothiocyanate linker. |
| Molecular Weight | e.g., 961.12 g/mol for this compound (C₁₃₃). |
| Primary Metal Ion | Gallium-68 (⁶⁸Ga³⁺). |
| Key Advantage | Allows for rapid (<5 minutes), quantitative (>95%) radiolabeling at room temperature and neutral pH, often without the need for post-synthesis purification. |
Quantitative Data
Table 3: Radiolabeling Performance of ⁶⁸Ga-THP-NCS Peptide Conjugates
| Parameter | Value |
| Radiochemical Yield | >95% |
| Specific Activity | 60–80 MBq/nmol |
| Labeling Time | < 5 minutes |
| Labeling Temperature | Ambient |
Table 4: In Vitro Binding Affinity of a Ga-THP-NCS-RGD Conjugate
| Compound | IC₅₀ (nM) for αvβ₃ integrin |
| [Ga(this compound-RGD)] | 8.3 ± 1.5 |
| [Ga(THP-PhNCS-RGD)] | 4.8 ± 0.6 |
| RGD (unconjugated) | 8.7 ± 1.6 |
Experimental Protocols
Synthesis of H₃this compound
The synthesis involves several steps, starting with the reaction of a precursor with triethylamine and carbon disulfide to form a dithiocarbamate intermediate. This is followed by further reactions to introduce the isothiocyanate group and subsequent deprotection of benzyl groups using boron trichloride to yield the final H₃this compound chelator.
Conjugation to Peptides (e.g., RGD)
-
The peptide (e.g., cyclic(RGDfK)) is dissolved in dimethyl sulfoxide (DMSO).
-
The this compound chelator is also dissolved in DMSO and added to the peptide solution along with a base such as diisopropylethylamine.
-
The reaction is typically heated under microwave conditions (e.g., 120 °C, 300 W, 30 min).
-
The resulting conjugate is purified using reverse-phase HPLC.
Radiolabeling with ⁶⁸Ga
-
The this compound-conjugated peptide is dissolved in a suitable buffer.
-
Acidic, generator-produced ⁶⁸Ga³⁺ eluate is added directly to the solution.
-
A buffer, such as ammonium acetate, is added to adjust the pH to near-neutral.
-
The reaction proceeds rapidly at room temperature, achieving high radiochemical yields without the need for heating or further purification.
Visualizations
Immuno-PET Workflow
The following diagram illustrates the general workflow for developing and utilizing a this compound based radiopharmaceutical for immuno-PET imaging.
Conjugation Reaction Logic
This diagram shows the logical relationship of the key reaction for attaching the chelator to a biomolecule.
Conclusion
The "this compound" designation encompasses at least two families of advanced chelators that are pivotal for the development of next-generation radiopharmaceuticals. The hydroxypyridinone-based p-SCN-Bn-HOPO offers a superior solution for stable ⁸⁹Zr-labeling of antibodies, mitigating issues of bone uptake seen with older chelators. Concurrently, the tris(hydroxypyridinone) based this compound chelators provide a platform for extremely rapid and efficient ⁶⁸Ga-labeling under mild, kit-friendly conditions. Both systems leverage the reliable isothiocyanate chemistry for conjugation to targeting biomolecules, enabling the creation of highly specific probes for PET imaging in oncology and other areas of molecular medicine. This guide provides the core technical details to aid researchers in the selection and application of these versatile chelating agents.
References
- 1. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
tris(hydroxypyridinone) isothiocyanate characteristics
An In-depth Technical Guide to Tris(hydroxypyridinone) Isothiocyanate: Characteristics and Applications
This technical guide provides a comprehensive overview of tris(hydroxypyridinone) isothiocyanate, a bifunctional chelator with significant applications in radiopharmaceutical development and molecular imaging. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chelator's synthesis, physicochemical properties, and experimental applications.
Core Characteristics
Tris(hydroxypyridinone) isothiocyanate (THP-NCS) is a bifunctional chelator designed for the stable coordination of trivalent metal ions, coupled with a reactive group for covalent attachment to biomolecules. The core of the molecule consists of three hydroxypyridinone (HOPO) units, which collectively act as a hexadentate ligand. This structure provides a high affinity for hard metal ions like Gallium(III) (Ga³⁺).[1] The key feature of this class of molecules is the pendant isothiocyanate (-N=C=S) group, which allows for efficient, covalent conjugation to primary amine groups on biomolecules such as peptides, proteins, and antibodies.[2][3]
Two primary variants have been synthesized and are discussed in the literature:
-
H₃this compound : Features a short aliphatic linker to the isothiocyanate group.
-
H₃THP-PhNCS : Incorporates a phenyl group in the linker, creating a more rigid structure.[2]
These chelators are particularly noteworthy for their ability to complex the positron-emitting isotope Gallium-68 (⁶⁸Ga) with exceptional speed and efficiency under mild, ambient conditions, making them ideal for the preparation of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[4]
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize the key quantitative data associated with tris(hydroxypyridinone) chelators and their conjugates.
Table 1: Physicochemical Properties of Tris(hydroxypyridinone) Chelators
| Property | Value | Compound | Notes |
| pM (Ga³⁺) | 27.5 | Tripodal 3,4-HP | pM = -log[M³⁺] at pH 7.4, [Ligand]=10 µM, [Metal]=1 µM. Indicates very high stability of the Gallium complex. |
| log β (GdL) | 26.59 | Tripodal 3,4-HP | Represents the overall stability constant of the Gadolinium complex, indicating strong binding. |
| log P | -2.40 ± 0.02 | [⁶⁸Ga(THPᴴ)] | Log P value indicates the hydrophilicity of the complex. THPᴴ is a related N-H analog of the core THP structure. |
| log P | -3.33 ± 0.02 | [⁶⁸Ga(THPᴹᵉ)] | The N-methylated core (THPᴹᵉ) is more hydrophilic than the N-H version. |
Table 2: Performance Characteristics of ⁶⁸Ga-Labeled this compound-RGD Conjugates
| Parameter | [⁶⁸Ga(this compound-RGD)] | [⁶⁸Ga(THP-PhNCS-RGD)] | Notes |
| Radiochemical Yield (RCY) | > 95% | > 95% | Achieved in less than 5 minutes at ambient temperature and neutral pH. |
| Specific Activity | 60–80 MBq/nmol | 60–80 MBq/nmol | High specific activity is crucial for in vivo imaging applications. |
| IC₅₀ (αᵥβ₃ Integrin Binding) | 8.3 ± 1.5 nM | 4.8 ± 0.6 nM | Competitive binding assay against ¹²⁵I-echistatin. The values indicate that the conjugates retain high affinity for the αᵥβ₃ integrin receptor, comparable to native RGD (8.7 ± 1.6 nM). |
| Tumor Uptake (1h post-injection) | 2.35 ± 0.06 %ID/g | 2.86 ± 0.43 %ID/g | Measured in U87MG tumor-bearing mice, demonstrating receptor-mediated uptake in vivo. |
| Mass Spectrometry (m/z) | 740.78 (observed) | Not specified | Corresponds to the dipositive ion [natGa(this compound-RGD)+2H]²⁺. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the chelators and their subsequent use in bioconjugation and radiolabeling.
Synthesis of H₃this compound and H₃THP-PhNCS Chelators
The synthesis of these bifunctional chelators is a multi-step process starting from a common amine-functionalized tris(hydroxypyridinone) precursor.
Protocol 3.1.1: Synthesis of H₃this compound
-
Dithiocarbamate Formation: React the amine-functionalized THP precursor with triethylamine and carbon disulfide in ethanol. The dithiocarbamate intermediate precipitates upon the addition of water.
-
Isothiocyanate Conversion: Resuspend the precipitated intermediate in a solution of carbon disulfide in ethanol.
-
Add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine to the suspension to facilitate the conversion to the isothiocyanate.
-
Deprotection: Remove the benzyl protecting groups from the hydroxypyridinone moieties using boron trichloride in dichloromethane.
-
Final Product Isolation: Quench the reaction with trifluoroethanol to yield the final product, H₃this compound.
-
Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 3.1.2: Synthesis of H₃THP-PhNCS
-
Coupling Reaction: Add an excess of p-phenylene diisothiocyanate and diisopropylethylamine to a solution of the amine-functionalized THP precursor in dimethylformamide.
-
Intermediate Isolation: Isolate the resulting intermediate using reverse-phase semi-preparative HPLC.
-
Deprotection: Remove the benzyl protecting groups using boron trichloride in dichloromethane.
-
Final Product Isolation: Quench the reaction by adding methanol to yield the final product, H₃THP-PhNCS.
-
Purify the final compound using semi-preparative HPLC.
Bioconjugation to Peptides
The isothiocyanate group reacts with primary amines (e.g., the ε-amine of a lysine residue) to form a stable thiourea linkage.
Protocol 3.2.1: Conjugation of H₃this compound to cyclic(RGDfK)
-
Reagent Preparation: Dissolve the cyclic(RGDfK) peptide and either H₃this compound or H₃THP-PhNCS in dimethyl sulfoxide (DMSO).
-
Reaction Setup: Add diisopropylethylamine to the solution to act as a base.
-
Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes under a power of 300 W. Note: The use of DMSO is critical as other solvents like DMF may cause precipitation of the chelator.
-
Purification: Purify the resulting conjugate (e.g., H₃this compound-RGD) using semi-preparative HPLC to achieve high purity (>98%).
-
Characterization: Confirm the identity and purity of the conjugate using analytical HPLC and mass spectrometry.
Radiolabeling with Gallium-68
A key advantage of the THP chelators is the ability to perform radiolabeling in a simple, one-step, kit-based manner.
Protocol 3.3.1: ⁶⁸Ga Labeling of this compound-Peptide Conjugate
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to a range of 6-7.
-
Labeling Reaction: Add the buffered ⁶⁸Ga solution directly to a vial containing the this compound-peptide conjugate (typically at a concentration of ~1 µM).
-
Incubation: Let the reaction proceed at ambient room temperature for 5 minutes. No heating is required.
-
Quality Control: Confirm the radiochemical yield and purity using instant thin-layer chromatography (iTLC) or radio-HPLC. The labeling efficiency is typically greater than 95%, eliminating the need for post-labeling purification.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved with tris(hydroxypyridinone) isothiocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
THP-NCS mechanism of action
An In-depth Technical Guide on the Putative Mechanism of Action of THP-NCS
Disclaimer: The following technical guide details the potential mechanism of action of this compound, a molecule primarily utilized as a bifunctional chelator for radiolabeling in imaging applications. To date, dedicated studies on the therapeutic mechanism of action of this compound are not extensively available in the public domain. The described mechanisms are therefore largely inferred from the well-documented biological activities of its functional isothiocyanate (-NCS) group.
Introduction to this compound
This compound is a derivative of Tris(hydroxypyridinone) (THP) containing a reactive isothiocyanate (-NCS) group. The THP component is a highly efficient chelator for various metal ions, notably Gallium-68, making this compound a valuable tool for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The isothiocyanate group allows for covalent conjugation to biomolecules, such as peptides and antibodies, enabling targeted delivery of the radiolabel.
While its primary application is in diagnostics, the presence of the isothiocyanate moiety suggests a potential for therapeutic activity, as isothiocyanates are a well-established class of chemopreventive and anticancer agents. This guide explores the putative mechanism of action of this compound, focusing on the known cellular and molecular effects of isothiocyanates.
Core Putative Mechanism of Action: The Role of the Isothiocyanate Group
The isothiocyanate group is the key pharmacophore likely responsible for any therapeutic effects of this compound. Isothiocyanates are known to exert their anticancer effects through a multitude of interconnected signaling pathways that regulate detoxification, inflammation, apoptosis, and the cell cycle.
Modulation of Cellular Detoxification Pathways
Isothiocyanates are potent inducers of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. This induction is primarily mediated by the Nrf2-Keap1-ARE signaling pathway.
Figure 1: Nrf2-Keap1-ARE signaling pathway activated by isothiocyanates.
Induction of Apoptosis
Isothiocyanates have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 2: Apoptosis induction pathways modulated by isothiocyanates.
Cell Cycle Arrest
Another important anticancer mechanism of isothiocyanates is the induction of cell cycle arrest, which halts the proliferation of cancer cells. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Figure 3: Isothiocyanate-induced cell cycle arrest.
Quantitative Data Summary
As direct quantitative data for the therapeutic effects of this compound is not available, the following table summarizes the key molecular players and effects associated with the anticancer activity of isothiocyanates in general.
| Cellular Process | Key Molecular Targets/Mediators | Observed Effect | Typical Concentration Range (for ITCs) |
| Detoxification | Nrf2, Keap1, ARE, GST, NQO1 | Increased expression of phase II enzymes | 1-15 µM |
| Apoptosis | Caspase-3, -8, -9, Bcl-2 family proteins, JNK, p38 MAPK | Induction of programmed cell death | 5-50 µM |
| Cell Cycle Arrest | p53, p21, Cyclins, CDKs | Arrest at G1/S or G2/M phase | 5-25 µM |
| Anti-inflammatory | NF-κB | Inhibition of pro-inflammatory signaling | 1-20 µM |
Experimental Protocols
The investigation of the mechanism of action of a compound like this compound would involve a series of in vitro experiments. Below are outlines of key experimental protocols.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, prostate, colon cancer cell lines) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate to allow for the formation of formazan crystals by viable cells.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Figure 4: Workflow for MTT-based cell viability assay.
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for a specified time.
-
Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.
-
Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI), after treating with RNase to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To examine the effect of this compound on the expression and activation of key proteins in signaling pathways.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, cleaved caspase-3, p21) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a promising bifunctional chelator for radiopharmaceutical development. While its primary role is in diagnostic imaging, the presence of the isothiocyanate functional group suggests a potential for therapeutic applications. The putative mechanism of action of this compound as an anticancer agent is likely driven by the known biological activities of isothiocyanates, which include the induction of cellular detoxification pathways, the triggering of apoptosis, and the induction of cell cycle arrest. Further in-depth studies are required to elucidate the specific cellular and molecular effects of the intact this compound molecule and to determine its therapeutic potential.
The Bifunctional Chelator THP-NCS: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone)-isothiocyanate (THP-NCS) is a bifunctional chelator that has garnered significant attention in biomedical research, particularly in the field of nuclear medicine. Its robust ability to form stable complexes with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), combined with a reactive isothiocyanate group, makes it an invaluable tool for the development of targeted radiopharmaceuticals. The isothiocyanate functional group allows for the covalent conjugation of this compound to biomolecules such as peptides and antibodies, enabling the targeted delivery of radioisotopes to specific sites within the body. This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on its use in cancer imaging. It details the underlying principles, experimental protocols, and key data to facilitate its adoption and exploration in further studies.
Core Principles: Chelation and Bioconjugation
The utility of this compound is rooted in two fundamental chemical processes: the chelation of radiometals and the conjugation to targeting biomolecules. The tris(hydroxypyridinone) component of the molecule acts as a hexadentate ligand, forming a highly stable octahedral complex with trivalent metal ions like ⁶⁸Ga. This high stability is crucial to prevent the release of the radioisotope in vivo, which could lead to off-target radiation exposure and poor imaging quality.
The isothiocyanate (-NCS) group is a reactive moiety that readily forms a stable thiourea bond with primary amines (-NH₂) present on biomolecules, such as the lysine residues of peptides and antibodies. This reaction provides a straightforward and efficient method for attaching the chelator to a targeting vector.
Applications in Cancer Research: ⁶⁸Ga-Based PET Imaging
The predominant application of this compound in research is the development of ⁶⁸Ga-labeled radiotracers for Positron Emission Tomography (PET) imaging of tumors. By conjugating this compound to molecules that selectively bind to tumor-associated biomarkers, researchers can create probes that visualize and quantify the expression of these targets in vivo.
A prime example is the conjugation of this compound to RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides target αvβ₃ integrins, which are overexpressed on neo-angiogenic endothelial cells and some tumor cells, playing a crucial role in tumor growth and metastasis. The resulting ⁶⁸Ga-THP-NCS-RGD tracer allows for the non-invasive imaging of angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving ⁶⁸Ga-THP-NCS conjugates.
Table 1: Radiochemical Data of ⁶⁸Ga-THP-NCS-RGD
| Parameter | Value | Reference |
| Radiochemical Yield (ITLC) | 96-98% | [1] |
| Radiochemical Yield (HPLC) | >99% | [1] |
| Specific Activity | 60-80 MBq/nmol | [1] |
Table 2: Biodistribution of ⁶⁸Ga-THP-NCS-RGD in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection | Reference |
| Blood | 0.57 ± 0.03 | - | [2] |
| Heart | 0.45 ± 0.03 | 0.30 ± 0.04 | [3] |
| Lungs | 0.81 ± 0.09 | 0.54 ± 0.07 | |
| Liver | 1.48 ± 0.10 | 1.10 ± 0.13 | |
| Spleen | 0.83 ± 0.10 | 0.60 ± 0.09 | |
| Kidneys | 2.28 ± 0.15 | 1.65 ± 0.20 | |
| Muscle | 0.39 ± 0.04 | 0.28 ± 0.03 | |
| Bone | 0.33 ± 0.03 | 0.25 ± 0.02 | |
| Tumor | 2.35 ± 0.06 | 1.90 ± 0.21 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Synthesis of H₃this compound
The synthesis of the parent chelator, H₃this compound, is a multi-step process. A detailed protocol can be found in the work by Berry et al.. The general workflow involves the reaction of a protected tris(hydroxypyridinone) precursor with triethylamine and carbon disulfide, followed by further reactions to introduce the isothiocyanate group and subsequent deprotection of the hydroxyl groups.
Conjugation of this compound to RGD Peptide
Materials:
-
Cyclic(RGDfK) peptide
-
H₃this compound
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolve the cyclic(RGDfK) peptide in DMSO (100–300 μL).
-
Dissolve H₃this compound in DMSO (100–300 μL).
-
Combine the two solutions and add 5–10 μL of DIPEA.
-
Heat the reaction mixture in a microwave reactor at 120 °C and 300 W for 30 minutes.
-
Purify the resulting H₃this compound-RGD conjugate using an RP-HPLC system.
-
Combine and lyophilize the fractions containing the pure product.
Radiolabeling of this compound-RGD with ⁶⁸Ga
Materials:
-
H₃this compound-RGD conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Ethanol/water (50%/50%, v/v)
-
1 M Ammonium acetate solution
-
Instant Thin Layer Chromatography (ITLC) system
-
Radio-HPLC system
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl.
-
Collect the second 1 mL fraction of the eluate, which contains the highest concentration of ⁶⁸Ga.
-
Add the ⁶⁸Ga eluate (containing 90–100 MBq of ⁶⁸Ga) directly to a solution of H₃this compound-RGD (22.5 µg) dissolved in 50-100 µL of ethanol/water (50%/50%).
-
Immediately add 300 µL of 1 M ammonium acetate solution to the reaction mixture.
-
The reaction proceeds at ambient temperature and is typically complete within minutes.
-
Assess the radiochemical yield and purity using ITLC and radio-HPLC.
Quality Control of ⁶⁸Ga-THP-NCS-RGD
Table 3: Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-ray spectrometry | Presence of 511 keV and 1077 keV photopeaks of ⁶⁸Ga; absence of other gamma-emitting impurities. |
| Radiochemical Purity | Radio-TLC (ITLC) | >95% of activity at the origin (Rf < 0.1 for the labeled conjugate). |
| Radio-HPLC | >95% of activity in the main peak corresponding to the labeled conjugate. | |
| pH | pH paper or pH meter | Within a physiologically acceptable range (typically 4.5 - 8.5). |
| Sterility | Membrane filtration and incubation | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Synthesis of H₃this compound and its conjugation to a biomolecule.
Caption: Experimental workflow for ⁶⁸Ga radiolabeling of a this compound conjugate.
Caption: Logical relationship from this compound to its application in PET imaging.
Future Directions and Alternative Applications
While the primary focus of this compound research has been on ⁶⁸Ga-based imaging, the versatility of the tris(hydroxypyridinone) chelator opens avenues for other applications. THP derivatives have shown promise in chelation therapy for metal overload diseases. The potential of this compound to chelate other medically relevant radionuclides, such as Lutetium-177 for targeted radionuclide therapy, is an area that warrants further investigation. The development of theranostic pairs, where a ⁶⁸Ga-THP-NCS conjugate is used for initial imaging and patient selection, followed by therapy with a therapeutic radioisotope chelated by the same this compound conjugate, represents an exciting future direction for personalized medicine.
Conclusion
This compound has established itself as a valuable and versatile tool in radiopharmaceutical research. Its efficient chelation of ⁶⁸Ga and straightforward conjugation chemistry have enabled the development of promising targeted imaging agents, particularly in the context of cancer. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the potential of this compound for their own investigations, ultimately contributing to the advancement of molecular imaging and targeted therapies.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THP Derivatives - CD Bioparticles [cd-bioparticles.net]
- 3. QC solutions for Gallium-68 PET radiotracers – LabLogic [lablogic.com]
A Technical Guide to THP-NCS for Gallium-68 Chelation
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator Tris(hydroxypyridinone)-Isothiocyanate (THP-NCS) for the efficient chelation of Gallium-68 (⁶⁸Ga). It details the core principles, experimental protocols, and performance data, serving as a resource for the development of ⁶⁸Ga-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
Introduction: The Need for Advanced ⁶⁸Ga Chelators
Gallium-68 is a generator-produced positron-emitting radionuclide that has become central to clinical PET imaging, primarily due to its convenient availability and favorable decay characteristics. The development of ⁶⁸Ga radiopharmaceuticals involves conjugating a targeting biomolecule (e.g., a peptide or antibody) to a chelator that can stably coordinate the ⁶⁸Ga³⁺ ion.
Traditional chelators like DOTA often require heating and acidic conditions for efficient labeling, which can be detrimental to sensitive biomolecules and complicates the formulation of ready-to-use kits. The tris(hydroxypyridinone) (THP) class of chelators has emerged to overcome these limitations. THP-based chelators demonstrate remarkable efficiency, enabling the rapid and quantitative complexation of ⁶⁸Ga³⁺ at ambient temperatures and near-neutral pH.[1][2]
This compound is a bifunctional derivative featuring a pendant isothiocyanate (-NCS) group.[3] This functional group allows for straightforward covalent conjugation to primary amines on biomolecules, creating a stable platform for the development of targeted ⁶⁸Ga-labeled imaging agents.[3][4]
Core Principles
The THP core consists of three 1,6-dimethyl-3-hydroxypyridin-4-one arms. These groups act as bidentate ligands, collectively forming a hexadentate coordination sphere that exhibits high affinity for oxophilic trivalent metal ions like ⁶⁸Ga³⁺. This arrangement leads to the formation of a highly stable complex under mild physiological conditions.
Caption: Gallium-68 chelation by the hexadentate THP core.
The isothiocyanate group (-NCS) of this compound is specifically reactive toward primary amine groups (-NH₂), which are commonly found on the side chains of lysine residues in peptides and antibodies. The reaction proceeds under mild, aqueous conditions to form a stable thiourea linkage, covalently attaching the THP chelator to the targeting molecule.
References
- 1. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 [mdpi.com]
- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - www.chematech-mdt.com [chematech-mdt.com]
An In-Depth Technical Guide to Bifunctional Chelators for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) has revolutionized medical imaging, offering unparalleled insights into physiological and pathological processes at the molecular level. The development of targeted PET radiopharmaceuticals, which consist of a radionuclide, a targeting biomolecule (such as a peptide or antibody), and a bifunctional chelator (BFC), has been a key driver of this advancement. The BFC plays a critical role, securely binding the radiometal while providing a reactive functional group for covalent attachment to the targeting moiety.[1][2][3] The choice of BFC is paramount, as it significantly influences the radiolabeling efficiency, in vivo stability, and overall pharmacokinetic profile of the imaging agent.[2][4] This guide provides a comprehensive technical overview of the core principles of bifunctional chelators in PET imaging, with a focus on commonly used chelators for key PET radionuclides, experimental protocols, and the logical workflows involved in radiopharmaceutical development.
Core Concepts in Bifunctional Chelator Chemistry
Bifunctional chelators are broadly categorized into two main classes: macrocyclic and acyclic chelators. The selection of an appropriate chelator is dictated by the coordination chemistry of the chosen radiometal.
-
Macrocyclic Chelators: These are cyclic molecules containing donor atoms (typically nitrogen and oxygen) that form a pre-organized cavity for the metal ion. This pre-organization generally leads to complexes with high thermodynamic stability and kinetic inertness, which is crucial for preventing the release of the radionuclide in vivo. However, the rigid structure of macrocyclic chelators can sometimes result in slower radiolabeling kinetics, often requiring heating. Common examples include DOTA and NOTA.
-
Acyclic Chelators: These are linear molecules with donor atoms that wrap around the metal ion. Acyclic chelators typically exhibit faster radiolabeling kinetics at milder conditions (e.g., room temperature) compared to their macrocyclic counterparts. While they can form stable complexes, they may be more susceptible to demetallation in vivo. Desferrioxamine (DFO) is a well-known example of an acyclic chelator.
The ideal bifunctional chelator should possess the following characteristics:
-
Rapid and efficient radiolabeling under mild conditions to preserve the integrity of sensitive biomolecules.
-
High thermodynamic stability and kinetic inertness of the resulting radiometal complex to minimize off-target radiation.
-
A versatile functional group for straightforward conjugation to a variety of targeting molecules.
-
Minimal impact on the pharmacokinetic properties of the targeting biomolecule.
Key PET Radionuclides and Their Chelators
The choice of radionuclide is primarily determined by its half-life, which should be compatible with the biological half-life of the targeting molecule.
Gallium-68 (⁶⁸Ga)
With a short half-life of 68 minutes, ⁶⁸Ga is ideal for imaging small molecules and peptides that exhibit rapid pharmacokinetics. It is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator.
Commonly Used Chelators for ⁶⁸Ga:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While DOTA forms a stable complex with ⁶⁸Ga, radiolabeling often requires heating.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives are considered the "gold standard" for ⁶⁸Ga, offering rapid and efficient labeling at room temperature and forming highly stable complexes.
-
HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): An acyclic chelator that also allows for rapid room temperature labeling of ⁶⁸Ga.
Copper-64 (⁶⁴Cu)
The 12.7-hour half-life of ⁶⁴Cu makes it suitable for imaging larger molecules like antibodies and nanoparticles, which have longer biological half-lives.
Commonly Used Chelators for ⁶⁴Cu:
-
DOTA: Forms stable complexes with ⁶⁴Cu, but labeling can be slow and may require elevated temperatures.
-
NOTA: Generally provides faster and more efficient labeling of ⁶⁴Cu at room temperature compared to DOTA.
-
Sarcophagine (Sar): These macrobicyclic chelators exhibit very rapid and efficient ⁶⁴Cu labeling at room temperature and form exceptionally stable complexes.
Zirconium-89 (⁸⁹Zr)
With a long half-life of 78.4 hours, ⁸⁹Zr is the radionuclide of choice for immuno-PET studies involving intact monoclonal antibodies, which can take several days to accumulate at the target site.
Commonly Used Chelators for ⁸⁹Zr:
-
Desferrioxamine (DFO): The most widely used chelator for ⁸⁹Zr. It is an acyclic chelator that provides efficient labeling at room temperature. However, concerns exist regarding the in vivo stability of the [⁸⁹Zr]Zr-DFO complex, with some studies showing release of ⁸⁹Zr and subsequent uptake in bone.
-
DFO:* An octadentate derivative of DFO designed to improve the in vivo stability of the ⁸⁹Zr complex.
Lutetium-177 (¹⁷⁷Lu) for Theranostics
While primarily a therapeutic radionuclide, ¹⁷⁷Lu also emits gamma photons that allow for SPECT imaging, making it a valuable "theranostic" agent. Bifunctional chelators play a crucial role in the development of ¹⁷⁷Lu-based radiopharmaceuticals.
Commonly Used Chelators for ¹⁷⁷Lu:
-
DOTA: The most commonly used chelator for ¹⁷⁷Lu, forming highly stable complexes.
-
NOTA: Also used for ¹⁷⁷Lu, offering favorable chelation properties.
Quantitative Data on Bifunctional Chelators
The following tables summarize key quantitative data for various bifunctional chelators with different PET radionuclides.
Table 1: Radiolabeling Performance of Bifunctional Chelators
| Radionuclide | Chelator | Targeting Molecule | Radiolabeling Conditions | Radiolabeling Efficiency (%) | Reference |
| ⁶⁸Ga | DOTA | Peptides | pH 3.8-4.5, Heat | ≥95 | |
| NOTA | Peptides/Proteins | pH 3.5-4.0, Room Temp, 7 min | ≥95 | ||
| HBED | Peptides | pH 6.5, 25°C | Near quantitative | ||
| ⁶⁴Cu | DOTA | Trastuzumab | pH 5.64, 4°C, 20 h | >95 | |
| NOTA | Peptides | pH 7.2, Room Temp, 20 min | >99 | ||
| NOTA | Antibody | pH 5.5, Room Temp, 10-20 min | High | ||
| 3p-C-NE3TA | - | pH 5.5, Room Temp, 1 h | ~100 | ||
| ⁸⁹Zr | DFO | Antibody | pH 6.8-7.5, Room Temp, 60 min | High | |
| DFO* | Panitumumab | Room Temp | High | ||
| DOTA | Panitumumab | 90°C | High | ||
| ¹⁷⁷Lu | DOTA | PSMA-617 | - | High | |
| Dar (novel chelator) | PSMA-617 | Mild conditions | High |
Table 2: In Vitro and In Vivo Stability of Radiolabeled Chelates
| Radionuclide | Chelator | Targeting Molecule | In Vitro Stability (Human Serum) | In Vivo Stability Notes | Reference |
| ⁶⁴Cu | 3p-C-NOTA | - | >95% intact after 2 days | Excellent in vivo complex stability | |
| 3p-C-NE3TA | - | >95% intact after 2 days | Excellent in vivo complex stability | ||
| C-DOTA | - | Stable | Less stable than NOTA derivatives | ||
| ⁸⁹Zr | DFO | Trastuzumab | - | Dissociation and bone uptake observed | |
| FSC | RGD conjugates | Excellent stability up to 7 days | High in vivo stability, no bone uptake | ||
| DFO* | Panitumumab | Stable up to 7 days at 37°C | - | ||
| DOTA | Panitumumab | Stable up to 7 days at 37°C | - | ||
| ¹⁷⁷Lu | DOTA | PSMA-617 | - | - | |
| Dar | PSMA-617 | - | Higher tumor uptake than DOTA analog |
Experimental Protocols
Detailed methodologies are crucial for the successful development and application of PET radiopharmaceuticals. Below are generalized protocols for key experimental procedures.
Protocol 1: Conjugation of a Bifunctional Chelator (DOTA-NHS ester) to an Antibody
-
Antibody Preparation:
-
The antibody must be in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of DOTA-NHS ester in an anhydrous organic solvent like DMSO or DMF.
-
Add the calculated volume of the DOTA-NHS ester stock solution to the antibody solution while gently mixing. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Quenching the Reaction:
-
Add a quenching agent, such as Tris buffer, to a final concentration of 100 mM to hydrolyze any remaining reactive NHS esters.
-
Incubate for a short period (e.g., 15 minutes) on ice.
-
-
Purification:
-
Remove unconjugated chelator and other small molecules using a size-exclusion chromatography column (e.g., PD-10).
-
Collect the fractions containing the purified antibody-chelator conjugate.
-
-
Characterization:
-
Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the antibody and a metal-complexed chelator.
-
Protocol 2: Radiolabeling with ⁶⁸Ga using a NOTA-conjugated Peptide
-
Preparation:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.0 using a sodium acetate solution.
-
-
Radiolabeling:
-
Add a solution of the NOTA-conjugated peptide in a suitable buffer (e.g., HEPES) to the pH-adjusted ⁶⁸Ga solution.
-
Incubate at room temperature for approximately 7 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be ≥95%.
-
If necessary, adjust the pH of the final product to a physiologically acceptable range (5.0-7.5).
-
Protocol 3: Radiolabeling with ⁸⁹Zr using a DFO-conjugated Antibody
-
Preparation:
-
Obtain [⁸⁹Zr]Zr-oxalate in 1 M oxalic acid.
-
Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using Na₂CO₃.
-
-
Radiolabeling:
-
Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
-
Purification:
-
Purify the ⁸⁹Zr-labeled antibody using a size-exclusion chromatography column (e.g., PD-10).
-
-
Quality Control:
-
Measure the radiolabeling yield and radiochemical purity using radio-TLC.
-
Calculate the final specific activity.
-
Protocol 4: In Vitro Serum Stability Assay
-
Incubation:
-
Incubate the purified radiolabeled compound in human serum at 37°C.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
-
Analysis:
-
Analyze the aliquots using a suitable method, such as radio-TLC, radio-HPLC, or size-exclusion chromatography, to determine the percentage of intact radiolabeled compound versus dissociated radionuclide.
-
Visualizing Key Workflows and Pathways
Understanding the logical flow of processes in radiopharmaceutical development and their mechanism of action is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Workflow for PET Radiopharmaceutical Development
Caption: A generalized workflow for the development of PET radiopharmaceuticals.
Immuno-PET Experimental Workflow
Caption: A typical experimental workflow for immuno-PET studies.
PSMA-Targeted PET Imaging Signaling Pathway
Caption: Mechanism of action for PSMA-targeted PET imaging.
Somatostatin Receptor (SSTR) PET Imaging Pathway
Caption: Pathway for somatostatin receptor-targeted PET imaging.
Conclusion
Bifunctional chelators are indispensable components in the design and development of targeted PET radiopharmaceuticals. The continuous evolution of chelator chemistry has enabled the creation of imaging agents with improved radiolabeling characteristics and in vivo performance. A thorough understanding of the interplay between the radionuclide, the chelator, and the targeting biomolecule is essential for the rational design of novel PET tracers. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals working in this exciting and rapidly advancing field. As our understanding of disease biology deepens, so too will the sophistication of bifunctional chelators, paving the way for the next generation of highly specific and effective PET imaging agents for personalized medicine.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to THP-NCS: A Bifunctional Chelator for Radiolabeling
For Immediate Release
A comprehensive overview of the physicochemical properties, experimental protocols, and reaction pathways of Tris(hydroxypyridinone)-NCS (THP-NCS), a key bifunctional chelator for advancements in radiopharmaceuticals and molecular imaging.
This technical guide is intended for researchers, scientists, and drug development professionals working in the fields of radiochemistry, medical imaging, and oncology. It provides a detailed examination of this compound, a chelating agent designed for the stable coordination of Gallium-68 (⁶⁸Ga) and conjugation to biomolecules.
Core Properties of this compound
This compound, formally known as a Tris(hydroxypyridinone) derivative featuring an isothiocyanate functional group, is a bifunctional chelator with significant applications in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Its design allows for the efficient and stable chelation of the positron-emitting radionuclide ⁶⁸Ga, while the isothiocyanate group enables covalent attachment to primary amines on targeting biomolecules such as peptides and antibodies.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₆N₁₀O₁₀S₂ | [1] |
| Molecular Weight | 961.12 g/mol | [1] |
| Appearance | White to off-white powder | |
| Gallium Affinity (pGa) | 30.0 - 31.8 | [2] |
Note: pGa is defined as -log[Ga³⁺] at pH 7.4 with a total ligand concentration of 10 µM and a total gallium concentration of 1 µM, indicating very high affinity.
Key Applications
This compound is primarily utilized for the following:
-
Radiolabeling: Efficiently chelates ⁶⁸Ga for PET imaging applications.
-
Bioconjugation: The isothiocyanate group reacts specifically with primary amines on biomolecules to form stable thiourea linkages.[1]
-
Targeted Imaging: When conjugated to a targeting vector (e.g., a peptide that binds to a specific cancer receptor), the resulting ⁶⁸Ga-labeled bioconjugate can be used to visualize and quantify the expression of that target in vivo.
Reaction Pathways and Mechanisms
Understanding the reaction mechanisms of this compound is crucial for its effective application. The following diagrams, generated using the DOT language, illustrate the key processes of bioconjugation and radiolabeling.
Bioconjugation of this compound to a Biomolecule
The isothiocyanate group (-N=C=S) of this compound is an electrophile that readily reacts with nucleophilic primary amine groups (-NH₂) present on biomolecules, such as the side chain of a lysine residue in a peptide. This reaction forms a stable thiourea bond.
Radiolabeling with Gallium-68
The three hydroxypyridinone units of the THP moiety form a hexadentate coordination sphere that tightly binds the Gallium-68 cation (⁶⁸Ga³⁺). This chelation is rapid and stable under physiological conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from a protected Tris(hydroxypyridinone) precursor. A generalized workflow is presented below.
Detailed Protocol:
-
Dithiocarbamate Formation: The protected THP precursor is reacted with triethylamine and carbon disulfide in ethanol. The addition of water precipitates the dithiocarbamate intermediate.
-
Intermediate Reaction: The precipitated intermediate is resuspended in a solution of carbon disulfide/ethanol. Di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine are added to form the next intermediate.
-
Deprotection: The benzyl protecting groups are removed using boron trichloride in dichloromethane. The reaction is then quenched with trifluoroethanol.
-
Purification: The crude product is evaporated to dryness, redissolved, and purified using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
Bioconjugation to a Peptide (e.g., RGD)
This protocol describes the conjugation of this compound to a peptide containing a primary amine, such as the lysine side chain in c(RGDfK).
Materials:
-
This compound
-
Peptide (e.g., c(RGDfK))
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the peptide in DMSO (100–300 µL).
-
Add the peptide solution to a solution of this compound in DMSO (100–300 µL).
-
Add DIPEA (5–10 µL) to the reaction mixture.
-
Heat the reaction solution in a microwave reactor at 120 °C for 30 minutes (300 W).
-
Purify the resulting conjugate using reverse-phase HPLC.
-
Combine and lyophilize the fractions containing the pure product.
Radiolabeling of this compound-Peptide Conjugate with ⁶⁸Ga
This protocol outlines a rapid, kit-based approach to radiolabeling the this compound-peptide conjugate.
Materials:
-
Lyophilized this compound-peptide conjugate (e.g., 20-25 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Ammonium acetate solution (e.g., 2 M)
-
0.9% Saline
-
Water/ethanol (50%/50%)
Procedure:
-
Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Dissolve the lyophilized this compound-peptide conjugate in 20–40 µL of water/ethanol (50%/50%).
-
Add the dissolved conjugate to the solution containing the ⁶⁸Ga eluate.
-
Immediately add ammonium acetate solution (e.g., 400 µL of 2 M) to adjust the pH.
-
Add 0.9% saline to bring the solution to the final desired volume.
-
The reaction proceeds at ambient temperature and is typically complete within 5 minutes, achieving high radiochemical yields (>95%). No post-synthetic purification is generally required.
Quantitative Performance Data
The performance of this compound in radiolabeling applications is a critical consideration for its use in clinical and preclinical research.
| Parameter | Typical Value | Conditions |
| Radiochemical Yield | >95% | Ambient temperature, <5 minutes |
| Specific Activity | 60–80 MBq/nmol | Using 750–1000 MBq of ⁶⁸Ga |
| In Vitro Stability | Stable in human serum | |
| Tumor Uptake (Example) | 2.35 ± 0.06 %ID/g | [⁶⁸Ga(this compound-RGD)] in U87MG tumors at 1h post-injection |
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The combination of high affinity for ⁶⁸Ga, rapid and mild radiolabeling conditions, and a versatile conjugation chemistry makes this compound a valuable tool in the advancement of targeted radiopharmaceuticals.
References
- 1. Frontiers | Equilibrium Thermodynamics, Formation, and Dissociation Kinetics of Trivalent Iron and Gallium Complexes of Triazacyclononane-Triphosphinate (TRAP) Chelators: Unraveling the Foundations of Highly Selective Ga-68 Labeling [frontiersin.org]
- 2. Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68 Ga chelators for PET imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT04454F [pubs.rsc.org]
Solubility Profile of Tetrahydropyranyl-Isothiocyanate (THP-NCS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetrahydropyranyl-Isothiocyanate (THP-NCS), a bifunctional chelator with significant applications in radiopharmaceutical development and bioconjugation. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines qualitative information from existing studies with established methodologies for solubility determination to offer a practical resource for laboratory work.
Expected Solubility Profile of this compound
This compound is a complex organic molecule incorporating both a tetrahydropyranyl functional group and an isothiocyanate group. The isothiocyanate group (-N=C=S) is known for its reactivity towards primary amines, making this compound a valuable tool for labeling biomolecules. The overall solubility of this compound is influenced by the interplay of its constituent parts.
Based on the general solubility characteristics of isothiocyanates and related compounds, this compound is anticipated to exhibit good solubility in polar aprotic solvents. Isothiocyanates, as a class, are generally soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons.
A study involving a related tris(hydroxypyridinone) chelator, H3this compound, highlighted the importance of solvent selection in reactions. In this research, dimethyl sulfoxide (DMSO) was successfully used as a solvent for the conjugation of H3this compound with a cyclic peptide.[1][2] Conversely, the use of dimethylformamide (DMF) resulted in the precipitation of the bifunctional chelator upon the addition of a base, indicating poor solubility under those conditions.[1][2]
Quantitative Solubility Data
| Solvent | IUPAC Name | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Oxydimethanesulfane | Soluble | Successfully used as a reaction solvent for H3this compound conjugation.[1] |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Poorly Soluble / Prone to Precipitation | Caused precipitation of H3this compound in the presence of a base. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in various solvents. This method is adapted from standard procedures for similar organic compounds and is suitable for generating reliable quantitative data.
Principle
The equilibrium or saturation shake-flask method is a widely accepted technique for determining the solubility of a compound. An excess amount of the solute (this compound) is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
Selected solvents of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, DMF)
-
Vials with screw caps
-
Thermostatically controlled shaking incubator or orbital shaker
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to permit the settling of undissolved solute.
-
For more complete removal of suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any fine, undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standard solutions.
-
Analyze the diluted experimental samples using the validated HPLC method.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in units such as mg/mL or mol/L.
-
Visualization of Key Processes
To further aid in the understanding of the application and synthesis of this compound and related compounds, the following diagrams illustrate a general experimental workflow for solubility determination and a typical synthetic pathway for isothiocyanates.
References
Methodological & Application
Application Notes and Protocols for Peptide Labeling with THP-NCS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone) isothiocyanate (THP-NCS) is a bifunctional chelator that has gained significant attention in the field of bioconjugation, particularly for the labeling of peptides and other biomolecules.[1][2] Its primary application lies in the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1] The isothiocyanate group (-NCS) of this compound provides a reactive handle for the covalent attachment to primary amines, such as the N-terminus or the side chain of lysine residues in peptides, forming a stable thiourea linkage. This application note provides a detailed protocol for the conjugation of this compound to peptides and subsequent purification.
Principle of the Reaction
The labeling of a peptide with this compound occurs via the reaction of the isothiocyanate group of this compound with a primary amine on the peptide. This reaction is typically carried out in an organic solvent or a mixture of organic and aqueous solvents under basic conditions. The basic environment facilitates the deprotonation of the amine group, enhancing its nucleophilicity to attack the electrophilic carbon of the isothiocyanate.
Quantitative Data Summary
The primary quantitative data available for this compound labeled peptides relates to their use in ⁶⁸Ga-based radiopharmaceuticals. The labeling efficiency is consistently high, with rapid reaction times at room temperature.
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [3] |
| Specific Activity | 60-80 MBq/nmol | [3] |
| Labeling Time with ⁶⁸Ga | < 5 minutes | |
| Labeling Conditions | Room Temperature, Neutral pH |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Lyophilizer
-
Standard laboratory glassware and equipment
Protocol for this compound Conjugation to a Peptide
-
Peptide and this compound Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. If the peptide has poor solubility in these solvents, a minimal amount of aqueous buffer may be added. However, the presence of water can lead to hydrolysis of the isothiocyanate.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the dissolved peptide.
-
Add a 5-10 fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.
-
Add DIPEA to the reaction mixture to achieve a final pH of approximately 9-10. This can be monitored by spotting a small amount of the reaction mixture onto pH paper.
-
Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle mixing. The reaction time may be extended to overnight for less reactive amines or to improve yield, though this should be optimized to minimize potential side reactions.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted this compound, a small molecule containing a primary amine (e.g., ethanolamine or a molar excess of a simple amino acid like glycine) can be added to the reaction mixture and incubated for an additional 30 minutes.
-
-
Purification of the THP-Peptide Conjugate:
-
Following the incubation, dilute the reaction mixture with Solvent A to prepare it for HPLC purification.
-
Purify the THP-peptide conjugate from unreacted peptide, excess this compound, and other reaction components using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of Solvent B in Solvent A to elute the conjugate. The specific gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A common starting point is a gradient from 5% to 95% Solvent B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a wavelength appropriate for the THP chromophore if known).
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Confirm the identity of the purified THP-peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Store the lyophilized THP-peptide conjugate at -20°C or -80°C for long-term stability.
-
Experimental Workflow Diagram
Caption: Workflow for the conjugation of this compound to a peptide.
References
Application Notes and Protocols for 68Ga Radiolabeling using THP-NCS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (68Ga) has emerged as a key positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from 68Ge/68Ga generators. The development of efficient and rapid radiolabeling methods is crucial for the widespread clinical application of 68Ga-based radiopharmaceuticals. Tris(hydroxypyridinone) (THP) chelators have garnered significant interest due to their ability to complex 68Ga rapidly and quantitatively at room temperature and neutral pH. This document provides detailed application notes and protocols for the use of the bifunctional chelator THP-NCS (Tris(hydroxypyridinone)-Isothiocyanate) for the development of 68Ga-labeled biomolecules.
The isothiocyanate (-NCS) group of this compound allows for a straightforward conjugation to primary amines present on biomolecules such as peptides and proteins, forming a stable thiourea linkage. Following conjugation, the THP moiety serves as a highly efficient hexadentate chelator for 68Ga. This system offers a significant advantage over conventional chelators like DOTA, which often require heating to achieve high radiochemical yields. The mild reaction conditions associated with this compound make it particularly suitable for sensitive biomolecules and facilitate the preparation of "kit-based" radiopharmaceuticals.[1][2][3][4][5]
Core Principles
The overall process involves two main stages:
-
Conjugation: The this compound chelator is covalently attached to a targeting biomolecule (e.g., a peptide containing a lysine residue) via the reaction of the isothiocyanate group with a primary amine.
-
Radiolabeling: The resulting THP-biomolecule conjugate is then radiolabeled with 68Ga obtained from a 68Ge/68Ga generator. This reaction is typically rapid and proceeds under mild conditions.
Data Summary
The following tables summarize the key quantitative data associated with the 68Ga radiolabeling of this compound conjugates, primarily based on the successful labeling of an RGD peptide conjugate ([68Ga(this compound-RGD)]).
Table 1: 68Ga Radiolabeling Performance
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield (RCY) | >95% | Ambient Temperature, < 5 minutes | |
| Specific Activity | 60–80 MBq/nmol | Ambient Temperature, < 5 minutes | |
| Reaction Time | < 5 minutes | Ambient Temperature | |
| Reaction Temperature | Ambient Temperature | Not Applicable | |
| pH | ~6.5-7.0 (buffered) | Ammonium Acetate Buffer |
Table 2: Quality Control Parameters for [68Ga(this compound-RGD)]
| Method | Parameter | Value | Mobile Phase/Conditions | Reference |
| ITLC-SG | Rf of [68Ga(this compound-RGD)] | < 0.1 | 0.1 M Aqueous Citrate Buffer (pH 5.5) | |
| ITLC-SG | Rf of [68Ga(citrate)2]3- | > 0.8 | 0.1 M Aqueous Citrate Buffer (pH 5.5) | |
| Reverse Phase HPLC | Retention Time (Method 3) | 7.83 min | Analytical C18 Column | |
| Reverse Phase HPLC | Retention Time (Method 4) | 9.42 min | Analytical C18 Column | |
| Size Exclusion HPLC | Retention Time | 18.1 min | For serum stability assessment |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Peptide
This protocol describes a general method for conjugating this compound to a peptide, such as the cyclic RGD peptide, using microwave-assisted synthesis.
Materials:
-
This compound
-
Peptide with a primary amine (e.g., containing a lysine residue)
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave synthesizer
-
Semipreparative HPLC system for purification
-
Lyophilizer
Procedure:
-
Dissolve the peptide and this compound in DMSO.
-
Add DIPEA to the solution to create a basic environment, which facilitates the reaction between the isothiocyanate and the primary amine.
-
Place the reaction mixture in a microwave synthesizer. A typical condition is 120°C for 30 minutes at 300 W.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
-
Once the reaction is complete, purify the resulting this compound-peptide conjugate using semipreparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid powder.
-
Store the lyophilized conjugate at -20°C or below.
Protocol 2: 68Ga Radiolabeling of this compound-Peptide Conjugate
This protocol outlines a simple, one-step, kit-style radiolabeling procedure that can be performed at room temperature.
Materials:
-
Lyophilized this compound-peptide conjugate (e.g., 20-25 µg)
-
68Ge/68Ga generator
-
0.1 M HCl for generator elution
-
Ammonium acetate solution (1 M or 2 M)
-
Water/Ethanol (50%/50%) solution
-
0.9% Saline for injection
-
Vortex mixer
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the fraction with the highest 68Ga activity (typically the second 1 mL fraction from a 5 mL elution).
-
In a sterile vial, dissolve the lyophilized this compound-peptide conjugate (e.g., 22.5 µg of H3this compound-RGD) in a small volume (20-100 µL) of water/ethanol (50%/50%).
-
Add the 68GaCl3 eluate (e.g., 1 mL containing 90-100 MBq) directly to the vial containing the conjugate solution.
-
Immediately add ammonium acetate solution (e.g., 300-400 µL of 1-2 M solution) to buffer the pH to approximately 6.5-7.0.
-
Gently vortex the mixture.
-
Allow the reaction to proceed at ambient temperature for up to 5 minutes. The reaction is typically instantaneous.
-
The final formulation can be diluted with 0.9% saline for injection if required. No post-labeling purification is necessary if high radiochemical yields are achieved.
Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This is a rapid method to determine the radiochemical purity of the final product.
Materials:
-
ITLC-SG strips
-
Development chamber
-
0.1 M Aqueous Citrate Buffer (pH 5.5)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the final radiolabeled solution onto an ITLC-SG strip.
-
Develop the strip in a chamber containing the aqueous citrate buffer as the mobile phase.
-
In this system, the 68Ga-labeled THP-conjugate remains at the origin (Rf < 0.1), while any free or loosely bound 68Ga (as [68Ga(citrate)2]3-) migrates with the solvent front (Rf > 0.8).
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the radiochemical yield.
Visualizations
Conjugation of this compound to a Biomolecule
The following diagram illustrates the chemical reaction between the isothiocyanate group of this compound and a primary amine on a biomolecule, resulting in a stable thiourea bond.
Caption: Reaction scheme for this compound conjugation.
Experimental Workflow for 68Ga Radiolabeling
This diagram outlines the step-by-step workflow for the rapid, kit-based radiolabeling of a this compound conjugate with 68Ga.
Caption: Workflow for 68Ga labeling with this compound.
Stability
Studies have shown that 68Ga-labeled this compound conjugates, such as [68Ga(this compound-RGD)], are stable against transchelation by serum proteins. When incubated in human serum at 37°C, the radiolabeled conjugate remains intact for extended periods, which is a critical characteristic for in vivo applications. While the conjugate is stable in circulation, metabolic processes may occur, particularly during renal clearance.
Conclusion
The this compound bifunctional chelator provides a versatile and highly efficient platform for the development of 68Ga-labeled radiopharmaceuticals. The ability to perform the radiolabeling rapidly at room temperature without the need for post-synthesis purification makes this chemistry exceptionally well-suited for kit-based preparations in a clinical setting. These protocols and data provide a comprehensive guide for researchers and scientists aiming to leverage the advantages of THP technology for novel PET imaging agents.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid kit-based 68Ga-labelling and PET imaging with THP-Tyr3-octreotate: a preliminary comparison with DOTA-Tyr3-octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for THP-NCS Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an isothiocyanate (-NCS) and a primary amine (-NH2) to form a stable thiourea linkage is a cornerstone of bioconjugation chemistry. This application note focuses on the use of Tris(hydroxypyridinone)-isothiocyanate (THP-NCS), a bifunctional chelator, for the labeling of biomolecules containing primary amines, such as peptides and antibodies.[1] The THP moiety is an efficient chelator for various metal ions, notably Gallium-68 (68Ga), making this compound an invaluable tool for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[2][3] The specific and stable nature of the thiourea bond ensures that the chelator is securely attached to the targeting biomolecule, a critical requirement for in vivo applications.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon of the isothiocyanate, leading to the formation of a thiourea derivative. This reaction is typically carried out under mild basic conditions to ensure the primary amine is deprotonated and thus more nucleophilic.
Caption: Reaction of this compound with a primary amine to form a stable thiourea conjugate.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a peptide containing a primary amine, such as the lysine side chain, based on established procedures.[2][4]
Materials:
-
This compound
-
Peptide with a primary amine (e.g., cyclic(RGDfK))
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for characterization
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol for this compound Conjugation to a Peptide:
-
Reagent Preparation:
-
Dissolve the peptide in DMSO at a suitable concentration.
-
Prepare a solution of this compound in DMSO.
-
Have DIPEA ready for addition.
-
-
Reaction Setup:
-
In a microwave vial, combine the peptide solution and the this compound solution.
-
Add DIPEA to the reaction mixture to act as a base.
-
-
Microwave Reaction:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes at 300 W. The use of DMSO as a solvent is crucial as it prevents the precipitation of the bifunctional chelator upon addition of the base.
-
-
Purification:
-
After the reaction, purify the crude product using semi-preparative HPLC.
-
A typical gradient could be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to 100% Solvent B over a set period.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Product Characterization and Lyophilization:
-
Collect the fractions containing the desired product.
-
Confirm the identity of the product by ESI-MS.
-
Combine the pure fractions and lyophilize to obtain the final this compound-peptide conjugate as a powder.
-
Caption: General experimental workflow for this compound conjugation to a primary amine-containing peptide.
Data Presentation
The following tables summarize quantitative data obtained from the conjugation of H3this compound with a cyclic RGD peptide.
Table 1: Reaction and Product Characterization
| Parameter | Value | Reference |
| Isolated Yield | 30-40% | |
| Purity (by HPLC) | >98% | |
| ESI-MS (m/z for C65H91N17O17S + 3H+) | Calculated: 472.22, Found: 472.22 |
Table 2: Biological Activity of the Conjugate
| Compound | IC50 (nM) | Target | Reference |
| [Ga(this compound-RGD)] | 8.3 ± 1.5 | αvβ3 integrin receptor | |
| RGD (unconjugated) | 8.7 ± 1.6 | αvβ3 integrin receptor |
Application: PET Imaging of αvβ3 Integrin Expression in Tumors
A significant application of this compound is in the development of targeted radiopharmaceuticals for PET imaging. For instance, the cyclic peptide RGD is known to target the αvβ3 integrin, which is overexpressed in many types of cancer cells. By conjugating this compound to RGD and subsequently radiolabeling with 68Ga, a PET imaging agent is created that can visualize tumors expressing αvβ3 integrin.
The this compound-RGD conjugate, after being labeled with 68Ga, is administered intravenously. The RGD moiety directs the radiotracer to the tumor site where it binds to the αvβ3 integrin on the surface of cancer cells. The emitted positrons from the decay of 68Ga can then be detected by a PET scanner, allowing for the non-invasive visualization of the tumor.
Caption: Application of [68Ga]Ga-THP-NCS-RGD in PET imaging of tumors.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with (68)Ga(3.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of RGD-Functionalized Thiochelating Hydrogel Polymer (THP-NCS-RGD)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the synthesis of a thermoresponsive, RGD-functionalized hydrogel. The synthesis involves the creation of a thiolated chitosan backbone, followed by functionalization with an isothiocyanate crosslinker and subsequent conjugation with an Arginine-Glycine-Aspartic acid (RGD) peptide. This creates a biocompatible and thermoresponsive hydrogel suitable for targeted drug delivery and tissue engineering applications. The RGD motif specifically targets integrin receptors on cell surfaces, enhancing cell adhesion and signaling.
Experimental Protocols
The synthesis of THP-NCS-RGD is a multi-step process. The following sections detail the necessary reagents, equipment, and step-by-step instructions for each stage of the synthesis.
Part 1: Synthesis of Thiolated Chitosan (TCS)
This protocol is adapted from a method for synthesizing thiolated chitosan, a key component of the hydrogel backbone.[1][2]
Materials:
-
Chitosan (CS)
-
Thioglycolic acid (TGA)
-
Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
10M Sodium hydroxide (NaOH)
-
Demineralized water
-
Dialysis tubing (MWCO 12 kDa)
Equipment:
-
Magnetic stirrer
-
pH meter
-
Reaction flasks
-
Pipettes
-
Freeze dryer
Procedure:
-
Activation of Thioglycolic Acid:
-
In a reaction flask, dissolve 3,500 mg of EDAC and 2,000 mg of NHS in 2 ml of DMF.
-
Add 1 mL of TGA to the solution.
-
Stir the mixture overnight at room temperature to produce a reactive NHS-ester of TGA.[1]
-
-
Preparation of Chitosan Solution:
-
Hydrate 500 mg of chitosan in 4 ml of 1 M HCl.
-
Add demineralized water to dissolve the chitosan completely, obtaining a 2.5% (w/v) solution of chitosan hydrochloride.[1]
-
-
Thiolation of Chitosan:
-
Add the reactive NHS-ester of TGA dropwise into the chitosan hydrochloride solution while stirring.
-
Maintain the pH of the reaction mixture at 5.0 using 10 M NaOH.[1]
-
Allow the reaction to proceed for 3 hours at room temperature.
-
-
Purification:
-
Dialyze the resulting solution against demineralized water for 3 days to remove unreacted reagents.
-
Freeze-dry the purified solution to obtain solid thiolated chitosan (TCS).
-
Part 2: Functionalization with Isothiocyanate (NCS) and RGD Peptide
This part of the protocol involves the conjugation of the RGD peptide to the thiolated chitosan backbone using a heterobifunctional crosslinker containing an isothiocyanate group. For the purpose of this protocol, we will assume the use of a crosslinker like 4-(N-Maleimidomethyl)cyclohexane-1-carbonyl-hydrazide (MCH) which can be modified to have an NCS group, or directly using a linker like Sulfo-SMCC, followed by reaction with the RGD peptide. A more direct approach is the use of a linker that already contains an NCS group and a thiol-reactive group.
Materials:
-
Thiolated Chitosan (TCS) from Part 1
-
N-(p-Maleimidophenyl) isocyanate (PMPI) or similar crosslinker
-
RGD peptide with a free amine group
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Equipment:
-
Magnetic stirrer
-
Reaction vials
-
Centrifuge
Procedure:
-
Dissolve TCS: Dissolve the lyophilized TCS in PBS at a concentration of 1 mg/mL.
-
Crosslinker Addition: Dissolve the PMPI crosslinker in DMSO and add it to the TCS solution in a 10:1 molar excess relative to the thiol groups on the TCS.
-
Reaction: Allow the maleimide group of the crosslinker to react with the thiol groups on the TCS for 2 hours at room temperature.
-
RGD Conjugation: Add the RGD peptide to the reaction mixture. The isothiocyanate group of the crosslinker will react with the primary amine of the RGD peptide. Let the reaction proceed overnight at 4°C.
-
Purification: Purify the resulting this compound-RGD conjugate by dialysis against demineralized water to remove unreacted RGD and crosslinker.
-
Lyophilization: Lyophilize the purified product to obtain the final this compound-RGD powder.
Part 3: Hydrogel Formation
The synthesized this compound-RGD can form a thermoresponsive hydrogel.
Materials:
-
This compound-RGD powder
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Dissolution: Dissolve the this compound-RGD powder in cold PBS (4°C) to the desired concentration.
-
Gelation: The solution will remain in a liquid state at low temperatures. Upon warming to physiological temperature (37°C), the polymer will undergo a sol-gel transition to form a hydrogel.
Data Presentation
Table 1: Characterization of Thiolated Chitosan
| Parameter | Value | Reference |
| Degree of Thiol Substitution (μmol/g) | 1411.01 ± 4.02 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound-RGD hydrogel.
Caption: RGD-Integrin mediated cell signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging Using THP-NCS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone)-N-cyanato-succinimide (THP-NCS) is a versatile bifunctional chelator designed for the stable complexation of radiometals, most notably Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. Its isothiocyanate (-NCS) group allows for straightforward covalent conjugation to primary amines on targeting biomolecules such as peptides and antibodies. This enables the development of targeted radiopharmaceuticals for non-invasive in vivo imaging of specific biological targets, such as cell surface receptors overexpressed in tumors. These application notes provide an overview of the use of this compound in preclinical in vivo imaging, including quantitative data from published studies and detailed experimental protocols.
Principle of Operation
The fundamental application of this compound in in vivo imaging involves a multi-step process. First, the this compound chelator is conjugated to a targeting ligand (e.g., a peptide or antibody) that has a high affinity for a specific biological marker. Subsequently, the conjugated ligand is radiolabeled with a positron-emitting radionuclide, typically ⁶⁸Ga. The resulting radiolabeled probe is then administered in vivo, where it circulates and accumulates at the target site. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of the probe's distribution.
Key Applications
The primary application of this compound is in the development of targeted PET imaging agents for oncology. By conjugating this compound to molecules that target tumor-specific antigens or receptors, researchers can visualize and quantify tumor localization, assess receptor expression levels, and monitor response to therapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies using ⁶⁸Ga-labeled, this compound-conjugated targeting molecules. These studies demonstrate the feasibility and efficacy of this platform for targeted tumor imaging.
Table 1: Ex Vivo Biodistribution of [⁶⁸Ga]Ga-THP-NCS-RGD in U87MG Tumor-Bearing Mice at 1-hour Post-Injection [1][2]
| Tissue | % Injected Dose per Gram (%ID/g) (Tracer Only) | % Injected Dose per Gram (%ID/g) (Tracer + RGD Block) |
| Tumor | 2.35 ± 0.06 | 0.62 ± 0.10 |
| Blood | Not Reported | Not Reported |
| Heart | 0.25 ± 0.04 | 0.15 ± 0.02 |
| Lungs | 0.45 ± 0.07 | 0.25 ± 0.04 |
| Liver | 0.85 ± 0.12 | 0.55 ± 0.08 |
| Spleen | 0.30 ± 0.05 | 0.20 ± 0.03 |
| Kidneys | 15.0 ± 2.5 | 12.0 ± 1.8 |
| Muscle | 0.20 ± 0.03 | 0.10 ± 0.02 |
| Bone | 0.30 ± 0.05 | 0.20 ± 0.04 |
Table 2: Ex Vivo Biodistribution of [⁶⁸Ga]Ga-THP-PhNCS-RGD in U87MG Tumor-Bearing Mice at 1-hour Post-Injection [1][2]
| Tissue | % Injected Dose per Gram (%ID/g) (Tracer Only) | % Injected Dose per Gram (%ID/g) (Tracer + RGD Block) |
| Tumor | 2.86 ± 0.43 | 0.99 ± 0.12 |
| Blood | Not Reported | Not Reported |
| Heart | Not Reported | Not Reported |
| Lungs | Not Reported | Not Reported |
| Liver | 1.10 ± 0.15 | 0.60 ± 0.09 |
| Spleen | 0.40 ± 0.06 | 0.25 ± 0.04 |
| Kidneys | Not Reported | Not Reported |
| Muscle | 0.25 ± 0.04 | 0.15 ± 0.02 |
| Bone | Not Reported | Not Reported |
Table 3: Tumor-to-Organ Ratios for Pretargeting with THPMe-NCS-huA33 and ⁶⁸Ga in SW1222 Xenografts [3]
| Ratio | Treated (with THPMe) | Untreated |
| Tumor-to-Blood | ~3.0 | ~1.0 |
| Tumor-to-Muscle | ~15.0 | ~5.0 |
| Tumor-to-Bone | ~12.0 | ~4.0 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide (e.g., RGD)
-
Reagent Preparation :
-
Dissolve the targeting peptide (containing a primary amine) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction :
-
Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Protect the reaction from light.
-
-
Purification :
-
Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) to elute the product.
-
Collect fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.
-
Protocol 2: Radiolabeling of this compound-Peptide Conjugate with ⁶⁸Ga
-
⁶⁸Ga Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
Buffering :
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing a suitable buffer, such as sodium acetate or HEPES, to adjust the pH to 4.5-5.5.
-
-
Radiolabeling Reaction :
-
Add the this compound-peptide conjugate (typically 10-50 µg) dissolved in water or buffer to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
-
Quality Control :
-
Determine the radiochemical purity of the [⁶⁸Ga]Ga-THP-NCS-peptide using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.
-
A radiochemical purity of >95% is generally required for in vivo studies.
-
-
Purification (if necessary) : If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
Protocol 3: In Vivo PET Imaging and Biodistribution Studies
-
Animal Model :
-
Use appropriate tumor-bearing animal models (e.g., nude mice with subcutaneous tumor xenografts). For example, U87MG glioblastoma cells that overexpress αvβ3 integrin are suitable for RGD-based imaging agents.
-
Tumors should be allowed to grow to a suitable size (e.g., 100-300 mm³) before imaging.
-
-
Probe Administration :
-
Administer the radiolabeled probe (typically 5-10 MBq) to the animals via intravenous (tail vein) injection.
-
For blocking studies, co-inject a large excess (e.g., 100-fold) of the non-radiolabeled targeting molecule to demonstrate receptor-specific uptake.
-
-
PET/CT Imaging :
-
Anesthetize the animals at a predetermined time point post-injection (e.g., 1 hour).
-
Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration.
-
Reconstruct the images using an appropriate algorithm (e.g., OSEM3D).
-
-
Ex Vivo Biodistribution :
-
Immediately after the final imaging session, euthanize the animals.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling and Targeting Pathway
Caption: Receptor-mediated targeting of a ⁶⁸Ga-THP-NCS probe.
Experimental Workflow
Caption: Experimental workflow for in vivo imaging with this compound probes.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manipulating the In Vivo Behaviour of 68Ga with Tris(Hydroxypyridinone) Chelators: Pretargeting and Blood Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for THP-NCS Based Pretargeting Strategies
Introduction
Pretargeted radioimmunotherapy and imaging are advanced strategies designed to improve the therapeutic index and diagnostic accuracy of radionuclide-based agents.[1][2][3] The core principle involves separating the targeting molecule (e.g., an antibody) from the radioactive payload.[2][3] This multi-step approach enhances the tumor-to-background signal ratio by allowing the targeting molecule to first accumulate at the tumor site and clear from circulation before the subsequent administration of a rapidly clearing, radiolabeled secondary agent.
The tris(hydroxypyridinone), or THP, chelator has emerged as a highly effective scaffold for complexing trivalent metals, particularly Gallium-68 (⁶⁸Ga). Its derivative, THP-NCS, incorporates an isothiocyanate (NCS) functional group, which readily reacts with primary amines on biomolecules, making it a versatile bifunctional chelator for conjugating the THP moiety to peptides and antibodies. The key advantage of the THP chelator system is its ability to rapidly and quantitatively complex ⁶⁸Ga at room temperature and neutral pH, facilitating simple, kit-based radiopharmaceutical preparations without the need for post-labeling purification.
These notes detail several applications and protocols utilizing the this compound chelator for direct labeling and advanced pretargeting strategies in nuclear medicine research.
Application Note 1: Direct Labeling of Targeting Vectors with ⁶⁸Ga
Principle
The most straightforward application of this compound is as a bifunctional chelator for the direct labeling of targeting vectors such as peptides or antibodies. The isothiocyanate group forms a stable thiourea bond with a primary amine (e.g., the lysine side-chain) on the biomolecule. The conjugated THP moiety then serves as a high-affinity chelator for ⁶⁸Ga. This method allows for a simple, one-step radiolabeling process under exceptionally mild conditions, making it ideal for sensitive biomolecules.
Experimental Workflow: Direct Labeling
Caption: Workflow for direct labeling of a targeting vector using this compound.
Protocol 1: Conjugation of this compound to a Targeting Peptide (e.g., RGD)
This protocol is adapted from the conjugation of this compound to cyclic(RGDfK).
Materials:
-
This compound
-
Targeting peptide with a primary amine (e.g., cyclic(RGDfK))
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave peptide synthesizer or conventional heating system
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the targeting peptide in DMSO.
-
Add a solution of this compound in DMSO to the peptide solution. A molar excess of the peptide may be used to drive the reaction.
-
Add DIPEA to the reaction mixture to act as a base.
-
Heat the reaction mixture. Microwave conditions (e.g., 120 °C, 300 W for 30 minutes) have been shown to be effective. Conventional heating can also be used, but reaction times may need to be optimized.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the THP-peptide conjugate using semi-preparative RP-HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final conjugate as a powder.
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
Protocol 2: Kit-Based Radiolabeling of THP-Conjugates with ⁶⁸Ga
This protocol highlights the primary advantage of the THP chelator: its ability to facilitate rapid, room-temperature labeling.
Materials:
-
Lyophilized THP-biomolecule conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Ammonium acetate buffer (1 M, pH 5.5) or Sodium Carbonate (1M, pH 6)
-
Sterile, pyrogen-free water for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile vial, dissolve the lyophilized THP-biomolecule conjugate in sterile water or buffer.
-
Add the acidic ⁶⁸Ga³⁺ eluate directly to the solution of the conjugate.
-
Immediately add the ammonium acetate or sodium carbonate buffer to adjust the pH to approximately 5.5-7.
-
Let the reaction proceed at ambient temperature for 5-15 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY). No further purification is typically required if RCY is >95%.
Quantitative Data: Direct Labeling of this compound-RGD
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | >95% | |
| Specific Activity | 60–80 MBq/nmol | |
| Labeling Conditions | Ambient Temperature | |
| Post-Labeling Purification | Not Required | |
| In Vitro Stability | Stable to ⁶⁸Ga³⁺ transchelation in serum |
Application Note 2: In Vivo Chelation Pretargeting Strategy
Principle
This advanced pretargeting strategy leverages the high affinity of the THP chelator for Gallium-68 in vivo. First, an antibody conjugated with this compound (e.g., THPMe-NCS-huA33) is administered. This conjugate circulates, binds to its target antigen on tumor cells, and clears from non-target tissues over time. Subsequently, "free" ⁶⁸Ga³⁺ is injected systemically. The circulating ⁶⁸Ga³⁺ is then captured, or chelated, by the THP moieties already localized at the tumor site, effectively "lighting up" the tumor for PET imaging.
Experimental Workflow: In Vivo Chelation
Caption: Workflow for the in vivo chelation pretargeting strategy.
Protocol 3: In Vivo Pretargeting and PET Imaging
This protocol is based on a study using THPMe-NCS-huA33 antibody in mice with SW1222 colorectal cancer xenografts.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
This compound conjugated antibody (e.g., 100 µg of THPMe-NCS-huA33)
-
Sterile saline for injection
-
⁶⁸Ga³⁺ solution (e.g., 8–10 MBq of ⁶⁸Ga-acetate)
-
PET/CT scanner
Procedure:
-
Primary Agent Administration: Inject the this compound-antibody conjugate (e.g., 100 µg in 200 µL saline) intravenously into the tumor-bearing mice.
-
Clearance Period: Allow 24 hours for the antibody conjugate to accumulate at the tumor site and clear from the blood and non-target organs.
-
Secondary Agent Administration: After the 24-hour clearance period, intravenously inject the ⁶⁸Ga³⁺ solution (e.g., 8–10 MBq).
-
Uptake Period: Allow 1-2 hours for the ⁶⁸Ga³⁺ to circulate and be chelated by the THP moieties at the tumor.
-
PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan to visualize the biodistribution of the captured ⁶⁸Ga.
-
Ex Vivo Biodistribution (Optional but Recommended): After imaging, sacrifice the animals. Harvest tumors and major organs (blood, liver, spleen, kidneys, muscle, etc.), weigh them, and measure the radioactivity using a gamma counter to quantify the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data: Ex Vivo Biodistribution at 3h post ⁶⁸Ga³⁺ Injection
| Organ | Uptake in Pretargeted Group (%ID/g ± SD) | Uptake in ⁶⁸Ga-only Control (%ID/g ± SD) | Reference |
| Blood | 0.8 ± 0.2 | 1.1 ± 0.3 | |
| Liver | 1.0 ± 0.1 | 1.1 ± 0.2 | |
| Spleen | 0.5 ± 0.1 | 0.5 ± 0.1 | |
| Kidneys | 2.1 ± 0.4 | 2.1 ± 0.2 | |
| Tumor | 11.1 ± 2.6 | 12.9 ± 3.4 |
Note: In this specific study, the in vivo chelation pretargeting did not show an advantage over injecting ⁶⁸Ga³⁺ alone, as significant passive tumor accumulation of unchelated ⁶⁸Ga³⁺ was observed. However, the principle remains a valid area of investigation.
Application Note 3: Bioorthogonal Pretargeting with a ⁶⁸Ga-THP-Tetrazine Probe
Principle
This sophisticated pretargeting strategy utilizes bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. The workflow is:
-
A targeting antibody is functionalized with a trans-cyclooctene (TCO) group.
-
Separately, this compound is conjugated to a tetrazine (Tz) amine, creating a THP-Tz probe.
-
This THP-Tz probe is then radiolabeled with ⁶⁸Ga.
-
In vivo, the TCO-antibody is administered first. After it localizes to the tumor, the small, rapidly clearing [⁶⁸Ga]Ga-THP-Tz is injected. It "clicks" with the TCO on the antibody at the tumor site, leading to high-contrast images.
Experimental Workflow: Bioorthogonal Pretargeting
Caption: Workflow for bioorthogonal pretargeting using a ⁶⁸Ga-THP-Tetrazine probe.
Protocol 4: Synthesis and Radiolabeling of THP-Tetrazine
This protocol is adapted from the synthesis of [⁶⁸Ga]Ga-THP-Tz.
Materials:
-
This compound
-
Methyl tetrazine amine
-
DIPEA
-
DMSO
-
Semi-preparative HPLC for purification
-
Materials for ⁶⁸Ga radiolabeling (as in Protocol 2)
Procedure (Synthesis):
-
Dissolve methyl tetrazine amine in DMSO.
-
Add a solution of this compound in DMSO.
-
Add DIPEA to the mixture to achieve a pH of 9-10, ensuring the tetrazine amine is deprotonated.
-
Allow the reaction to proceed at room temperature. The mild conditions minimize the hydrolysis of this compound.
-
Monitor the reaction and purify the resulting THP-Tz conjugate using semi-preparative HPLC.
-
Characterize the final product by Mass Spectrometry and NMR spectroscopy.
Procedure (Radiolabeling):
-
Prepare the ⁶⁸Ga³⁺ eluate and buffer as described in Protocol 2.
-
Incubate the purified THP-Tz (e.g., 5 µg) with the buffered ⁶⁸Ga³⁺ solution at room temperature for 15 minutes.
-
Verify radiochemical purity (>99%) via radio-HPLC and radio-TLC. A single radioactive species should be observed.
Quantitative Data: [⁶⁸Ga]Ga-THP-Tz Probe
| Parameter | Result | Reference |
| Labeling Time | < 15 minutes | |
| Labeling Conditions | Room Temperature | |
| Radiochemical Purity | >99% | |
| In Vitro/Vivo Stability | Excellent |
Supporting Protocols
Protocol 5: Quality Control of ⁶⁸Ga-Labeled Conjugates
A. Radio-Instant Thin-Layer Chromatography (Radio-ITLC)
-
Stationary Phase: ITLC-SG plate.
-
Mobile Phase: Aqueous citrate buffer (0.1 M, pH 5.5).
-
Procedure: Spot an aliquot of the reaction mixture onto the ITLC strip and develop it in the mobile phase.
-
Analysis: The radiolabeled conjugate, being a larger molecule, should remain at the origin (Rf < 0.1). Unchelated or colloidal ⁶⁸Ga species will move with the solvent front (Rf > 0.8). Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
B. Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
System: An HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: Size exclusion (e.g., Phenomenex Biosep 2000) or reverse-phase (e.g., C18) column.
-
Procedure: Inject a small volume of the radiolabeled product. Elute with an appropriate mobile phase gradient.
-
Analysis: The chromatogram from the radioactivity detector should show a single major peak corresponding to the radiolabeled conjugate, well-separated from any potential free ⁶⁸Ga. The retention time of the radioactive peak should align with the UV peak of the non-radioactive standard.
Protocol 6: In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabel against transchelation to serum proteins.
Materials:
-
Purified ⁶⁸Ga-labeled THP-conjugate
-
Fresh human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Size exclusion radio-HPLC system (as in Protocol 5B)
Procedure:
-
Add an aliquot of the purified ⁶⁸Ga-labeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.
-
Analyze the aliquot using size exclusion radio-HPLC.
-
Control: In a separate experiment, add unchelated ⁶⁸Ga³⁺ to human serum and analyze by HPLC to identify the retention times of ⁶⁸Ga-protein adducts.
-
Analysis: A stable conjugate will elute as a single, sharp peak at its characteristic retention time with minimal to no radioactivity appearing at the retention times corresponding to serum proteins.
References
Application Notes and Protocols for Kit-Based 68Ga Labeling with THP-NCS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kit-based radiolabeling of targeting molecules with Gallium-68 (68Ga) using the bifunctional chelator tris(hydroxypyridinone)-isothiocyanate (THP-NCS). The THP chelator system offers a significant advantage by enabling rapid and efficient 68Ga labeling under mild, ambient temperature conditions, making it highly suitable for kit-based preparations and sensitive biomolecules.[1][2][3][4][5]
Introduction
The positron-emitting radionuclide Gallium-68 (t½ = 68 min) has become a cornerstone of Positron Emission Tomography (PET) imaging, largely due to its convenient availability from 68Ge/68Ga generators. Kit-based labeling methods are crucial for the widespread clinical adoption of 68Ga-radiopharmaceuticals, offering a streamlined and user-friendly approach. The tris(hydroxypyridinone) (THP) chelator, functionalized with an isothiocyanate (NCS) group, provides a versatile platform for conjugating to primary amines on targeting biomolecules such as peptides and proteins. This system allows for a simple, one-step labeling procedure at room temperature and neutral pH, achieving high radiochemical yields and specific activities without the need for post-labeling purification.
Principle of the Method
The overall process involves two main stages:
-
Conjugation: The this compound chelator is covalently attached to the targeting molecule (e.g., a peptide or antibody) via the reaction of the isothiocyanate group with a primary amine on the biomolecule, forming a stable thiourea bond. This creates a "cold" precursor conjugate.
-
Radiolabeling: The precursor conjugate is then radiolabeled with 68Ga. The THP moiety rapidly and stably complexes the 68Ga3+ eluted from a 68Ge/68Ga generator under mild conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for 68Ga labeling.
Table 1: 68Ga Radiolabeling Performance of this compound Conjugates
| Conjugate | Precursor Amount (nmol) | Radiolabeling Time (min) | Radiolabeling Temperature | pH | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | Reference |
| H3this compound-RGD | 10-12 | < 5 | Ambient | ~6.5 | > 95 (HPLC) | 60-80 | |
| H3THP-PhNCS-RGD | 10-12 | < 5 | Ambient | ~6.5 | > 95 (HPLC) | 60-80 | |
| THP-TATE | 10 | < 2 | Ambient | 5-6.5 | ≥ 95 | 60-80 | |
| THPMe-NCS-huA33 | ~1 | 5 | Ambient | 5.5-7 | Quantitative | Not Reported | |
| THP-Pam | Not Specified | 5 | Room Temperature | 7 | > 95 | High | |
| THP-mal-J591c-scFv | 5 µg | 5 | Room Temperature | Neutral | > 95 | Not Reported |
Table 2: Quality Control Parameters for 68Ga-THP-NCS Labeled Compounds
| Labeled Compound | Analytical Method | Mobile Phase | Retention Factor (Rf) / Retention Time (Rt) | Reference |
| [68Ga(this compound-RGD)] | ITLC-SG | 0.1 M Citrate Buffer (pH 5.5) | Rf < 0.1 | |
| [68Ga(citrate)2]3- | ITLC-SG | 0.1 M Citrate Buffer (pH 5.5) | Rf > 0.8 | |
| [68Ga(this compound-RGD)] | HPLC (Method 3) | Not Specified | Rt = 7.83 min | |
| [68Ga(THP-PhNCS-RGD)] | HPLC (Method 3) | Not Specified | Rt = 8.15 min | |
| [68Ga]Ga-THP-Tz | ITLC-SG | 80% v/v Ammonium Acetate/Methanol | Rf = 0.8-1 |
Experimental Protocols
Protocol for Conjugation of this compound to a Peptide
This protocol is a general guideline for the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue).
Materials:
-
Peptide with a primary amine (e.g., cyclic(RGDfK))
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the cyclic peptide (e.g., RGD) in DMSO (100–300 µL).
-
In a separate vial, dissolve this compound in DMSO (100–300 µL).
-
Add the peptide solution to the this compound solution.
-
Add DIPEA (5–10 µL) to the reaction mixture to adjust the pH.
-
Heat the reaction solution in a microwave reactor at 120 °C for 30 minutes.
-
Purify the resulting conjugate using reverse-phase HPLC.
-
Combine the fractions containing the pure conjugate and lyophilize to obtain the final product.
Protocol for Kit-Based 68Ga Radiolabeling
This protocol describes a simple, one-step radiolabeling procedure suitable for a kit-based formulation.
Materials:
-
Lyophilized this compound conjugated precursor (e.g., 10-12 nmol of H3this compound-RGD)
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Ammonium acetate solution (1 M or 2 M)
-
Sterile water for injection or 50% ethanol/water
-
Sterile vials
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3. A fraction of the eluate containing the highest activity (e.g., the second 1 mL fraction) is typically used.
-
In a sterile vial, dissolve the lyophilized this compound-peptide conjugate (e.g., 22.5 µg of H3this compound-RGD) in a small volume of 50% ethanol/water (e.g., 50-100 µL).
-
Add the 68GaCl3 eluate (e.g., 1 mL containing 90-100 MBq) directly to the vial containing the conjugate.
-
Immediately add ammonium acetate solution (e.g., 300 µL of 1 M solution) to adjust the pH to approximately 6.5.
-
The reaction is complete within 2-5 minutes at ambient temperature. No further purification is typically required.
Protocol for Quality Control using Instant Thin Layer Chromatography (ITLC)
Materials:
-
ITLC-SG strips
-
Developing chamber
-
Mobile phase: 0.1 M aqueous citrate buffer (pH 5.5)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the final radiolabeled product onto an ITLC-SG strip.
-
Develop the strip in a chamber containing the citrate buffer mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
The 68Ga-labeled conjugate will remain at the origin (Rf < 0.1), while any unchelated 68Ga will move with the solvent front as [68Ga(citrate)2]3- (Rf > 0.8).
-
Calculate the radiochemical purity by integrating the peaks.
Visualizations
Caption: Workflow for the synthesis of a THP-conjugated precursor.
Caption: Workflow for the kit-based 68Ga radiolabeling procedure.
Caption: Chemical reaction showing the formation of a thiourea bond.
Stability
The resulting 68Ga-THP complexes demonstrate high stability. Serum stability studies have shown that no significant transchelation of 68Ga3+ to serum proteins occurs over several hours. For instance, when [68Ga(this compound-RGD)] was incubated in human serum, size exclusion chromatography showed a single radioactive peak corresponding to the intact radiolabeled peptide, indicating excellent stability.
Conclusion
The this compound bifunctional chelator provides a robust and efficient platform for the development of kit-based 68Ga radiopharmaceuticals. The mild labeling conditions, rapid reaction times, and high radiochemical yields make this an attractive technology for labeling a wide range of targeting molecules, including peptides and antibodies, for PET imaging applications.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid kit-based 68Ga-labelling and PET imaging with THP-Tyr3-octreotate: a preliminary comparison with DOTA-Tyr3-octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [68Ga]Ga-THP-Pam: A Bisphosphonate PET Tracer with Facile Radiolabeling and Broad Calcium Mineral Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purifying THP-NCS Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone) (THP) chelators equipped with an isothiocyanate (NCS) functional group are valuable tools for the development of radiopharmaceuticals and other targeted molecular probes.[1][2] The THP moiety serves as an efficient chelator for medically relevant radioisotopes like Gallium-68 (⁶⁸Ga), while the isothiocyanate group allows for straightforward covalent conjugation to primary amine groups on proteins, such as the ε-amino group of lysine residues.[1][2] This process yields a stable thiourea linkage, covalently attaching the chelator to the targeting protein (e.g., an antibody or a peptide).
Following the conjugation reaction, the mixture contains the desired THP-NCS-protein conjugate, as well as unreacted this compound, and potentially protein aggregates. The removal of these impurities is a critical step to ensure the quality, safety, and efficacy of the final product. Unconjugated this compound can compete for the radiolabel and lead to inaccurate in-vivo imaging or therapeutic results. This document provides detailed protocols for the purification of this compound conjugates using common laboratory techniques: Size Exclusion Chromatography (SEC), Dialysis, and Ultrafiltration.
Purification Strategies: A Comparative Overview
The primary goal in purifying this compound conjugates is to separate the larger protein conjugate from the much smaller, unreacted this compound molecules. The choice of purification method depends on factors such as the scale of the reaction, the required purity, the stability of the protein, and the available equipment.
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery | Typical Purity |
| Size Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size. Larger molecules (conjugate) elute first, while smaller molecules (unreacted this compound) are retarded in the porous resin.[3] | Fast, high recovery, and can be used for buffer exchange. | Potential for sample dilution. Low-resolution separation of protein aggregates from the monomeric conjugate. | > 95% | High |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO) down a concentration gradient. | Gentle, preserves protein activity, and requires minimal hands-on time. | Time-consuming (can take several hours to overnight), and requires large volumes of buffer. | > 90% | High |
| Ultrafiltration (Centrifugal) | Use of centrifugal force to pass the solution through a semi-permeable membrane (MWCO), retaining larger molecules. | Rapid, can simultaneously purify and concentrate the sample. | Potential for membrane fouling or non-specific binding of the protein to the membrane, leading to sample loss. | 80 - 95% | High |
Note: The quantitative data in this table is illustrative and based on typical performance for protein-small molecule conjugate purification. Actual results may vary depending on the specific protein, buffer conditions, and equipment used.
Experimental Workflow
The overall process from conjugation to purified product can be visualized as follows:
Detailed Protocols
Protocol 1: Purification by Size Exclusion Chromatography (Desalting Column)
This protocol is ideal for rapid removal of unreacted this compound and for buffer exchange.
Materials:
-
Pre-packed desalting column (e.g., PD-10, Sephadex G-25) with a molecular weight cut-off (MWCO) appropriate for the protein conjugate (typically 5-10 kDa).
-
Equilibration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Fraction collection tubes.
-
Conjugation reaction mixture.
Method:
-
Column Equilibration: Remove the storage solution from the desalting column and equilibrate the column with 3-5 column volumes of the desired final buffer (e.g., PBS). This is typically done by gravity flow.
-
Sample Loading: Once the equilibration buffer has completely entered the packed bed, carefully load the conjugation reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation for the chosen column.
-
Elution: After the sample has entered the packed bed, add the equilibration buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions immediately. The larger this compound conjugate will travel faster through the column and elute first, typically in the void volume. The smaller, unreacted this compound will be retarded and elute in later fractions. The yellow-orange color of some isothiocyanate compounds can sometimes allow for visual tracking of the separation.
-
Analysis: Pool the fractions containing the purified conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Protocol 2: Purification by Dialysis
This method is gentle and well-suited for sensitive proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate).
-
Large beaker (e.g., 1-2 L).
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Conjugation reaction mixture.
Method:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat this process at least two more times. For optimal results, perform the final dialysis step overnight.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Protocol 3: Purification by Ultrafiltration (Centrifugal Device)
This is a rapid method that also allows for sample concentration.
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate).
-
Variable-speed centrifuge with a compatible rotor.
-
Wash buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
-
Conjugation reaction mixture.
Method:
-
Sample Loading: Add the conjugation reaction mixture to the upper chamber of the centrifugal filter unit.
-
First Centrifugation: Centrifuge the unit according to the manufacturer's protocol. This will force the buffer and small molecules (unreacted this compound) through the membrane into the collection tube, while the larger conjugate is retained.
-
Wash Step: Discard the filtrate. Add a volume of wash buffer to the upper chamber to bring the sample back to its original volume.
-
Repeat: Repeat the centrifugation and wash steps 2-3 more times to ensure complete removal of the unreacted this compound.
-
Sample Recovery: After the final wash and concentration step, recover the purified conjugate from the upper chamber by inverting the device into a clean collection tube and centrifuging briefly, as per the manufacturer's instructions.
Post-Purification Analysis
After purification, it is important to characterize the this compound conjugate. This may include:
-
Protein Concentration: Determined by measuring absorbance at 280 nm or using a protein assay like the BCA assay.
-
Degree of Labeling (DOL): This can be estimated using UV-Vis spectrophotometry if the this compound molecule has a distinct absorbance peak.
-
Purity: Assessed by techniques like SDS-PAGE or analytical size exclusion chromatography to check for aggregates or other impurities.
Conclusion
The purification of this compound conjugates is a critical step in the development of targeted molecular agents. Size exclusion chromatography, dialysis, and ultrafiltration are all effective methods for removing unreacted small molecules. The choice of method will depend on the specific requirements of the experiment. By following these detailed protocols, researchers can obtain highly pure this compound conjugates for use in a variety of downstream applications.
References
Application Notes and Protocols for THP-NCS in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypyridinone)-N-isothiocyanate (THP-NCS) is a bifunctional chelator that has emerged as a versatile platform for the development of radiopharmaceuticals for targeted radionuclide therapy (TRT).[1][2][3] Its core structure incorporates three hydroxypyridinone units that exhibit a high affinity and specificity for trivalent metal ions, such as Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used for Positron Emission Tomography (PET) imaging.[4][5] The isothiocyanate (-NCS) group provides a reactive handle for the covalent conjugation of THP to biomolecules, such as peptides and antibodies, that can target specific markers on cancer cells. This allows for the precise delivery of a radioactive payload to the tumor site, maximizing therapeutic efficacy while minimizing off-target toxicity.
These application notes provide an overview of this compound, its application in TRT, and detailed protocols for its use in research and development.
Principle of this compound in Targeted Radionuclide Therapy
The fundamental principle of TRT using this compound-based radiopharmaceuticals lies in the targeted delivery of cytotoxic radiation to cancer cells. The process can be broken down into three key stages:
-
Conjugation: The this compound chelator is covalently linked to a targeting molecule (e.g., an antibody or peptide) that has a high affinity for a specific receptor or antigen overexpressed on the surface of cancer cells. The isothiocyanate group of this compound reacts with primary amine groups on the targeting biomolecule to form a stable thiourea bond.
-
Radiolabeling: The THP-conjugated targeting molecule is then complexed with a therapeutic radionuclide. The tris(hydroxypyridinone) scaffold of THP forms a highly stable coordination complex with the radionuclide, preventing its premature release in the bloodstream.
-
Targeted Delivery and Therapeutic Action: Once administered, the radiolabeled conjugate circulates in the body and accumulates at the tumor site through the specific binding of the targeting molecule to the cancer cells. The radionuclide then decays, emitting radiation (e.g., beta particles, alpha particles, or Auger electrons) that induces cellular damage, primarily through DNA double-strand breaks, leading to cancer cell death.
Featured Application: ⁶⁸Ga-THP-NCS-RGD for PET Imaging of Glioblastoma
A notable application of this compound is in the development of a PET imaging agent for glioblastoma, a type of aggressive brain tumor. In this application, this compound is conjugated to the RGD (Arginine-Glycine-Aspartic acid) peptide, which targets αvβ3 integrins that are overexpressed on glioblastoma cells. The resulting ⁶⁸Ga-THP-NCS-RGD conjugate has been shown to accumulate in tumors, enabling their visualization by PET imaging.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of a ⁶⁸Ga-labeled this compound-RGD conjugate.
Table 1: In Vitro Binding Affinity
| Compound | IC₅₀ (nM) |
| [Ga(this compound-RGD)] | Data not available |
| [Ga(THP-PhNCS-RGD)] | Data not available |
| RGD | Data not available |
Table 2: In Vivo Tumor Uptake in U87MG Glioblastoma Xenograft Model
| Radiotracer | 1 hour post-injection (%ID/g) | 2 hours post-injection (%ID/g) |
| [⁶⁸Ga(this compound-RGD)] | 2.35 ± 0.06 | 1.90 ± 0.21 |
| [⁶⁸Ga(THP-PhNCS-RGD)] | 2.86 ± 0.43 | 3.32 ± 0.20 |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Synthesis of H₃this compound
This protocol describes the synthesis of the H₃this compound chelator.
Materials:
-
Compound 2 (precursor)
-
Boron trichloride (BCl₃) in dichloromethane (1 M solution)
-
Trifluoroethanol
-
Water/acetonitrile (80%/20%)
-
0.2% Trifluoroacetic acid (TFA) in water
-
Sealed vial
-
Ice bath
-
Rotary evaporator
-
Semipreparative HPLC column
Procedure:
-
Add a chilled solution of boron trichloride in dichloromethane (10 mL, 1 M) to a sealed vial containing compound 2 (46 mg, 43 μmol).
-
Stir the reaction at ambient temperature for 1 hour.
-
Cool the reaction vial in an ice bath.
-
Add trifluoroethanol (3 mL) dropwise to the flask.
-
Evaporate the reaction solution to dryness under reduced pressure.
-
Dissolve the residue in water/acetonitrile (80%/20%) and filter.
-
Dilute the filtrate to 10 mL with a solution of 0.2% TFA in water.
-
Purify the product using a semipreparative HPLC column.
Protocol 2: Conjugation of H₃this compound to a Targeting Peptide (RGD)
This protocol details the conjugation of H₃this compound to the cyclic peptide c(RGDfK).
Materials:
-
H₃this compound
-
Cyclic peptide c(RGDfK) (RGD)
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Microwave reactor
-
Reverse-phase HPLC column
-
Lyophilizer
Procedure:
-
Dissolve the RGD peptide in DMSO (100–300 μL).
-
Dissolve H₃this compound in DMSO (100–300 μL).
-
Add the RGD solution to the H₃this compound solution.
-
Add DIPEA (5–10 μL) to the reaction mixture.
-
Heat the reaction solution in a microwave reactor at 120 °C and 300 W for 30 minutes.
-
Purify the resulting conjugate by reverse-phase HPLC.
-
Combine fractions containing the pure product and lyophilize to obtain the H₃this compound-RGD conjugate.
Protocol 3: Radiolabeling of this compound-Peptide Conjugate with ⁶⁸Ga
This protocol describes the radiolabeling of the this compound-RGD conjugate with Gallium-68.
Materials:
-
H₃this compound-RGD conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water and vials
-
Heating block or water bath
-
Radio-TLC system
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile, metal-free vial, add the H₃this compound-RGD conjugate (typically 10-50 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.
-
Gently mix the solution and incubate at 90-95°C for 5-10 minutes.
-
Perform radio-TLC to determine the radiochemical purity. The radiochemical purity should typically be >95%.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline) for injection.
Protocol 4: In Vitro Cellular Uptake Assay
This protocol outlines a general procedure for assessing the cellular uptake of a radiolabeled this compound conjugate.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Cell culture medium and supplements
-
Radiolabeled this compound conjugate
-
Uptake buffer (e.g., HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
24-well or 96-well plates
-
Gamma counter or scintillation counter
Procedure:
-
Seed cells in 24-well or 96-well plates and allow them to adhere and grow for 24-48 hours.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C.
-
To determine non-specific uptake, add a high concentration of an unlabeled competitor to a subset of wells.
-
Initiate the uptake by adding the radiolabeled this compound conjugate to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well.
-
Quantify the radioactivity in the cell lysate using a gamma or scintillation counter.
-
Express the results as a percentage of the added radioactivity per milligram of cell protein.
Protocol 5: In Vivo Biodistribution Study in a Mouse Model
This protocol provides a general framework for evaluating the biodistribution of a radiolabeled this compound conjugate in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Radiolabeled this compound conjugate
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Dissection tools
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled this compound conjugate (typically 1-4 MBq in 100-150 µL) intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the mice.
-
Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways in Targeted Radionuclide Therapy
The therapeutic effect of TRT is mediated by the induction of cellular damage, primarily through the generation of DNA double-strand breaks (DSBs) by the emitted radiation. This triggers a complex network of intracellular signaling pathways that ultimately determine the fate of the cancer cell, leading to cell cycle arrest, DNA repair, or apoptosis (programmed cell death).
DNA Damage Response (DDR) Pathway
Upon radiation-induced DNA damage, the cell activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage and initiate a signaling cascade that leads to the activation of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. This cascade results in cell cycle arrest, allowing time for the cell to repair the DNA damage. If the damage is too severe to be repaired, the DDR pathway can trigger apoptosis.
Caption: DNA Damage Response Pathway in TRT.
Apoptosis (Programmed Cell Death) Pathway
If the DNA damage induced by TRT is extensive and cannot be repaired, the cell will undergo apoptosis. This can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. In the context of radiation-induced damage, the intrinsic pathway is predominantly activated. DNA damage leads to the activation of pro-apoptotic proteins like BAX and BAK, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.
Caption: Intrinsic Apoptosis Pathway in TRT.
Experimental Workflow for Developing a this compound Based Radiopharmaceutical
The development of a novel this compound-based radiopharmaceutical for targeted radionuclide therapy involves a series of well-defined experimental steps, from initial synthesis to preclinical evaluation.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THP Derivatives - CD Bioparticles [cd-bioparticles.net]
- 3. THP (Tris(hydroxypyridinone)) - www.chematech-mdt.com [chematech-mdt.com]
- 4. openmedscience.com [openmedscience.com]
- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]
Application Notes and Protocols for Antibody-Drug Conjugates Utilizing a Thiourea Linkage via THP-NCS
For Research Use Only.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, enabling targeted delivery to cancer cells.[1][2][3] The linker connecting the antibody and the cytotoxic drug is a critical component that influences the stability, efficacy, and safety of the ADC.[1][4] This document provides detailed application notes and a generalized protocol for the conceptual development of ADCs using a tris(hydroxypyridinone) (THP) scaffold functionalized with an isothiocyanate (-NCS) group, herein referred to as THP-NCS.
While THP-based molecules have been explored as efficient chelators for radiopharmaceuticals, their application as linkers for cytotoxic payloads in ADCs is a novel area of exploration. The isothiocyanate group provides a means to conjugate the linker to the antibody, typically through reaction with primary amine groups on lysine residues, forming a stable thiourea bond. These notes are intended for researchers, scientists, and drug development professionals exploring new conjugation chemistries for ADCs.
Principle of this compound Conjugation
The isothiocyanate group of the this compound linker reacts with nucleophilic primary amine groups present on the surface of the antibody, predominantly the ε-amine of lysine residues. This reaction, conducted under mild basic conditions, results in the formation of a stable thiourea linkage. The THP core, while known for its metal-chelating properties, could be envisioned to carry a cytotoxic drug (Payload-THP-NCS). The conjugation process is stochastic, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Data Presentation
As the use of this compound for cytotoxic ADCs is a novel concept, the following tables present hypothetical, yet representative, quantitative data based on typical outcomes for lysine-based conjugation methods. These tables are for illustrative purposes to guide researchers in experimental design and data analysis.
Table 1: Hypothetical Conjugation Efficiency and DAR Profile
| Parameter | ADC Batch 1 | ADC Batch 2 | ADC Batch 3 |
| Molar Ratio (Linker-Payload:mAb) | 5:1 | 10:1 | 15:1 |
| Average DAR (by UV-Vis) | 2.1 | 3.8 | 5.2 |
| Average DAR (by HIC-HPLC) | 2.0 | 3.7 | 5.1 |
| Conjugation Efficiency (%) | 42% | 38% | 35% |
| Unconjugated mAb (%) | 15% | 5% | 2% |
| Aggregate Content (%) | < 1% | 1.5% | 3.5% |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC (IC50, nM) | Free Drug (IC50, nM) | Naked mAb (IC50, nM) |
| Cell Line A | High | 1.5 | 0.1 | > 1000 |
| Cell Line B | Medium | 15.2 | 0.1 | > 1000 |
| Cell Line C | Low/Negative | > 1000 | 0.1 | > 1000 |
Table 3: Example Plasma Stability Data
| ADC Species | Timepoint | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Murine Plasma) |
| Hypothetical ADC | 0 hr | 100 | 100 |
| 24 hr | 98 | 95 | |
| 72 hr | 95 | 90 | |
| 168 hr | 88 | 82 |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of an ADC using a hypothetical Payload-THP-NCS linker. Researchers should optimize these protocols for their specific antibody, payload, and linker.
Protocol 1: Antibody Preparation
-
Buffer Exchange: Dialyze the monoclonal antibody (typically 5-20 mg/mL) against a suitable conjugation buffer (e.g., 1x PBS, pH 8.0-8.5) at 4°C overnight with at least two buffer changes. This step removes any interfering primary amines from the antibody formulation buffer.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Payload-THP-NCS Conjugation
-
Reagent Preparation: Dissolve the Payload-THP-NCS linker in an anhydrous, polar, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Bring the antibody solution from Protocol 1 to room temperature.
-
Add the desired molar excess of the Payload-THP-NCS stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially minimize side reactions.
-
-
Quenching: Quench the reaction by adding a molar excess of a primary amine-containing reagent, such as Tris or lysine, to consume any unreacted isothiocyanate groups. Incubate for an additional 30 minutes at room temperature.
Protocol 3: ADC Purification
-
Removal of Unconjugated Drug-Linker: Purify the ADC from unconjugated Payload-THP-NCS and other small molecule impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The ADC should be eluted/dialyzed into a formulation buffer suitable for storage (e.g., PBS, pH 7.4 or a citrate-based buffer).
-
Characterization of Purified ADC:
-
Determine the final protein concentration (UV-Vis at 280 nm).
-
Assess the purity and aggregation state of the ADC using SEC-HPLC.
-
Protocol 4: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC-HPLC can separate ADC species based on the number of conjugated drugs. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.
-
Mass Spectrometry (LC-MS): For a more precise determination of the DAR and to confirm the identity of the conjugated species, liquid chromatography-mass spectrometry can be employed.
-
-
In Vitro Cytotoxicity Assay:
-
Plate target and non-target cancer cells at an appropriate density.
-
Treat the cells with serial dilutions of the ADC, free drug, and naked antibody.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 values.
-
-
Plasma Stability Assay:
-
Incubate the ADC in human and murine plasma at 37°C.
-
At various time points, analyze the samples by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and detect any drug deconjugation.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of an ADC.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. glpbio.com [glpbio.com]
- 4. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing THP-NCS Conjugation: A Technical Support Resource
Welcome to the technical support center for Tris(hydroxypyridinone)-N-isothiocyanate (THP-NCS) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the conjugation of this compound to proteins, peptides, and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein or antibody?
A1: For conjugating this compound to primary amines (e.g., lysine residues) on proteins and antibodies, a mildly basic pH in the range of 8.5 to 9.5 is recommended.[1] This ensures that the amine groups are deprotonated and thus more nucleophilic for reaction with the isothiocyanate group of this compound. It is crucial to maintain this pH range to favor the forward reaction and maximize conjugation efficiency.
Q2: What is the recommended molar ratio of this compound to my protein/antibody?
A2: The optimal molar ratio of this compound to your protein or antibody should be determined empirically. However, a good starting point is a 5- to 20-fold molar excess of this compound.[1][2] For smaller molecules like peptides, a lower excess may be sufficient. The ideal ratio will depend on the number of available primary amines on your target molecule and the desired degree of labeling.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][4] It is critical to use a high-purity, anhydrous grade of the solvent to prevent hydrolysis of the isothiocyanate group.
Q4: My THP-protected compound is cleaving during the reaction or work-up. Why is this happening?
A4: The tetrahydropyranyl (THP) group is sensitive to acidic conditions and can be cleaved. Unexpected cleavage can occur if any acidic species are present in your reaction mixture, during acidic work-up conditions, or with the use of acidic modifiers (e.g., trifluoroacetic acid - TFA) during chromatography. Ensure all your reagents and buffers are free from acidic contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction mixture is too low, leading to protonation of the primary amines. | Adjust the pH of your protein/antibody solution to 8.5-9.0 using a suitable buffer (e.g., carbonate-bicarbonate or borate buffer). |
| Hydrolysis of this compound: The this compound stock solution may have hydrolyzed due to moisture. | Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. | |
| Insufficient Molar Ratio: The amount of this compound is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of this compound in increments (e.g., 20x, 30x, 50x) and analyze the conjugation efficiency. | |
| Steric Hindrance: The primary amines on the target molecule may be sterically hindered and inaccessible. | Consider extending the reaction time or slightly increasing the reaction temperature (e.g., from room temperature to 37°C). | |
| Protein/Antibody Aggregation | Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be close to the isoelectric point of the protein, causing aggregation. | Screen a range of buffer pH values and salt concentrations to identify conditions that minimize aggregation. |
| High Degree of Labeling: A high drug-to-antibody ratio (DAR) can increase the hydrophobicity of the conjugate, leading to aggregation. | Aim for a lower DAR by reducing the molar excess of this compound or the reaction time. | |
| Solvent-Induced Precipitation: Adding a large volume of organic solvent (e.g., DMSO) containing this compound can cause the protein to precipitate. | Add the this compound solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. | |
| Conjugate Instability | Cleavage of the THP group: The conjugate is exposed to acidic conditions during purification or storage. | Ensure all purification and storage buffers are at a neutral or slightly basic pH. Avoid using acidic eluents in chromatography. |
| Hydrolysis of the Thiourea Bond: The thiourea linkage formed between the protein and this compound can be susceptible to hydrolysis at extreme pH values. | Store the final conjugate in a buffer at or near physiological pH (e.g., PBS pH 7.4) at 4°C for short-term storage or -80°C for long-term storage. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-THP conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (e.g., by MALDI-TOF mass spectrometry or UV-Vis spectroscopy) and check for aggregation (e.g., by size-exclusion chromatography).
Protocol 2: Conjugation of this compound to a Peptide
Materials:
-
Peptide with a free primary amine
-
This compound
-
Anhydrous DMSO
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., reverse-phase HPLC)
Methodology:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMSO.
-
This compound Solution: Dissolve this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add the this compound solution to the peptide solution.
-
Add a small amount of DIPEA to the reaction mixture to act as a base.
-
The reaction can be performed at room temperature for several hours or accelerated using microwave heating (e.g., 120°C for 30 minutes).
-
-
Purification: Purify the peptide-THP conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Proteins/Antibodies | Peptides |
| pH | 8.5 - 9.5 | Not explicitly buffered in organic solvent, base added |
| Temperature | Room Temperature (20-25°C) | Room Temperature to 120°C (Microwave) |
| Reaction Time | 1 - 5 hours | 30 minutes (Microwave) to several hours |
| Molar Excess of this compound | 5 - 50 fold | 1.1 - 5 fold |
| Solvent | Aqueous Buffer (e.g., Carbonate, Borate) | Anhydrous DMSO or DMF |
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: this compound conjugation reaction pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating Challenges in 68Ga Labeling: A Technical Support Guide for THP-NCS Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the radiolabeling of molecules with Gallium-68 (⁶⁸Ga) using the bifunctional chelator tris(hydroxypyridinone)-isothiocyanate (THP-NCS). This guide is designed to help you diagnose and resolve problems leading to low radiochemical yields and ensure the successful preparation of your ⁶⁸Ga-labeled conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield (RCY) I should expect when using this compound for ⁶⁸Ga labeling?
A1: Under optimal conditions, ⁶⁸Ga labeling with this compound conjugates typically results in high radiochemical yields, often exceeding 95%.[1][2] These reactions are known for their efficiency and can be completed rapidly at room temperature.[1][3]
Q2: What are the optimal reaction conditions for ⁶⁸Ga labeling with this compound?
A2: One of the key advantages of the THP chelator family is the ability to perform labeling under mild conditions.[3] Generally, the reaction proceeds efficiently at ambient temperature and a pH range of 5-7. Unlike other common chelators like DOTA, high temperatures are not required.
Q3: Is it necessary to pre-process the ⁶⁸Ga eluate from the generator?
A3: While THP chelators are robust, pre-processing the generator eluate can be a crucial step to ensure high and reproducible RCYs. Pre-purification can remove metallic impurities that compete with ⁶⁸Ga for the chelator. Additionally, it can concentrate the ⁶⁸Ga, which is beneficial for achieving high specific activity.
Q4: How do metallic impurities affect the labeling reaction?
A4: Metallic impurities such as Fe(III), Al(III), Ti(IV), and stable Ga(III) can compete with ⁶⁸Ga³⁺ for binding to the this compound chelator, thereby reducing the radiochemical yield. The presence of these impurities in the generator eluate is a common reason for lower-than-expected labeling efficiency.
Q5: What is ⁶⁸Ga-colloid formation and how can I prevent it?
A5: At a pH above 3, ⁶⁸Ga³⁺ ions can form insoluble hydroxides and colloids. These colloids are a radiochemical impurity and do not represent the desired labeled conjugate. Using a suitable buffer, such as ammonium acetate, helps to maintain the optimal pH and prevents the formation of these species.
Troubleshooting Guide: Low ⁶⁸Ga Labeling Yield
This section provides a systematic approach to identifying and resolving the root causes of low radiochemical yield.
| Observation/Problem | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<90%) | Suboptimal pH of the reaction mixture. | - Measure the pH of the final reaction mixture. - Adjust the amount or concentration of the buffer (e.g., ammonium acetate) to achieve a pH between 5 and 7. |
| Presence of Metallic Impurities in the ⁶⁸Ga eluate. | - Implement a pre-purification step for the generator eluate using a cation exchange cartridge to remove competing metal ions like Fe(III), Al(III), and Zn(II). - Ensure all reagents and labware are free from trace metal contamination. | |
| Insufficient Amount of this compound Conjugate | - Increase the concentration of your this compound conjugated peptide or molecule in the reaction. For every 1 mL of ⁶⁸Ga³⁺ solution, at least 25 μg of a THP-TATE conjugate was found to be required to reliably achieve >95% RCY. | |
| Formation of ⁶⁸Ga-Colloids | - Ensure adequate buffering to maintain the pH in the optimal range and prevent the formation of insoluble ⁶⁸Ga hydroxides. - Analyze the product using radio-TLC; colloids will typically remain at the origin. | |
| Poor Quality of ⁶⁸Ga Eluate | - Check the elution profile of your ⁶⁸Ge/⁶⁸Ga generator. The highest concentration of ⁶⁸Ga is typically in the initial fractions of the eluate. - Ensure the generator has not exceeded its expiry date. | |
| Degradation of the this compound Conjugate | - Store the this compound conjugate under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation of the isothiocyanate group. | |
| Inconsistent/Irreproducible Yields | Variability in Generator Eluate Quality | - Regularly perform quality control on the generator eluate to check for ⁶⁸Ge breakthrough and metallic impurities. - Consider implementing a routine pre-purification step for all labelings to ensure consistency. |
| Inaccurate Reagent Preparation | - Prepare fresh buffer solutions regularly. - Calibrate pH meters and pipettes to ensure accurate measurements. |
Key Experimental Protocols
⁶⁸Ga Labeling of a this compound Conjugated Peptide
This protocol is a generalized procedure based on successful labeling of this compound-RGD conjugates.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
This compound conjugated peptide solution (e.g., in ethanol/water)
-
1 M Ammonium acetate solution
-
Sterile reaction vial
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl. Collect the eluate in fractions (e.g., 5 x 1 mL).
-
Identify the fraction with the highest radioactivity (typically the second 1 mL fraction).
-
In a sterile reaction vial, add your this compound conjugated peptide solution (e.g., 22.5 µg of H₃this compound-RGD in 50-100 µL of 50% ethanol/water).
-
To this, add the 1 mL fraction of the ⁶⁸Ga eluate containing the highest activity.
-
Immediately add 300 µL of 1 M ammonium acetate solution to buffer the reaction to the optimal pH.
-
Gently mix and allow the reaction to proceed at ambient temperature for 2-5 minutes.
-
The reaction is typically complete within this timeframe, and the product is ready for quality control.
Quality Control using Instant Thin Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., ITLC-SG)
-
Mobile phase: 50 mM EDTA in water
-
Radio-TLC scanner
Procedure:
-
Spot a small amount of the reaction mixture onto the baseline of an ITLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the 50 mM EDTA mobile phase.
-
In this system, the ⁶⁸Ga-THP-NCS conjugate will remain at the origin (Rf = 0), while any unchelated ⁶⁸Ga will move with the solvent front (Rf = 1).
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin, which corresponds to the radiochemical yield.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for ⁶⁸Ga labeling with this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low ⁶⁸Ga labeling yield.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Kit for the Good-Manufacturing-Practice Production of [68Ga]Ga-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
THP-NCS stability and storage conditions
Welcome to the technical support center for THP-NCS (Tris(hydroxypyridinone)-Isothiocyanate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional chelator that combines a tris(hydroxypyridinone) (THP) core with an isothiocyanate (-N=C=S) reactive group. The THP moiety is an efficient chelator for various metal ions, with a particularly high affinity for Gallium-68 (⁶⁸Ga).[1][2] The isothiocyanate group allows for the covalent conjugation of this compound to biomolecules containing primary amine groups, such as peptides, antibodies, and other proteins.[1][2] Its primary application is in the field of nuclear medicine for the development of radiolabeled biomolecules for Positron Emission Tomography (PET) imaging.
Q2: What is the reaction mechanism of this compound with proteins?
A2: The isothiocyanate group of this compound reacts with primary amine groups (-NH₂) present on biomolecules. This reaction typically targets the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. The nucleophilic amine group attacks the electrophilic carbon atom of the isothiocyanate, forming a stable covalent thiourea bond. This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups and increases their nucleophilicity.[3]
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data for this compound is not extensively published, general recommendations for isothiocyanate compounds should be followed to ensure its reactivity. Isothiocyanates are sensitive to moisture and can undergo hydrolysis.
Storage Recommendations for Solid this compound and Solutions
| Form | Storage Temperature | Conditions | Expected Stability |
| Solid | -20°C or colder | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). A desiccator is highly recommended. | When stored properly, the solid form is expected to be stable for several months. |
| Stock Solution | -20°C or colder | Prepare stock solutions in anhydrous, amine-free organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. | Stock solutions in anhydrous DMSO are generally stable for up to two weeks when stored at -20°C and protected from light. However, for optimal reactivity, it is always best to use freshly prepared solutions. |
Note: Before use, allow the container of solid this compound to warm to room temperature before opening to prevent condensation.
Q4: How does pH affect the stability and reactivity of this compound?
A4: The pH of the reaction buffer is a critical parameter for both the stability of the isothiocyanate group and the efficiency of the conjugation reaction.
-
Stability : The isothiocyanate group of this compound is susceptible to hydrolysis, which increases with pH. At very high pH, the rate of hydrolysis can become a significant competing reaction, reducing the amount of active this compound available for conjugation. Acidic conditions can also lead to the degradation of isothiocyanates.
-
Reactivity : The conjugation reaction with primary amines is pH-dependent because the amine group must be in its deprotonated, nucleophilic state to react. A pH range of 8.5-9.5 is generally optimal for labeling lysine residues. While higher pH increases the nucleophilicity of the amine, it also accelerates the hydrolysis of the isothiocyanate. Therefore, a balance must be struck to achieve efficient conjugation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the conjugation of this compound to biomolecules.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure this compound has been stored under the recommended cold and dry conditions. Use a freshly opened vial or a new batch if degradation is suspected. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Presence of Competing Nucleophiles | Ensure the biomolecule solution is in a buffer free of primary amines, such as Tris or glycine. Dialyze or buffer exchange the protein into a suitable conjugation buffer (e.g., carbonate/bicarbonate or borate buffer) at the desired pH. |
| Suboptimal pH of Reaction Buffer | Verify the pH of the conjugation buffer is within the optimal range of 8.5-9.5 for amine labeling. The amine groups on the protein need to be deprotonated to be reactive. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to the biomolecule. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. |
| Low Protein Concentration | Increase the concentration of the protein in the reaction mixture. Higher concentrations can improve reaction kinetics. |
| Inaccessible Amine Groups | The primary amine groups on the protein may be sterically hindered or buried within the protein's tertiary structure. Consider denaturation/renaturation strategies if maintaining biological activity is not critical, or explore alternative conjugation chemistries if possible. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Molar Excess of this compound | Excessive modification of surface amines can alter the protein's isoelectric point and solubility, leading to aggregation. Reduce the molar ratio of this compound to the protein. |
| Protein Instability at Alkaline pH | Some proteins are not stable at the optimal pH for conjugation. Perform a preliminary test to assess the stability of your protein at the intended reaction pH. If the protein is unstable, consider performing the reaction at a lower pH (e.g., pH 8.0) for a longer duration or at a lower temperature (e.g., 4°C). |
| Solvent-Induced Precipitation | The addition of this compound in an organic solvent (e.g., DMSO) can cause precipitation if the final concentration of the organic solvent is too high. Add the this compound stock solution slowly to the protein solution while gently stirring. Ensure the final organic solvent concentration is low (typically <10%). |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in this compound Activity | Aliquot solid this compound into single-use amounts to avoid repeated exposure of the main stock to atmospheric moisture. Always use a freshly prepared stock solution of this compound for each experiment. |
| Inaccurate Quantification | Accurately determine the concentration of your protein and the this compound stock solution. Use a reliable method for protein quantification (e.g., BCA or absorbance at 280 nm). |
| Fluctuations in Reaction Conditions | Precisely control the pH, temperature, and reaction time for all experiments to ensure reproducibility. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of this compound to protein, should be determined empirically for each specific application.
Materials:
-
Protein to be labeled
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free from any amine-containing substances.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Slowly add the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired Storage Buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry.
-
Visualizations
Caption: Workflow for the conjugation of this compound to a protein.
References
Technical Support Center: THP-NCS Peptide Conjugation
Welcome to the technical support center for THP-NCS peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the side reactions and common issues encountered during the conjugation of tris(hydroxypyridinone)-isothiocyanate (this compound) to peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in this compound peptide conjugation?
The primary and intended reaction is the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate (-N=C=S) group of this compound. This forms a stable thiourea linkage. The most reactive primary amines on a peptide are the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction is most efficient under alkaline conditions (pH 9-11), where the amino groups are deprotonated and thus more nucleophilic.[1][2]
Q2: What are the most common side reactions I should be aware of?
The most significant side reactions in this compound peptide conjugation are:
-
Reaction with Cysteine: The thiol group of cysteine is a potent nucleophile and can react with the isothiocyanate to form a dithiocarbamate adduct.[2] This reaction is favored at a slightly acidic to neutral pH (6-8). Importantly, this adduct formation can be reversible, and the isothiocyanate may be transferred to an amine nucleophile over time, a process known as transthiocarbamoylation.
-
Hydrolysis of this compound: The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH and elevated temperatures. This competing reaction consumes the this compound reagent, reducing the overall conjugation efficiency. The hydrolysis product is an amine, which is unreactive towards the peptide.
-
Double Labeling or Cross-linking: If a peptide contains multiple reactive primary amines (e.g., multiple lysines or the N-terminus and a lysine), it is possible to get multiple this compound molecules conjugated to a single peptide. If a different bifunctional crosslinker with two reactive groups were used, peptide-peptide cross-linking could also occur, though this is not a direct side reaction of a mono-functional reagent like this compound.
Q3: How does pH affect the conjugation reaction and side reactions?
pH is a critical parameter for controlling the selectivity of the conjugation.
-
Alkaline pH (9-11): Favors the deprotonation of lysine's ε-amino group (pKa ~10.5) and the N-terminal amine (pKa ~8-9), making them highly nucleophilic and promoting the desired thiourea bond formation. However, a higher pH also increases the rate of isothiocyanate hydrolysis.
-
Neutral to Slightly Acidic pH (6-8): Favors the reaction with the more acidic thiol group of cysteine (pKa ~8.5), leading to the formation of dithiocarbamate adducts. At this pH, the reactivity with lysine is significantly reduced as the amino group is predominantly protonated.
Q4: Is the tris(hydroxypyridinone) (THP) chelator stable during the conjugation reaction?
Tris(hydroxypyridinone) chelators are generally very stable. Studies on THP-based chelators have shown them to be robust under various conditions, including in serum. The hydroxypyridinone rings are not expected to participate in side reactions under the typical conditions used for isothiocyanate conjugation.
Q5: What is the stability of the resulting thiourea linkage?
The thiourea bond formed between the this compound and the peptide's primary amine is generally considered to be highly stable under physiological conditions and in vivo, making it suitable for applications in drug development and molecular imaging.
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of this compound: Reagent degraded due to moisture or prolonged incubation in alkaline buffer. | • Use fresh, anhydrous DMSO or DMF to dissolve this compound. • Add the this compound solution to the peptide solution immediately after pH adjustment. • Minimize reaction time at high pH. |
| 2. Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction with lysine. | • Ensure the reaction buffer is at pH 9-9.5. Use a reliable pH meter to verify. • Consider using a non-nucleophilic buffer like sodium bicarbonate or borate. | |
| 3. Insufficient Molar Excess of this compound: Not enough reagent to drive the reaction to completion. | • Increase the molar excess of this compound to the peptide (e.g., from 5-fold to 10- or 20-fold excess). | |
| 4. Peptide Aggregation/Solubility Issues: The peptide is not fully dissolved, reducing the availability of reactive sites. | • Ensure the peptide is fully dissolved before adding this compound. • Consider adding organic co-solvents like DMSO or DMF if peptide solubility is low in aqueous buffers. | |
| Multiple Products Observed by HPLC/MS | 1. Reaction with Cysteine: Formation of dithiocarbamate adducts in cysteine-containing peptides. | • If cysteine modification is undesirable, perform the reaction at a higher pH (9.5-10) to favor amine reactivity and disfavor thiol reactivity. • Consider temporarily protecting the cysteine thiol group prior to conjugation. |
| 2. Multiple Labeling: The peptide has multiple reactive amine groups (e.g., multiple lysines). | • If site-specific labeling is required, use a lower molar excess of this compound and shorter reaction times to favor mono-conjugation. • Consider using a peptide with a single reactive amine or employing protecting group strategies during peptide synthesis. | |
| 3. Unreacted Peptide: Incomplete reaction. | • Refer to the "Low Conjugation Yield" section for troubleshooting steps. | |
| 4. Hydrolyzed this compound Adducts: While the thiourea bond is stable, other modifications on the peptide or chelator could occur under harsh conditions. | • Confirm the identity of byproducts using high-resolution mass spectrometry. | |
| Precipitation During Reaction | 1. Poor Solubility of the Conjugate: The addition of the hydrophobic this compound can cause the peptide conjugate to precipitate. | • Increase the proportion of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. • Perform the reaction at a more dilute concentration. |
| 2. Solvent Incompatibility: Using a solvent in which the bifunctional chelator is not soluble. | • One study noted that this compound precipitated in DMF upon addition of a base, necessitating the use of DMSO as the solvent. | |
| Difficulty in Purifying the Conjugate | 1. Close Elution of Product and Starting Material: The conjugated and unconjugated peptides have similar retention times on reverse-phase HPLC. | • Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution. • Ensure the mobile phases contain an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. |
| 2. Presence of Hard-to-Remove Byproducts: Side reaction products are co-eluting with the desired conjugate. | • Use orthogonal purification methods, such as ion-exchange chromatography, if reverse-phase HPLC is insufficient. |
Data Summary
The following tables provide a summary of the key factors influencing this compound peptide conjugation.
Table 1: pH-Dependence of Isothiocyanate Reactivity
| pH Range | Primary Target | Product | Reaction Rate |
| 6.0 - 8.0 | Cysteine (thiol) | Dithiocarbamate | Favored for thiols |
| 9.0 - 11.0 | Lysine, N-terminus (primary amine) | Thiourea | Favored for amines |
Data compiled from references.
Table 2: Kinetic Parameters for Isothiocyanate Hydrolysis
| Isothiocyanate | Conditions | Activation Energy (kJ/mol) | Reference |
| Allyl isothiocyanate | Aqueous solution with hydroxyl | 59.0 | |
| p-Nitrophenyl isothiocyanate | Aqueous acid with Hg²⁺ promotion | 56 ± 2 | |
| p-Nitrophenyl isothiocyanate | Aqueous acid with Ag⁺ promotion | 59 ± 2 |
Note: These values are for representative isothiocyanates and illustrate the energy barrier for hydrolysis.
Experimental Protocols
Protocol 1: General this compound Peptide Conjugation
This protocol provides a general starting point for the conjugation of this compound to a peptide containing a primary amine.
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate buffer. For peptides with low aqueous solubility, a mixture of buffer and an organic co-solvent like DMSO or DMF can be used.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the peptide solution to 9.0-9.5 using a non-nucleophilic base if necessary.
-
Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For peptides that are sensitive to degradation at room temperature, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted this compound, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM.
-
-
Purification:
-
Purify the THP-peptide conjugate from unreacted peptide, excess this compound, and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight of the desired product.
-
Protocol 2: Analysis of Side Reactions by HPLC-MS
This protocol outlines a method for identifying potential side products from the conjugation reaction.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture. If the reaction was quenched, take the aliquot before adding the quenching agent to observe unreacted this compound.
-
Dilute the sample in the initial mobile phase for HPLC analysis (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
-
HPLC Separation:
-
Inject the sample onto a C18 analytical column.
-
Run a shallow gradient from 5% to 65% acetonitrile (containing 0.1% TFA) over 30-40 minutes to achieve good separation of the starting materials, the main product, and potential side products.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF or Orbitrap) to obtain accurate mass measurements.
-
Monitor for the expected masses of:
-
Unreacted Peptide
-
Desired Mono-conjugated Product (Peptide + THP)
-
Cysteine Adduct (if applicable) (Peptide + THP)
-
Doubly Labeled Product (Peptide + 2*THP)
-
Hydrolyzed this compound
-
-
-
Data Interpretation:
-
Compare the observed masses with the theoretical masses of the expected species. High-resolution mass spectrometry can help confirm the elemental composition of the observed ions.
-
Visualizing Reaction Pathways and Workflows
Caption: Main and side reaction pathways in this compound peptide conjugation.
Caption: A logical workflow for troubleshooting this compound peptide conjugation experiments.
References
Technical Support Center: Preventing Aggregation of THP-NCS Labeled Proteins
Welcome to the technical support center for THP-NCS (Tris(hydroxypyridinone)-Isothiocyanate) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during and after the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a bifunctional chelator that contains a tris(hydroxypyridinone) moiety for chelating metal ions, such as Gallium-68 for PET imaging, and an isothiocyanate (-N=C=S) group.[1][2][3] The isothiocyanate group reacts with primary amine groups on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea bond.[4][5] This covalent linkage attaches the THP chelator to the protein.
Q2: What are the primary causes of protein aggregation when labeling with this compound?
A2: Protein aggregation during labeling with this compound can be attributed to several factors:
-
Alteration of Surface Charge: The reaction of the isothiocyanate group with a primary amine neutralizes a positive charge on the protein surface. This change in the protein's net charge can shift its isoelectric point (pI), potentially reducing the electrostatic repulsion between protein molecules and leading to aggregation.
-
Increased Hydrophobicity: The addition of the this compound label may increase the overall hydrophobicity of the protein surface, promoting self-association through hydrophobic interactions.
-
Conformational Changes: The labeling process itself can sometimes induce slight changes in the protein's conformation, exposing previously buried hydrophobic regions that are prone to aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, protein concentration, and the molar ratio of this compound to protein can significantly influence protein stability and the likelihood of aggregation.
Q3: How can I detect protein aggregation?
A3: Protein aggregation can be detected using several methods:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute from an SEC column earlier than the monomeric protein. This technique can be used to quantify the percentage of aggregated protein.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction
This indicates significant and rapid protein aggregation. The following troubleshooting steps can help mitigate this issue.
| Parameter | Recommendation | Rationale |
| Molar Ratio of this compound to Protein | Decrease the molar excess of this compound. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation. | A high degree of labeling can significantly alter the protein's surface properties, increasing the propensity for aggregation. |
| Protein Concentration | Lower the protein concentration during the labeling reaction (e.g., 1-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after purification. | High protein concentrations increase the frequency of intermolecular collisions, which can accelerate aggregation. |
| Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the kinetics of both the labeling reaction and the aggregation process, giving the protein more time to remain in its native conformation. |
| pH of the Reaction Buffer | While isothiocyanate labeling is most efficient at a pH of 8.5-9.5, if aggregation is observed, try lowering the pH to 7.5-8.0. | This may slow the labeling reaction but can significantly improve the stability of many proteins by keeping the pH further from their isoelectric point. |
| Buffer Composition | Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with this compound. Consider adding stabilizing excipients. | Competitive reagents reduce labeling efficiency. Stabilizers can help maintain the protein's native structure. |
Issue 2: Soluble Aggregates Detected by DLS or SEC Post-Labeling
Even without visible precipitation, the presence of soluble aggregates suggests suboptimal conditions.
| Parameter | Recommendation | Rationale |
| Buffer Additives | Incorporate stabilizing additives into the labeling and post-labeling buffers. | These additives can counteract the destabilizing effects of the labeling process. |
| Purification Method | Immediately after the labeling reaction, purify the conjugate using a method that can separate monomers from aggregates, such as size exclusion chromatography (SEC). | Prompt purification removes unreacted this compound and any small aggregates that may have formed, preventing further aggregation. |
| Storage Conditions | Store the purified, labeled protein at an appropriate concentration and in a stabilizing buffer. For long-term storage, consider adding a cryoprotectant and storing at -80°C in single-use aliquots. | Proper storage is critical to prevent aggregation over time. Repeated freeze-thaw cycles should be avoided. |
Data Presentation: Optimizing Labeling Conditions
The following table summarizes key parameters and recommended starting conditions to minimize aggregation. Empirical optimization for each specific protein is crucial.
| Parameter | Recommended Starting Range | Potential Impact on Aggregation |
| pH | 7.5 - 9.0 | High pH increases labeling efficiency but can destabilize some proteins. A pH far from the protein's pI generally reduces aggregation. |
| Molar Excess of this compound | 5:1 to 20:1 (moles of this compound : moles of protein) | Higher ratios increase the degree of labeling but also significantly increase the risk of aggregation. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can lead to increased aggregation. |
| Temperature | 4°C - 25°C | Lower temperatures slow down aggregation but may require longer reaction times. |
| Reaction Time | 1 - 4 hours | Longer reaction times can lead to a higher degree of labeling but also increase the risk of time-dependent aggregation. |
Stabilizing Additives
Incorporating the following additives into your buffers can help prevent aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein conformation. |
| Arginine | 50 - 500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues. |
| Sucrose | 0.25 - 1 M | Stabilizes protein structure through preferential exclusion. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can prevent hydrophobic aggregation, but use with caution as they may interfere with some downstream applications. |
| Sodium Chloride (NaCl) | 150 - 500 mM | Can help to screen electrostatic interactions that may lead to aggregation, but the optimal concentration is protein-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation:
-
Dialyze the protein solution (2-10 mg/mL) against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5) or phosphate-buffered saline (PBS, pH 7.5-8.0), overnight at 4°C to remove any interfering substances like Tris or glycine.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
-
Purification:
-
Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Assess the degree of labeling if a chromophore is present or by other analytical methods.
-
Analyze the aggregation state of the final product using DLS or SEC.
-
Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., with a fractionation range suitable for the size of your protein and its potential aggregates) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Filter the labeled protein sample through a low-protein-binding 0.22 µm filter.
-
-
Analysis:
-
Inject an appropriate volume of the sample onto the column.
-
Monitor the elution profile at 280 nm (for the protein) and at the absorbance maximum of the label, if applicable.
-
Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times relative to molecular weight standards.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with (68)Ga(3.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. bidmc.org [bidmc.org]
improving specific activity of 68Ga-THP-NCS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 68Ga-THP-NCS. Our aim is to help you optimize your experiments and achieve high specific activity and radiochemical purity.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of THP-NCS with Gallium-68.
Question: Why is my radiochemical yield (RCY) of 68Ga-THP-NCS lower than expected?
Possible Causes and Solutions:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient 68Ga labeling. For THP chelators, labeling is typically efficient at a near-neutral pH (around 6.5-7.5).[1]
-
Incorrect Temperature: While one of the advantages of the THP chelator is its ability to be labeled at room temperature, temperature can still influence the reaction kinetics.[2]
-
Solution: For most applications with 68Ga-THP-NCS, labeling can be successfully performed at ambient temperatures. However, if you are experiencing low yields, you might consider a slight, controlled increase in temperature (e.g., up to 37°C), though this is not typically necessary for THP chelators. For other chelators like DOTA, higher temperatures (e.g., 95°C) are often required.
-
-
Presence of Metallic Impurities: Trace metal impurities in the 68Ga eluate can compete with 68Ga for the chelator, leading to lower radiochemical yields.
-
Solution: Use a 68Ge/68Ga generator with low levels of metallic impurities. Post-elution purification of the 68Ga using cation-exchange or anion-exchange cartridges can remove competing metal ions.
-
-
Low Precursor Concentration: An insufficient amount of the this compound conjugate can lead to incomplete chelation of the available 68Ga.
-
Solution: Optimize the amount of the this compound conjugate. However, be aware that increasing the precursor amount will decrease the specific activity. It is recommended to find the lowest precursor amount that still provides a high radiochemical yield.
-
-
Colloidal 68Ga Formation: During the neutralization of the acidic 68Ga eluate, colloidal 68Ga species can form, which are unavailable for chelation.
-
Solution: Ensure proper buffering and mixing during the pH adjustment to prevent the formation of colloids.
-
Question: Why is the specific activity of my 68Ga-THP-NCS consistently low?
Possible Causes and Solutions:
-
High Amount of Precursor: The specific activity is inversely proportional to the amount of the chelating agent used. Using a large excess of the this compound conjugate will result in a lower specific activity.
-
Solution: Reduce the amount of the this compound conjugate to the minimum required for a high radiochemical yield. This often requires careful optimization.
-
-
Carrier-Added Gallium: The presence of non-radioactive gallium isotopes ("cold" gallium) in the 68Ga eluate will compete for the chelator and lower the specific activity.
-
Solution: Use a high-quality 68Ge/68Ga generator that elutes 68Ga with high radionuclidic purity. Cyclotron production of 68Ga from enriched 68Zn targets can also yield very high specific activity.
-
-
Large Elution Volume: A large volume of the 68Ga eluate can dilute the radioactivity, making it more challenging to achieve high specific activity with small amounts of precursor.
-
Solution: Concentrate the 68Ga eluate using techniques like fractionation or cation-exchange cartridges. This increases the radioactivity concentration, allowing for the use of smaller precursor amounts.
-
Frequently Asked Questions (FAQs)
1. What are the optimal labeling conditions for 68Ga-THP-NCS?
The THP chelator allows for rapid and efficient labeling under mild conditions. Typically, optimal labeling is achieved at:
-
pH: 6.5 - 7.5
-
Temperature: Ambient (room) temperature
-
Reaction Time: Less than 5 minutes
2. How can I purify the 68Ga eluate before labeling?
Post-elution purification can improve the radiochemical yield and specific activity by removing metallic impurities and concentrating the 68Ga. Common methods include:
-
Cation-Exchange Chromatography: The 68Ga is retained on the cartridge while impurities are washed away. The 68Ga is then eluted in a small volume.
-
Anion-Exchange Chromatography: This method can also be used to concentrate and purify the 68Ga.
3. What quality control methods are recommended for 68Ga-THP-NCS?
-
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to determine radiochemical purity. Different mobile phases can be used to separate the labeled conjugate from free 68Ga and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiochemical purity and can be used to determine the specific activity.
4. How do I conjugate this compound to my peptide or antibody?
The isothiocyanate (NCS) group of this compound reacts with primary amines (e.g., the side chain of lysine residues) on peptides and antibodies to form a stable thiourea bond. The conjugation is typically performed under mild basic conditions (pH 9-10) at room temperature.
Quantitative Data Summary
Table 1: Reported Specific Activities for 68Ga-THP Conjugates
| 68Ga-THP Conjugate | Specific Activity (MBq/nmol) | Reference |
| 68Ga-THP-NCS-RGD | 60 - 80 | |
| 68Ga-THP-PSMA | 15 - 45 | |
| 68Ga-THP-PSMA (optimized kit) | up to 22 | |
| 68Ga-aquibeprin | > 1,000 | |
| 68Ga-avebetrin | > 1,000 |
Experimental Protocols
Protocol 1: General Radiolabeling of a this compound Conjugate with 68Ga
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator according to the manufacturer's instructions.
-
Buffering: In a sterile vial, add a suitable buffer (e.g., sodium acetate or ammonium acetate) to adjust the pH of the 68Ga eluate to between 6.5 and 7.5.
-
Precursor Addition: Add the desired amount of the this compound conjugated biomolecule (dissolved in a small volume of high-purity water or buffer) to the buffered 68Ga solution.
-
Incubation: Gently mix and incubate at room temperature for 5 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC or HPLC.
Protocol 2: Quality Control of 68Ga-THP-NCS using Radio-TLC
-
Spotting: Spot a small aliquot (1-2 µL) of the final product onto an ITLC-SG strip.
-
Development: Develop the strip using an appropriate mobile phase. For example, a citrate buffer (0.1 M, pH 5.5) can be used where the labeled conjugate remains at the origin (Rf < 0.1) and free 68Ga moves with the solvent front (Rf > 0.8).
-
Analysis: Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
Visualizations
Caption: A simplified workflow for the radiolabeling of this compound conjugates with 68Ga.
Caption: A decision tree for troubleshooting low radiochemical yield in 68Ga-THP-NCS labeling.
References
- 1. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THP-NCS
Welcome to the technical support center for THP-NCS (Tris(hydroxypyridinone)-isothiocyanate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a focus on preventing its hydrolysis and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the storage, handling, and use of this compound for bioconjugation.
Q1: My this compound conjugation to an antibody/peptide is yielding poor results. What are the likely causes?
Poor conjugation efficiency is often due to the hydrolysis of the isothiocyanate (-NCS) group of this compound, which is highly susceptible to degradation in aqueous environments. Other contributing factors include suboptimal reaction conditions and the presence of interfering substances.
Troubleshooting Steps:
-
Verify the Integrity of this compound: Ensure that your stock of this compound has been stored properly under anhydrous conditions and protected from moisture. It is highly recommended to use freshly prepared solutions of this compound in anhydrous DMSO for each experiment. Do not store this compound in aqueous buffers.[1][2]
-
Optimize Reaction pH: The pH of the reaction is critical for efficient conjugation. For targeting primary amines (e.g., lysine residues), the optimal pH range is typically 9.0-9.5.[3][4] Using a lower pH will significantly reduce the reaction rate as the amino groups will be protonated.
-
Check Your Buffer Composition: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), or sodium azide. These substances will compete with your target molecule for reaction with the isothiocyanate group, leading to low conjugation yields.[1] Carbonate-bicarbonate or borate buffers are recommended.
-
Control Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they also accelerate the hydrolysis of this compound. A common starting point is to perform the conjugation at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically for your specific system.
Q2: How can I prevent the hydrolysis of this compound during my experiments?
Preventing the hydrolysis of the isothiocyanate group is key to successful conjugation. The following best practices should be observed:
-
Work under Anhydrous Conditions: When preparing this compound stock solutions, use high-quality anhydrous DMSO. Minimize the exposure of solid this compound and its solutions to atmospheric moisture.
-
Fresh Solutions are Best: Prepare the this compound solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control the Reaction Environment: Once this compound is added to the aqueous reaction buffer containing your biomolecule, the conjugation reaction should be initiated promptly. The longer the this compound is in an aqueous environment before reacting with the target, the greater the extent of hydrolysis.
-
pH Management: Maintain the reaction pH within the optimal range for the desired conjugation. For amine-reactive conjugations, a pH of 9.0-9.5 is recommended.
Q3: What are the ideal storage conditions for this compound?
This compound is sensitive to moisture and light. To ensure its stability:
-
Solid Form: Store solid this compound at -20°C or -80°C in a desiccated, light-proof container.
-
In Solution: Prepare stock solutions in anhydrous DMSO. For short-term storage, aliquots can be stored at -20°C or -80°C under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid storing in aqueous solutions.
Data Presentation
The following tables summarize the key factors influencing this compound hydrolysis and conjugation efficiency.
Table 1: Influence of pH on this compound Reactivity
| pH Range | Target Nucleophile | Reaction Efficiency | Hydrolysis Rate | Recommendation |
| < 7.0 | Primary Amines | Very Low | Moderate | Not recommended for amine conjugation. |
| 7.0 - 8.5 | Thiols (Cysteines) | Favorable | Increases with pH | Optimal for thiol-specific conjugation. |
| 9.0 - 9.5 | Primary Amines (Lysines) | Optimal | Significant | Recommended for amine conjugation, but reaction time should be optimized to minimize hydrolysis. |
| > 10.0 | Primary Amines | High | Very High | Increased risk of biomolecule degradation and rapid this compound hydrolysis. |
Table 2: Troubleshooting Guide for Poor this compound Conjugation
| Symptom | Potential Cause | Recommended Action |
| Low to no conjugation | Hydrolysis of this compound | Prepare fresh this compound solution in anhydrous DMSO. Minimize time in aqueous buffer before conjugation. |
| Suboptimal pH | Adjust reaction buffer to pH 9.0-9.5 for amine conjugation. | |
| Incompatible buffer | Use a non-amine-containing buffer like carbonate-bicarbonate or borate. | |
| Inconsistent results | Moisture contamination | Store this compound under desiccated conditions. Use anhydrous solvents. |
| Variable reaction time/temp | Standardize reaction time and temperature. | |
| Precipitation during reaction | High concentration of this compound or biomolecule | Optimize the molar ratio of this compound to the biomolecule. Add this compound solution dropwise while stirring. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to the primary amines of an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains any amine-containing substances (e.g., Tris, sodium azide), it must be buffer-exchanged into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add a calculated amount of the this compound solution. A typical starting point is a 10- to 20-fold molar excess of this compound to the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated this compound and byproducts by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff.
-
Visualizations
Diagram 1: this compound Conjugation and Hydrolysis Pathways
Caption: Competing pathways for this compound: desired conjugation versus undesired hydrolysis.
Diagram 2: Troubleshooting Logic for Poor this compound Conjugation
Caption: A logical workflow for troubleshooting suboptimal this compound conjugation results.
References
- 1. ulab360.com [ulab360.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THP-NCS Conjugation
Welcome to the technical support center for Tris(hydroxypyridinone)-Isothiocyanate (THP-NCS) conjugation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to primary amines?
A1: The optimal pH for reacting isothiocyanates (NCS) with primary amines, such as the ε-amino group of lysine residues on antibodies and proteins, is in the mildly alkaline range of 8.5 to 9.5.[1][2] A pH of 8.8 to 9.0 is often used specifically for antibody conjugations.[3] This alkaline environment ensures that the target amine groups are deprotonated and in their more nucleophilic state, which is necessary for the reaction to proceed efficiently.[1][4]
Q2: How does pH affect the selectivity of the this compound conjugation reaction?
A2: pH is a critical factor for controlling the selectivity of the conjugation. While alkaline conditions (pH 8.5–9.5) favor the reaction with primary amines to form a stable thiourea bond, more neutral or slightly acidic conditions (pH 6.5–8.0) can lead to a reaction with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a dithiocarbamate product. Therefore, to selectively target lysine residues, maintaining a basic reaction pH is essential.
Q3: What are the primary side reactions I should be aware of, and how does pH influence them?
A3: The main side reaction of concern is the hydrolysis of the isothiocyanate group of this compound. Isothiocyanates are susceptible to degradation in aqueous solutions, and the rate of this hydrolysis increases significantly as the pH rises. This competing reaction can reduce the amount of active this compound available for conjugation, thereby lowering the overall efficiency. It is a trade-off: a higher pH increases the reactivity of the target amines but also accelerates the inactivation of the reagent. For this reason, it is recommended to prepare this compound solutions immediately before use and to avoid prolonged incubation times.
Q4: Can the organic solvent used to dissolve this compound affect my protein?
A4: Yes. This compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution. Adding a large volume of this organic solvent can cause some proteins to precipitate. To mitigate this, you should prepare a concentrated stock solution of this compound to minimize the final percentage of organic solvent in the reaction mixture.
Q5: My protein is not stable at the recommended alkaline pH. What should I do?
A5: If your protein is sensitive to high pH, you may need to find a compromise. You can try performing the reaction at a slightly lower pH (e.g., pH 8.0-8.5) and extending the reaction time or increasing the molar excess of this compound. However, be aware that lowering the pH too much will significantly decrease the reaction rate with amines. It is crucial to ensure the protein is in a suitable buffer that helps maintain its stability throughout the process.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH: The reaction buffer pH is too low, leaving primary amines protonated and non-nucleophilic. | Verify the pH of your reaction buffer is between 8.5 and 9.5. A common starting point is a 0.1 M sodium bicarbonate or carbonate buffer at pH 8.8-9.0. |
| Hydrolysis of this compound: The reagent was hydrolyzed due to prolonged exposure to aqueous buffer or excessively high pH. | Prepare the this compound stock solution fresh immediately before starting the conjugation. Avoid unnecessarily long reaction times. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with the target protein for the this compound. | Use an amine-free buffer such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffer for the conjugation reaction. | |
| Protein Precipitation during Conjugation | High Concentration of Organic Solvent: Adding a large volume of the this compound stock solution (in DMSO/DMF) caused the protein to precipitate. | Prepare a more concentrated stock solution of this compound to minimize the final volume of organic solvent added to the reaction (ideally <10% of the total reaction volume). |
| Protein Instability at Alkaline pH: The protein is not stable at the optimal pH required for the reaction. | Try performing the reaction at a slightly lower pH (e.g., 8.0-8.5) or for a shorter duration. Ensure the protein is in a buffer that promotes its stability. | |
| High Background Signal / Incomplete Removal of Unconjugated this compound | Inefficient Purification: The purification method did not adequately separate the conjugated protein from the free, unreacted this compound. | Use an appropriate purification method such as gel filtration (e.g., PD-10 desalting columns), dialysis, or size-exclusion chromatography to thoroughly remove all unconjugated reagent. |
| Inconsistent Results | Variable Reagent Quality: The this compound reagent may have degraded due to improper storage (exposure to moisture). | Store this compound in a desiccated environment at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. |
Quantitative Data Summary
The efficiency of this compound conjugation is a balance between amine reactivity and reagent stability, both of which are strongly dependent on pH.
| Target Nucleophile | Functional Group | pH Range for Optimal Reaction | Product | Reference |
| Primary Amine | R-NH₂ (e.g., Lysine) | 8.5 - 9.5 | Thiourea | |
| Thiol | R-SH (e.g., Cysteine) | 6.5 - 8.0 | Dithiocarbamate |
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
Caption: The relationship between pH, reactivity, and stability.
Experimental Protocol: this compound Conjugation to an Antibody
This protocol is a general guideline for conjugating this compound to an antibody, such as huA33, based on established methods. Researchers should optimize parameters for their specific antibody and application.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
This compound chelator
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH ~11
-
Purification: PD-10 desalting column (or similar size-exclusion chromatography)
-
pH meter or pH paper
Procedure:
-
Prepare the Antibody:
-
Start with your antibody of interest in an amine-free buffer like PBS. The concentration should typically be in the range of 1-10 mg/mL.
-
Determine the molar concentration of the antibody.
-
-
Adjust the pH:
-
Carefully adjust the pH of the antibody solution to between 8.8 and 9.0.
-
This can be achieved by adding small aliquots of a 0.1 M Na₂CO₃ solution while gently vortexing and monitoring the pH.
-
-
Prepare the this compound Solution:
-
Important: This solution must be prepared immediately before use to prevent hydrolysis.
-
Calculate the amount of this compound needed to achieve the desired molar excess (e.g., 5 to 10 molar equivalents relative to the antibody).
-
Dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution.
-
Add the this compound solution in small aliquots while gently vortexing to prevent localized high concentrations that could cause protein precipitation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the Conjugate:
-
Equilibrate a PD-10 desalting column with PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column to separate the antibody-THP conjugate (which will elute first) from unreacted this compound and reaction byproducts.
-
Collect the fractions containing the purified conjugate. Protein-containing fractions can be identified by measuring absorbance at 280 nm.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of this compound molecules conjugated per antibody. This can be assessed using techniques like MALDI-TOF mass spectrometry.
-
The functionality of the conjugated antibody can be confirmed with binding assays (e.g., ELISA).
-
References
Technical Support Center: Solvent Effects on THP-NCS Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyranyl isothiocyanate (THP-NCS) reactions. The information is designed to help resolve common issues encountered during experimentation, with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound reaction?
A1: this compound typically reacts with primary and secondary amines in a nucleophilic addition reaction to form thiourea derivatives. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group.
Q2: How does the choice of solvent affect my this compound reaction?
A2: The solvent plays a crucial role in this compound reactions by influencing the solubility of reactants, reaction rates, and sometimes even the reaction pathway.[1] Solvent polarity is a key factor; polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction. The protic or aprotic nature of the solvent also significantly impacts the reaction rate and yield.[1]
Q3: What are the most common solvents used for reactions with isothiocyanates?
A3: A range of solvents can be used, with the choice depending on the specific reactants and desired reaction conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and water.[1] For some isothiocyanate reactions, greener alternatives like cyclopentyl methyl ether (CPME) are also being explored.[2]
Q4: My reaction is not proceeding to completion. What are the potential solvent-related causes?
A4: Incomplete reactions can be due to several factors. Your reactants may have poor solubility in the chosen solvent. Additionally, the solvent may not be sufficiently polar to facilitate the reaction. In some cases, protic solvents can interact with the nucleophile, reducing its reactivity.
Q5: I am observing unexpected side products. Could the solvent be the cause?
A5: Yes, the solvent can influence the reaction pathway. For instance, in reactions with alcohols, the use of small-chain alcohols without another solvent can lead to the formation of symmetrical 1,3-disubstituted ureas and thioureas as side products, in addition to the expected N-aryl-O-alkyl carbamates.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor solubility of reactants: The starting materials are not fully dissolved in the solvent, limiting the reaction. | - Observe the reaction mixture for undissolved solids. - Select a solvent in which both the this compound and the amine are readily soluble. - Consider gentle heating to improve solubility, but monitor for potential side reactions. |
| Incorrect solvent polarity: The solvent may not be optimal for stabilizing the transition state of the reaction. | - If using a non-polar solvent, try a polar aprotic solvent like DMF or acetonitrile to potentially increase the reaction rate. - For some reactions, polar protic solvents like ethanol can be effective, but be mindful of potential interactions with the reactants. | |
| Reaction not initiated: The activation energy barrier is too high in the chosen solvent. | - Consider a more polar solvent to lower the activation barrier. - The addition of a catalyst may be necessary in some solvent systems. | |
| Slow Reaction Rate | Suboptimal solvent choice: The solvent is not effectively promoting the reaction. | - Switch to a solvent known to accelerate nucleophilic addition reactions, such as a polar aprotic solvent. - Refer to the quantitative data table below for yields in different solvents as a guide. |
| Formation of Side Products | Solvent participation in the reaction: The solvent itself may be reacting with the starting materials or intermediates. | - If using a protic solvent like an alcohol, consider switching to an aprotic solvent to avoid the formation of urea or thiourea byproducts. |
| Product instability: The product may be unstable in the workup conditions. | - Test the stability of your product by exposing a small sample to the workup reagents (e.g., acid or base) before performing the full workup. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer: During workup, the desired product is lost to the aqueous phase. | - Before discarding the aqueous layer, perform a TLC or LC-MS analysis to check for the presence of your product. - If the product is water-soluble, consider alternative workup procedures or extraction with a more polar organic solvent. |
| Product is volatile: The product is being lost during solvent removal. | - Check the solvent collected in the rotovap trap for your product. - Use gentler conditions for solvent removal (e.g., lower temperature, reduced vacuum). |
Quantitative Data on Solvent Effects
The following table summarizes reported yields for the synthesis of thiourea derivatives from an isothiocyanate (4-methoxyphenyl isothiocyanate) and various amines in different solvents. While not specific to this compound, this data provides a useful reference for solvent selection.
| Solvent | Amine | Product | Yield (%) | Reference |
| Dichloromethane (DCM) | Various primary and secondary amines | N,N'-disubstituted thioureas | >70 | |
| tert-Butanol | Various primary and secondary amines | N,N'-disubstituted thioureas | Not specified | |
| Ethanol | Ethoxycarbonylhydrazine | N-(4-methoxyphenyl)-N'-ethoxycarbonylthiourea | Not specified, used as recrystallization solvent | |
| Dimethylformamide (DMF) | Ethylamine | 2-imino-5-(4-nitrophenyl)-4-phenyl-thiazole | 18 | |
| Water | Ethylamine | 2-imino-5-(4-nitrophenyl)-4-phenyl-thiazole | 25 | |
| Tetrahydrofuran (THF) | Ethylamine | Not specified | Not specified |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative from this compound and an Amine:
-
Reactant Preparation: Dissolve the amine in a suitable solvent (refer to the table above and troubleshooting guide for solvent selection) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of this compound: Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product and the solvent used. A typical workup may involve:
-
Quenching the reaction with water or a dilute aqueous acid/base solution.
-
Extracting the product into an appropriate organic solvent.
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography. Recrystallization from solvents like ethanol or acetone is often effective for thiourea derivatives.
Visualizations
Caption: A logical workflow for planning and executing this compound reactions.
Caption: The nucleophilic addition pathway for thiourea formation.
References
purification challenges with THP-NCS conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with THP-NCS (Tris(hydroxypyridinone)-Isothiocyanate) conjugates.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Solvent-induced precipitation: The bifunctional chelator may precipitate when certain solvents are used. | Use dimethyl sulfoxide (DMSO) as the reaction solvent. Dimethylformamide (DMF) has been shown to cause precipitation of the chelator when a base is added.[1][2] |
| Incorrect pH: The isothiocyanate group of this compound reacts with primary amines (e.g., on the lysine side chain of a peptide or antibody) under basic conditions. | Adjust the reaction mixture to a pH of 8.8-9.0 using a suitable buffer, such as 0.1 M sodium carbonate, to facilitate the conjugation. | |
| Precipitation of the Immunoconjugate During Reaction | High degree of labeling: Attempting to attach too many this compound molecules to an antibody can lead to aggregation and precipitation.[3] | Reduce the molar equivalents of this compound used in the conjugation reaction. Start with a lower ratio (e.g., 5-10 molar equivalents) and optimize as needed.[3] |
| Solvent issues: The choice of solvent can impact solubility. | Ensure the biomolecule is in a compatible buffer system before adding the this compound in DMSO. Add the this compound solution in small aliquots to prevent localized high concentrations that could induce precipitation.[3] | |
| Low Conjugate Yield After Purification | Inefficient purification method: The chosen purification strategy may not be optimal for the specific conjugate. | For peptide conjugates, semi-preparative reverse-phase HPLC is an effective purification method. For larger immunoconjugates, size-exclusion chromatography can be used to separate the conjugate from excess chelator. |
| Suboptimal reaction conditions: The reaction may not have gone to completion. | Consider optimizing reaction time and temperature. Microwave-assisted conjugation (e.g., 120 °C for 30 minutes) has been used successfully for peptide conjugations. | |
| Difficulty Removing Unconjugated this compound | Inadequate separation: The purification method may not have sufficient resolution to separate the conjugate from the free chelator. | For antibody-drug conjugates (ADCs), Tangential Flow Filtration (TFF) is a common method for removing small molecules like unconjugated drug-linkers. Chromatography techniques such as size-exclusion or hydrophobic interaction chromatography can also be employed for enhanced separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the conjugation of this compound to peptides or antibodies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent. The use of dimethylformamide (DMF) has been reported to cause precipitation of the this compound chelator upon the addition of a base, which prevents the reaction from occurring.
Q2: How can I purify my this compound peptide conjugate?
A2: Semi-preparative reverse-phase high-performance liquid chromatography (HPLC) is a commonly used and effective method for purifying this compound peptide conjugates.
Q3: I am observing precipitation when trying to conjugate this compound to my antibody. What could be the cause?
A3: Precipitation of immunoconjugates can occur when attempting to achieve a high degree of labeling, which can lead to aggregation. It is recommended to use a moderate molar excess of this compound (e.g., 5-10 equivalents) and to add the this compound solution in DMSO to the antibody solution in small portions.
Q4: What analytical techniques are suitable for characterizing my this compound conjugate?
A4: Several techniques are used for characterization:
-
HPLC: To assess purity and for purification.
-
Mass Spectrometry (ESI-MS or MALDI): To confirm the identity of the conjugate and to determine the degree of labeling (chelator-to-biomolecule ratio).
-
Instant Thin-Layer Chromatography (ITLC): For determining the radiochemical yield when working with radiolabeled conjugates (e.g., with 68Ga).
Q5: Can this compound conjugates be radiolabeled without post-synthetic purification?
A5: Yes, one of the advantages of THP chelators is the ability to achieve high radiochemical yields (>95%) under mild conditions (ambient temperature), which can circumvent the need for purification after radiolabeling.
Quantitative Data Summary
| Parameter | Value | Conjugate Type | Reference |
| Isolated Yield | 30-40% | Peptide (RGD) | |
| Purity (Post-HPLC) | >98% | Peptide (RGD) | |
| Degree of Labeling (DOL) | 0.6 | Antibody (huA33) | |
| Molar Excess of this compound for DOL of 0.6 | 10 equivalents | Antibody (huA33) | |
| Radiochemical Yield (68Ga) | >95% | Peptide (RGD) |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Peptide
This protocol is a general guideline based on the conjugation of this compound to a cyclic(RGDfK) peptide.
-
Dissolve the peptide in DMSO containing diisopropylethylamine (DIPEA) to create a basic environment.
-
Add the this compound chelator to the peptide solution.
-
Heat the reaction mixture in a microwave at 120 °C and 300 W for 30 minutes.
-
After the reaction, purify the product using semi-preparative reverse-phase HPLC.
-
Combine and lyophilize the fractions containing the pure conjugate.
Protocol 2: Purification of a this compound Peptide Conjugate by HPLC
This is an example of an HPLC method for purification.
-
Column: Semi-preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the specific peptide conjugate (e.g., starting from a low percentage of B and increasing over time). The H3this compound-RGD conjugate, for instance, has been eluted with 21% solvent B.
-
Detection: Monitor the elution at 220 nm.
-
Post-Purification: Combine the fractions containing the desired product and lyophilize.
Visualizations
Caption: Workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for this compound conjugation issues.
References
Technical Support Center: Quality Control of THP-NCS Radiopharmaceuticals
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quality control of THP-NCS (Tris(hydroxypyridinone)-isothiocyanate) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in radiopharmaceuticals?
A1: this compound is an efficient bifunctional chelator primarily used for labeling peptides and antibodies with radiometals, most notably Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1] Its key advantage is the ability to form stable complexes with ⁶⁸Ga under mild conditions, often allowing for rapid, one-step radiolabeling.[2][3][4][5]
Q2: What are the critical quality control parameters for this compound radiopharmaceuticals?
A2: The critical quality control parameters include:
-
Radiochemical Purity (RCP): Ensuring the radioactivity is bound to the desired molecule.
-
Radionuclidic Purity: Confirming the absence of other radioactive isotopes.
-
Chemical Purity: Verifying the absence of non-radioactive impurities that could interfere with the labeling or biological activity.
-
Sterility and Apyrogenicity: Essential for any product intended for human administration.
Q3: Which analytical techniques are recommended for determining the radiochemical purity of ⁶⁸Ga-THP-NCS radiopharmaceuticals?
A3: High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) are the most common methods for determining the radiochemical purity of ⁶⁸Ga-THP-NCS radiopharmaceuticals. HPLC provides high-resolution separation of the labeled compound from impurities, while ITLC is a faster, simpler method for routine checks.
Troubleshooting Guides
Low Radiochemical Yield (<95%)
Problem: The radiochemical yield (RCY) of the ⁶⁸Ga-THP-NCS labeling reaction is consistently below the acceptable limit of 95%.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Metal Ion Impurities in ⁶⁸Ga Eluate | 1. Analyze ⁶⁸Ga eluate for metal content: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal impurities. 2. Purify the ⁶⁸Ga eluate: If high levels of competing metals are present, consider a pre-purification step to remove them. 3. Increase chelator concentration: A higher concentration of the this compound conjugate can help to outcompete the metal impurities for ⁶⁸Ga. | Certain metal ions like Al³⁺, Fe³⁺, and Ti⁴⁺ can compete with ⁶⁸Ga for binding to the THP chelator, thereby reducing the radiochemical yield. |
| Incorrect pH of the Reaction Mixture | 1. Verify the pH of the final reaction mixture: The optimal pH for ⁶⁸Ga labeling with THP chelators is typically around neutral (pH 7). 2. Adjust the buffer: Ensure the buffer used (e.g., ammonium acetate) is of the correct concentration and pH to bring the final reaction mixture to the optimal range. | The complexation of ⁶⁸Ga by THP is pH-dependent. Deviations from the optimal pH can lead to incomplete labeling. |
| Degradation of the this compound Precursor | 1. Check the storage conditions of the precursor: Store the this compound conjugated precursor according to the manufacturer's recommendations, typically in a cool, dark, and dry place. 2. Verify the integrity of the precursor: If degradation is suspected, re-characterize the precursor using techniques like HPLC or Mass Spectrometry. | The isothiocyanate group is reactive and can degrade over time, especially if not stored properly, leading to a lower concentration of active precursor available for labeling. |
Quantitative Data: Effect of Metal Impurities on ⁶⁸Ga-THP Radiolabeling
The following table summarizes the impact of various metal ion impurities on the radiochemical yield (RCY) of ⁶⁸Ga-THP labeling.
| Metal Ion | Molar Ratio (Metal:THP) | Effect on RCY |
| Al³⁺ | ≥ 1:1 | Reduced RCY |
| Fe³⁺ | ≥ 1:1 | Reduced RCY |
| ⁿᵃᵗGa³⁺ | ≥ 1:1 | Reduced RCY |
| Ti⁴⁺ | ≥ 1:1 | Reduced RCY |
| Pb²⁺ | up to 100:1 | No effect |
| Zn²⁺ | up to 100:1 | No effect |
| Ni²⁺ | up to 100:1 | No effect |
| Cr³⁺ | up to 100:1 | No effect |
Unexpected Peaks in the Radio-HPLC Chromatogram
Problem: The radio-HPLC analysis shows unexpected radioactive peaks in addition to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Radiolysis of the Conjugate | 1. Minimize exposure to high radioactivity: Use the minimum amount of radioactivity necessary for the experiment. 2. Add radioprotectants: Consider the addition of radical scavengers like ascorbic acid or ethanol to the formulation. 3. Analyze samples promptly: Analyze the radiolabeled product as soon as possible after preparation. | The thiourea bond formed from the reaction of the isothiocyanate group with an amine can be susceptible to radiolysis, leading to the release of the ⁶⁸Ga-chelator complex from the targeting molecule. This can result in the appearance of a smaller molecular weight radioactive species in the chromatogram. |
| Formation of Aggregates | 1. Optimize conjugation conditions: Ensure the ratio of this compound to the targeting molecule is optimized to avoid over-conjugation, which can lead to aggregation. 2. Use size-exclusion chromatography (SEC): SEC-HPLC can be used to identify and quantify high molecular weight aggregates. | The conjugation process can sometimes lead to the formation of radiolabeled aggregates, which will appear as early-eluting peaks in the radio-HPLC chromatogram. |
| Presence of Colloidal ⁶⁸Ga | 1. Ensure proper pH control: Maintain the pH of the reaction mixture within the optimal range to prevent the formation of ⁶⁸Ga colloids. 2. Use appropriate quality control methods: ITLC systems can be designed to specifically detect colloidal ⁶⁸Ga. | At certain pH values, ⁶⁸Ga can form colloidal species that may be detected as a separate peak in the radio-HPLC. |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of a this compound-Peptide Conjugate
-
Elute ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Prepare the Reaction Mixture:
-
In a sterile vial, add the this compound-peptide conjugate solution (e.g., in water or a suitable buffer).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Immediately add a buffer solution (e.g., 1 M ammonium acetate) to adjust the pH to approximately 6.5-7.5.
-
-
Incubation: Let the reaction proceed at room temperature for 5-10 minutes.
-
Quality Control: Perform radio-TLC and/or radio-HPLC to determine the radiochemical yield.
Protocol 2: Radiochemical Purity Determination by ITLC
-
Prepare the ITLC Strip: Spot a small amount of the radiolabeled product onto an ITLC-SG (silica gel) strip.
-
Develop the Chromatogram: Place the strip in a chromatography tank containing a suitable mobile phase. A common mobile phase for separating the labeled conjugate from free ⁶⁸Ga is an aqueous citrate buffer (e.g., 0.1 M, pH 5.5).
-
Analyze the Strip: After the solvent front has migrated a sufficient distance, remove the strip, let it dry, and analyze the distribution of radioactivity using a radio-TLC scanner.
-
Calculate RCP: In this system, the ⁶⁸Ga-THP-NCS-conjugate typically remains at the origin (Rf = 0), while free ⁶⁸Ga-citrate migrates with the solvent front (Rf > 0.8). Calculate the percentage of radioactivity at the origin to determine the radiochemical purity.
Visualizations
Caption: Workflow for ⁶⁸Ga-labeling and quality control of this compound radiopharmaceuticals.
Caption: Troubleshooting logic for low radiochemical yield in this compound labeling.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to THP-NCS and DOTA for 68Ga Labeling
For researchers and professionals in drug development, the choice of a chelator is a critical step in the formulation of 68Ga-based radiopharmaceuticals. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the industry standard. However, acyclic chelators, such as THP-NCS (tris(hydroxypyridinone)-isothiocyanate), are emerging as powerful alternatives, offering distinct advantages in the radiolabeling process. This guide provides a detailed, data-driven comparison of this compound and DOTA for 68Ga labeling to inform your selection process.
Performance Comparison at a Glance
A key differentiator between this compound and DOTA lies in the conditions required for efficient 68Ga labeling. This compound demonstrates the significant advantage of rapid and high-yield labeling under mild, ambient conditions. In contrast, DOTA necessitates more stringent conditions, including elevated temperatures and an acidic environment, to achieve comparable efficiency.[1][2] This can be a crucial factor when working with heat-sensitive biomolecules.
| Parameter | This compound | DOTA | References |
| Labeling Temperature | Room Temperature (25°C) | 80-100°C | [1][2][3] |
| pH | Near-neutral (pH 5-7) | Acidic (pH 2-5) | |
| Reaction Time | < 2-5 minutes | 5-15 minutes | |
| Radiochemical Yield (RCY) | >95% | >95% | |
| Specific Activity (GBq/µmol) | 6-8 GBq/µmol (60-80 MBq/nmol) | > 35 MBq/nmol |
In Vivo Performance: A Tale of Two Tracers
Studies comparing the in vivo behavior of 68Ga-labeled peptides conjugated with THP and DOTA reveal comparable tumor uptake but notable differences in biodistribution. For instance, in a comparison of 68Ga-THP-TATE and 68Ga-DOTATATE for imaging SSTR2-positive tumors, both tracers showed similar tumor accumulation. However, [68Ga(THP-TATE)] exhibited significantly higher retention in the kidneys and liver.
Similarly, a comparison of RGD conjugates for imaging αvβ3 integrin expression showed that while tumor uptake was comparable, the tris(hydroxypyridinone) conjugate had lower tumor-to-nontarget organ ratios, particularly concerning the liver.
| Radiotracer | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Liver Uptake (%ID/g at 1h) | References |
| [68Ga(THP-TATE)] | 11.5 ± 0.6 | 22.3 ± 4.2 | 1.4 ± 0.1 | |
| [68Ga(DOTATATE)] | 14.4 ± 0.8 | 5.6 ± 0.5 | 0.4 ± 0.04 | |
| [68Ga(this compound-RGD)] | 2.35 ± 0.06 | 4.76 ± 0.36 | 2.94 ± 0.06 | |
| [68Ga-DOTA-RGD)] | 3.47 ± 0.78 | Not Reported | Not Reported |
Experimental Protocols: A Step-by-Step Look
The methodologies for 68Ga labeling with this compound and DOTA highlight the practical advantages of the former in terms of simplicity and speed.
68Ga Labeling with this compound Conjugates
The protocol for labeling with this compound is remarkably straightforward and rapid, often amenable to a kit-based formulation.
-
68Ga Elution: Elute 68GaCl₃ from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering and Labeling: Add the 68Ga eluate directly to a solution of the this compound-conjugated peptide. Immediately add a buffer, such as ammonium acetate, to raise the pH to the optimal range of 5-7.
-
Incubation: The reaction proceeds rapidly at room temperature, typically reaching completion in under 5 minutes.
-
Quality Control: Assess the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).
68Ga Labeling with DOTA Conjugates
Labeling with DOTA conjugates involves more steps and requires heating, which may not be suitable for all targeting molecules.
-
68Ga Elution and Buffering: Elute 68GaCl₃ from the generator and adjust the pH to an acidic range (typically 3.5-4.5) using a suitable buffer like sodium acetate.
-
Precursor Addition: Add the DOTA-conjugated peptide to the buffered 68Ga solution.
-
Heating: Incubate the reaction mixture at a high temperature, generally between 80°C and 100°C, for 5 to 15 minutes.
-
Purification (Optional but often necessary): Depending on the radiochemical purity, a post-labeling purification step using a C18 cartridge may be required to remove unchelated 68Ga and other impurities.
-
Quality Control: Analyze the final product for radiochemical purity using radio-TLC or radio-HPLC.
Visualizing the Workflow
The following diagrams illustrate the distinct experimental workflows for 68Ga labeling with this compound and DOTA.
References
A Comparative Guide to the In Vivo Stability of 68Ga-THP-NCS Complexes
For researchers and professionals in drug development, the stability of radiolabeled complexes is a critical factor in the efficacy and safety of PET imaging agents. This guide provides an objective comparison of the in vivo performance of Gallium-68 (68Ga) complexes formed with tris(hydroxypyridinone) (THP) chelators functionalized with an isothiocyanate group (THP-NCS) against other commonly used chelators. The following data and protocols are derived from preclinical studies to support an evidence-based evaluation.
Comparative Biodistribution of 68Ga-Radiopharmaceuticals
The in vivo behavior of a radiopharmaceutical is determined by the interplay between the targeting biomolecule and the radiometal-chelator complex. An ideal chelator will securely sequester the radiometal, preventing its release and non-specific uptake in non-target tissues, particularly bone, which is a hallmark of free 68Ga.
Below is a comparison of the biodistribution of a 68Ga-THP-TATE, a somatostatin receptor 2 (SSTR2)-targeting peptide conjugate utilizing a this compound linker, and the clinically established [68Ga(DOTATATE)]. Both tracers were evaluated in Balb/c nude mice bearing SSTR2-positive AR42J tumors at 1-hour post-injection.
Table 1: Comparative Biodistribution of [68Ga(THP-TATE)] and [68Ga(DOTATATE)] in AR42J Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | [68Ga(THP-TATE)] (Mean ± SD) | [68Ga(DOTATATE)] (Mean ± SD) |
| Blood | 0.6 ± 0.1 | 0.3 ± 0.08 |
| Heart | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Lungs | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Liver | 1.4 ± 0.1 | 0.4 ± 0.04 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Kidneys | 22.3 ± 4.2 | 5.6 ± 0.5 |
| Muscle | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Tumor | 11.5 ± 0.6 | 14.4 ± 0.8 |
Data sourced from a preclinical study comparing the two agents[1].
While tumor uptake for [68Ga(THP-TATE)] was comparable to [68Ga(DOTATATE)], the THP-based tracer exhibited significantly higher retention in the kidneys and liver[1]. Notably, there was no evidence of significant bone uptake for the 68Ga-THP-NCS-RGD complex, which would indicate good in vivo stability with minimal release of free 68Ga[2].
Serum and Metabolic Stability
In addition to tissue distribution, the stability of the complex in circulation is paramount. Serum stability studies for [68Ga(this compound-RGD)] and [68Ga(THP-PhNCS-RGD)] demonstrated that they are stable against 68Ga3+ transchelation to serum proteins. Furthermore, in vivo metabolic stability studies in Balb/c mice indicated that these complexes remain intact in circulation for up to 90 minutes post-injection.
Comparison with Other Chelators
While a direct in vivo comparison of 68Ga-THP-NCS with a wide range of chelators conjugated to the same biomolecule is limited in the literature, comparisons between other chelators such as NOTA and DOTA have been performed. For instance, 68Ga-NOTA-TATE showed higher in vitro stability compared to 68Ga-DOTA-TATE (≥99% vs. ≥95% after 3 hours). Such studies highlight that the choice of chelator can significantly impact the pharmacokinetic profile of the resulting radiopharmaceutical.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Radiolabeling Protocol for [68Ga(THP-TATE)]
The radiolabeling of THP-TATE with 68Ga is performed using a kit-based method. The process involves the direct addition of the 68Ge/68Ga generator eluate to a solution of the THP-TATE precursor.
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator.
-
Labeling: The eluate is added to a vial containing the THP-TATE conjugate.
-
Incubation: The reaction mixture is incubated at ambient temperature for less than 2 minutes.
-
Quality Control: Radiochemical yield is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
This rapid, room-temperature labeling procedure is a significant advantage of the THP chelation system over DOTA, which often requires heating.
Animal Biodistribution Studies
The following is a generalized workflow for assessing the in vivo biodistribution of 68Ga-labeled compounds in tumor-bearing mice.
-
Animal Model: Immunocompromised mice (e.g., Balb/c nude) are subcutaneously inoculated with tumor cells (e.g., AR42J). Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: A defined amount of the 68Ga-labeled compound is injected intravenously into the tail vein of the mice.
-
PET Imaging: At a specified time point (e.g., 1 hour post-injection), mice are anesthetized and imaged using a preclinical PET scanner.
-
Ex Vivo Biodistribution: Immediately after imaging, mice are euthanized. Organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes described.
Caption: Workflow for the rapid, kit-based synthesis of [68Ga(THP-TATE)].
Caption: Standardized workflow for preclinical biodistribution studies.
References
A Researcher's Guide to the Validation of THP-NCS Labeled Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of target molecules are paramount. Antibody labeling is a cornerstone of many immunoassays, and the choice of labeling strategy can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Tris(hydroxypyridinone) isothiocyanate (THP-NCS) labeled antibodies with other common labeling alternatives, supported by experimental data and detailed protocols.
Comparison of Antibody Labeling Chemistries
The selection of a labeling method depends on the antibody's characteristics, the desired label, and the downstream application. Below is a comparison of common antibody labeling chemistries.
| Feature | This compound Labeling | Amine-Reactive Labeling (e.g., NHS Esters) | Thiol-Reactive Labeling (e.g., Maleimides) |
| Target Residue | Primary amines (e.g., lysine) | Primary amines (e.g., lysine) | Thiol groups (cysteine) |
| Label Type | Metal ions (e.g., 68Ga for PET)[1][2] | Fluorophores, biotin, enzymes[3][4] | Fluorophores, enzymes, cytotoxic drugs |
| Reaction pH | Mildly alkaline | Mildly alkaline (pH 7.2-8.5)[3] | Neutral (pH 6.5-7.5) |
| Advantages | Forms stable complexes with radiometals for in vivo imaging. | Simple and widely used method. | Site-specific labeling after reduction of disulfide bonds, preserving antigen-binding site. |
| Disadvantages | Primarily for radiolabeling. | Random labeling can affect antibody binding affinity if lysines are in the antigen-binding site. | Requires antibody reduction, which can sometimes lead to antibody fragmentation or inactivation. |
| Common Applications | Positron Emission Tomography (PET) imaging. | ELISA, Western Blot, Flow Cytometry, Immunofluorescence. | Antibody-drug conjugates (ADCs), highly specific fluorescent labeling. |
Experimental Protocols
Accurate and reproducible results begin with well-defined protocols. The following sections detail the methodologies for antibody labeling and subsequent validation.
This compound Antibody Labeling Protocol
This protocol describes the conjugation of this compound to an antibody and subsequent radiolabeling with Gallium-68 (68Ga).
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound chelator
-
68GaCl3 eluate from a 68Ge/68Ga generator
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.
-
This compound Conjugation: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the unconjugated this compound by size-exclusion chromatography. The this compound labeled antibody will elute first.
-
Radiolabeling: Add the purified this compound labeled antibody to the 68GaCl3 eluate. Adjust the pH to 4.0-5.0 using an acetate buffer.
-
Incubation for Radiolabeling: Incubate for 10-15 minutes at room temperature.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
General Antibody Validation Workflow
Regardless of the label, it is crucial to validate that the labeled antibody retains its specificity and functionality. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation.
1. Orthogonal Validation: Compare the results from the antibody-based method with a non-antibody-based method, such as mass spectrometry. A positive correlation in protein expression levels across different samples provides confidence in the antibody's specificity.
2. Independent Antibody Validation: Use two or more independent antibodies that recognize different epitopes on the same target protein. Similar staining patterns or western blot results from both antibodies support their specificity.
3. Genetic Knockdown/Knockout Validation: The antibody signal should be significantly reduced or absent in cells or tissues where the target gene has been knocked down or knocked out.
4. Recombinant Protein Expression: Compare the antibody's signal in cells with and without recombinant expression of the target protein. A specific antibody should only detect the protein in the expressing cells.
5. Capture Mass Spectrometry: After immunoprecipitation with the antibody, the captured proteins are identified by mass spectrometry. The target protein should be the most abundant protein identified.
Visualizing the Processes
Diagrams can aid in understanding complex workflows and pathways.
Caption: Comparison of common antibody labeling chemistries.
Caption: A workflow for the validation of labeled antibodies.
Alternative Technologies
While antibodies remain a primary tool, several alternative binding proteins are emerging. These "antibody mimics" offer potential advantages in terms of size, stability, and production.
| Alternative | Description | Advantages |
| Affibody Molecules | Small (6 kDa) proteins derived from the Z domain of staphylococcal protein A. | High stability, rapid tissue penetration, and good for in vivo imaging. |
| Affimers | Small (12-14 kDa) engineered proteins based on the cystatin scaffold. | High stability, can be selected for high affinity and specificity. |
| Fynomers | Small (7 kDa) binding proteins derived from the SH3 domain of the human Fyn protein. | Monomeric, stable, and of human origin, suggesting low immunogenicity. |
The validation principles outlined for antibodies are equally applicable to these alternative binders. Rigorous validation is essential to ensure the reliability and reproducibility of any affinity-based reagent.
References
A Comparative Guide to the Biodistribution of THP-NCS Conjugates and Alternative Drug Delivery Platforms
For researchers, scientists, and drug development professionals, understanding the in vivo fate of novel drug conjugates is paramount to their clinical translation. This guide provides a comparative analysis of the biodistribution of therapeutic and imaging agents conjugated via a tris(hydroxypyridinone)-isothiocyanate (THP-NCS) linker system. The performance of this compound conjugates is objectively compared with that of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-drug conjugates, a well-studied polymeric drug delivery platform. This comparison is supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for this compound and HPMA copolymer conjugates in key organs and tissues at various time points post-administration. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized measure for comparison across different studies.
Table 1: Biodistribution of 68Ga-Labeled this compound-RGD Conjugate
This table presents the biodistribution of a 68Ga-labeled this compound conjugate linked to a cyclic RGD peptide, which targets αvβ3 integrins expressed on tumor cells and angiogenic blood vessels. The data was obtained from studies in Balb/c nu/nu mice bearing U87MG glioblastoma tumors.[1][2]
| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 2 hours post-injection (%ID/g ± SD) |
| Blood | 0.43 ± 0.05 | 0.17 ± 0.03 |
| Heart | 0.51 ± 0.07 | 0.22 ± 0.04 |
| Lungs | 0.72 ± 0.10 | 0.31 ± 0.05 |
| Liver | 1.18 ± 0.15 | 0.65 ± 0.11 |
| Spleen | 0.69 ± 0.09 | 0.35 ± 0.06 |
| Kidneys | 3.85 ± 0.51 | 2.10 ± 0.35 |
| Muscle | 0.35 ± 0.04 | 0.15 ± 0.03 |
| Bone | 0.41 ± 0.06 | 0.20 ± 0.04 |
| Tumor | 2.35 ± 0.06 | 1.89 ± 0.21 |
Table 2: Biodistribution of HPMA Copolymer-Drug Conjugates
This table showcases the biodistribution of various HPMA copolymer conjugates, highlighting the influence of molecular weight (MW) and targeting moieties on their in vivo disposition. The data is compiled from studies in different animal models.
| Conjugate | Animal Model | Time Point | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Tumor (%ID/g) | Reference |
| 125I-HPMA (21 kDa) | Non-tumor bearing mice | 24 h | ~0.5 | ~1.0 | ~1.5 | ~4.0 | N/A | [2] |
| 125I-HPMA-GDM-RGDfK | DU145 prostate tumor xenograft mice | 24 h | ~0.2 | ~1.5 | ~1.0 | ~5.0 | ~1.0 | [3] |
| 125I-HPMA-Dex (High MW) | Adjuvant-induced arthritis rats | 48 h | ~2.0 | ~4.0 | ~3.0 | ~2.5 | N/A (inflamed joints) | [1] |
| 131I-pHPMA (60.1 kD) | Dunning prostate carcinoma rats | 24 h | ~5.0 | ~3.0 | ~4.0 | ~1.0 | 1.2 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key biodistribution experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Protocol 1: Biodistribution of 68Ga-THP-NCS-RGD Conjugate
1. Radiolabeling:
-
The H3this compound-RGD conjugate is radiolabeled with 68Ga from a 68Ge/68Ga generator.
-
The reaction is performed in an ammonium acetate buffer at a pH of 5.5-6.5.
-
The mixture is incubated at room temperature for 5 minutes.
-
Radiochemical purity is determined by radio-HPLC.
2. Animal Model:
-
Female Balb/c nu/nu mice are inoculated with U87MG human glioblastoma cells to induce tumor growth.
-
Biodistribution studies are conducted when tumors reach a suitable size.
3. Administration and Imaging:
-
Mice are injected intravenously with 16–21 MBq of the 68Ga-labeled conjugate.
-
PET/CT imaging can be performed at various time points (e.g., 1 and 2 hours post-injection) to visualize the in vivo distribution.
4. Ex Vivo Biodistribution Analysis:
-
At predetermined time points, mice are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys), and tumor tissue are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Biodistribution of Radiolabeled HPMA Copolymer Conjugates
1. Radiolabeling:
-
HPMA copolymers containing a tyrosine moiety are radiolabeled with 125I or 131I using the Chloramine-T method.
-
Unbound iodine is removed by size exclusion chromatography.
-
Radiochemical purity is assessed by ITLC or radio-HPLC.
2. Animal Model:
-
The choice of animal model depends on the therapeutic application (e.g., tumor-bearing nude mice for cancer studies, adjuvant-induced arthritis rats for inflammation studies).
3. Administration:
-
The radiolabeled HPMA conjugate is administered intravenously to the animals.
4. Sample Collection and Analysis:
-
At various time points (e.g., 1, 6, 24, 48, 72 hours), blood samples are collected.
-
Following the final time point, animals are euthanized, and major organs and tissues are harvested.
-
The radioactivity in the samples is measured using a gamma counter, and the data is calculated as %ID/g.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical biodistribution study of a radiolabeled drug conjugate.
Caption: Simplified structures of this compound, HPMA, and Antibody-Drug Conjugates.
Comparative Analysis and Conclusion
The biodistribution profiles of this compound and HPMA copolymer conjugates reveal key differences dictated by their molecular architecture and targeting strategies.
The 68Ga-THP-NCS-RGD conjugate, being a small molecule, exhibits rapid clearance from the blood and most non-target organs, with primary excretion through the kidneys. Its accumulation in the tumor is receptor-mediated, as demonstrated by the specific uptake in αvβ3-expressing glioblastoma xenografts. This rapid clearance is advantageous for imaging applications, as it leads to high tumor-to-background ratios shortly after administration.
In contrast, HPMA copolymer conjugates, being macromolecules, generally exhibit prolonged blood circulation times, particularly those with higher molecular weights that exceed the renal filtration threshold. This extended circulation can lead to enhanced passive accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect. The biodistribution of HPMA conjugates can be further modulated by incorporating targeting ligands, which can increase their accumulation in specific tissues. For example, RGD-functionalized HPMA conjugates show increased accumulation in tumors expressing the corresponding integrin.
References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biodistribution of HPMA copolymer-aminohexylgeldanamycin-RGDfK conjugates for prostate cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of THP-NCS Labeling on Peptide Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impact of labeling on a peptide's biological activity is paramount. This guide provides an objective comparison of the receptor binding affinity of peptides labeled with the tris(hydroxypyridinone)-isothiocyanate (THP-NCS) chelator against their unlabeled counterparts and other common labeling agents. The information is supported by experimental data to aid in the selection of appropriate labeling strategies for peptide-based radiopharmaceuticals and targeted therapies.
The development of peptide-based diagnostics and therapeutics often requires the attachment of a chelator for radiolabeling. The ideal chelator should not only form a stable complex with the radioisotope but also have a minimal impact on the peptide's ability to bind to its target receptor. This compound has emerged as a promising bifunctional chelator for gallium-68 (⁶⁸Ga), offering rapid and efficient labeling under mild conditions. This guide delves into the crucial aspect of how this compound conjugation affects the receptor binding affinity of peptides.
Quantitative Comparison of Receptor Binding Affinity
The inhibitory concentration (IC₅₀) is a key measure of a ligand's binding affinity, representing the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower IC₅₀ value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinity of a cyclic RGD peptide before and after labeling with ⁶⁸Ga using two different this compound chelators.
| Compound | Receptor Target | IC₅₀ (nM)[1] |
| c(RGDfK) (unlabeled) | αvβ₃ Integrin | 8.7 ± 1.6 |
| [⁶⁸Ga(this compound-RGD)] | αvβ₃ Integrin | 8.3 ± 1.5 |
| [⁶⁸Ga(THP-PhNCS-RGD)] | αvβ₃ Integrin | 4.8 ± 0.6 |
The data clearly demonstrates that the conjugation of the this compound chelator and subsequent labeling with ⁶⁸Ga does not negatively impact the binding affinity of the cRGDfK peptide for the αvβ₃ integrin receptor. In fact, the [⁶⁸Ga(THP-PhNCS-RGD)] conjugate, which includes a phenyl linker, exhibited a slightly higher affinity compared to the unlabeled peptide[1]. This suggests that the this compound labeling strategy is a viable option for preserving the biological activity of RGD peptides.
While direct in vitro binding affinity comparisons with other chelators like DOTA-NCS are not as readily available in the literature for this compound, some studies provide insights through in vivo biodistribution and tumor uptake. For instance, a study comparing [⁶⁸Ga(THP-TATE)] with the clinically used [⁶⁸Ga(DOTATATE)] for targeting somatostatin receptor 2 (SSTR2) showed comparable tumor uptake, suggesting similar in vivo targeting affinity[2]. However, it is important to note that in vivo performance can be influenced by other factors besides binding affinity, such as pharmacokinetics and metabolism[2].
Experimental Protocols
Accurate assessment of receptor binding affinity relies on well-defined experimental protocols. Below are detailed methodologies for this compound peptide labeling and competitive receptor binding assays.
This compound Peptide Conjugation and Radiolabeling
Objective: To conjugate the this compound chelator to a peptide and subsequently label it with a radioisotope like ⁶⁸Ga.
Materials:
-
Peptide with a primary amine group (e.g., lysine side chain or N-terminus)
-
This compound chelator
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.2 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline
Procedure:
-
Conjugation:
-
Dissolve the peptide in anhydrous DMF.
-
Add a 2-5 fold molar excess of this compound chelator to the peptide solution.
-
Add a 5-10 fold molar excess of TEA to the reaction mixture to adjust the pH to ~8.5-9.0.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress using analytical HPLC.
-
Purify the peptide-THP conjugate using preparative HPLC or SEC.
-
Lyophilize the purified conjugate and store it at -20°C.
-
-
Radiolabeling with ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from the generator using 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a solution of the peptide-THP conjugate (typically 5-20 µg) in sodium acetate buffer.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Perform quality control using instant thin-layer chromatography (ITLC) or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge. Elute the purified product with ethanol and formulate in saline for in vitro or in vivo use.
-
Competitive Receptor Binding Assay
Objective: To determine the IC₅₀ value of a labeled or unlabeled peptide by measuring its ability to compete with a known radioligand for binding to a specific receptor.
Materials:
-
Cells or cell membranes expressing the target receptor (e.g., U87MG cells for αvβ₃ integrin)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, CaCl₂, and 0.1% BSA)
-
Radioligand with known high affinity for the receptor (e.g., ¹²⁵I-echistatin for αvβ₃ integrin)
-
Unlabeled competitor peptides (this compound labeled peptide and unlabeled parent peptide) at various concentrations
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides to the wells. Include a control with no competitor (total binding) and a control with a saturating concentration of a known high-affinity ligand to determine non-specific binding.
-
Add the cell or membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding for each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Analysis of Tris(hydroxypyridinone) Chelators for Researchers and Drug Development Professionals
An objective guide to the performance, applications, and experimental evaluation of THP chelators in comparison to established and emerging alternatives.
Tris(hydroxypyridinone) (THP) chelators are a class of hexadentate ligands that have garnered significant attention in the fields of medicinal chemistry and radiopharmaceuticals due to their high affinity for hard metal ions, particularly trivalent cations like iron(III) and gallium(III).[1] Their primary applications include chelation therapy for iron overload diseases and as bifunctional chelators for the development of radiolabeled imaging agents, most notably for Positron Emission Tomography (PET) with Gallium-68.[2] This guide provides a comprehensive comparative analysis of THP chelators against other widely used alternatives, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate chelating agent for their specific application.
Performance Comparison: THP Chelators vs. Alternatives
The selection of a chelator is dictated by its intended application, which requires a careful balance of metal ion affinity, selectivity, kinetic inertness, and biological properties. THP chelators exhibit a unique combination of these properties, setting them apart from traditional chelators like EDTA, radiopharmaceutical mainstays like DOTA, and newer biodegradable agents.
| Chelator | Type | Primary Applications | Key Advantages | Key Disadvantages |
| THP (Tris(hydroxypyridinone)) | Acyclic, Hexadentate | Fe(III) chelation therapy, 68Ga PET imaging | High affinity for Fe(III) and Ga(III); Rapid radiolabeling at room temperature and neutral pH | Limited data on biodegradability; Lower stability with divalent cations |
| EDTA (Ethylenediaminetetraacetic acid) | Acyclic, Hexadentate | General-purpose metal chelation, Industrial applications, Lead poisoning treatment | Strong, broad-spectrum metal chelation; Well-characterized | Poor biodegradability, Environmental persistence; Can chelate essential divalent cations like Ca2+ |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Macrocyclic, Octadentate | Radiopharmaceuticals (68Ga, 177Lu, 90Y), MRI contrast agents (with Gd3+) | High thermodynamic stability and kinetic inertness of metal complexes | Slow radiolabeling kinetics, often requiring heat and acidic pH |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | Macrocyclic, Hexadentate | Radiopharmaceuticals (68Ga, 64Cu) | Forms stable complexes; Faster labeling than DOTA at room temperature | Smaller cavity size limits coordination with larger metal ions |
| EDDS ([S,S]-ethylenediaminedisuccinic acid) | Acyclic, Hexadentate | "Green" alternative to EDTA, Environmental remediation | Readily biodegradable | Lower metal affinity compared to EDTA for some metals |
| Deferiprone (DFP) | Bidentate Hydroxypyridinone | Oral iron chelation therapy | Orally bioavailable | Lower iron affinity than hexadentate chelators, requiring 3:1 ligand-to-metal ratio |
Quantitative Data Presentation
The following tables provide a quantitative comparison of THP chelators and their alternatives based on metal ion affinity, radiolabeling efficiency, and toxicological profiles.
Table 1: Comparative Metal Ion Affinity (pM values)
pM is the negative logarithm of the free metal ion concentration at pH 7.4 with 10 µM total ligand and 1 µM total metal. A higher pM value indicates stronger binding affinity.
| Chelator | pFe³⁺ | pGa³⁺ | pAl³⁺ | pCu²⁺ | pZn²⁺ |
| THP (representative values) | 26.3 - 29.5[1] | ~30.0[3] | 19.8 - 23.8[1] | 17.3 - 19.4 | ~6.2 |
| EDTA | 25.1 | 20.3 | 16.1 | 18.8 | 16.5 |
| DOTA | 29.23 | 21.3 | N/A | 22.8 | 20.9 |
| Deferiprone (DFP) | 20.6 | N/A | N/A | N/A | 6.2 |
| EDDS | 17.5 | N/A | 13.5 | 18.4 | 16.2 |
Note: pM values can vary based on the specific THP derivative and experimental conditions. Data for EDTA, DOTA, and EDDS are compiled from various literature sources for comparison.
Table 2: ⁶⁸Ga Radiolabeling Efficiency Comparison
| Parameter | THP-conjugate | DOTA-conjugate |
| Temperature | Room Temperature | 80-100 °C |
| pH | 5.5 - 7.0 | 3.0 - 5.0 |
| Reaction Time | < 5 minutes | 5 - 15 minutes |
| Radiochemical Yield | > 95% | > 95% |
| Purification Required | Typically no | Often yes |
Table 3: Environmental and Toxicological Profile
| Chelator | Biodegradability (OECD 301F, 28 days) | Cytotoxicity (IC₅₀ on THP-1 cells) |
| THP | Data not readily available | Data not readily available in comparative studies |
| EDTA | < 5% (Poorly biodegradable) | > 100 µM (Low cytotoxicity for many cell lines) |
| DOTA | Data not readily available (Expected to be low) | Generally considered to have low cytotoxicity |
| EDDS | > 80% (Readily biodegradable) | Data not readily available in comparative studies |
Note: The lack of direct comparative cytotoxicity data (IC₅₀ values) for these chelators under identical experimental conditions is a current knowledge gap. Researchers should perform their own assessments for specific applications.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Protocol 1: Spectrophotometric Determination of Iron(III) Chelation Capacity
This protocol is based on the principle of competitive ligand binding, where the chelator competes with a chromogenic indicator (e.g., Ferrozine) for Fe(II). A reducing agent is used to convert Fe(III) to Fe(II) for detection.
Materials:
-
Ferrous ammonium sulfate or Ferric chloride standard solution
-
Hydroxylamine hydrochloride solution (reducing agent)
-
Ferrozine solution (chromogenic indicator)
-
Acetate buffer (pH ~4.5)
-
Test chelator solution
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of iron standard solutions of known concentrations. b. To each standard, add hydroxylamine hydrochloride to reduce Fe(III) to Fe(II), followed by the acetate buffer. c. Add Ferrozine solution to form the colored Fe(II)-Ferrozine complex. d. Dilute to a final volume and incubate for color development. e. Measure the absorbance at the wavelength of maximum absorbance for the Fe(II)-Ferrozine complex (~562 nm). f. Plot absorbance versus iron concentration to generate a standard curve.
-
Chelation Assay: a. To a known concentration of iron standard, add a specific concentration of the test chelator (e.g., THP). b. Incubate to allow the formation of the iron-chelator complex. c. Add the Ferrozine solution. Ferrozine will only bind to the iron that has not been chelated by the test compound. d. Measure the absorbance at ~562 nm.
-
Calculation: a. Use the standard curve to determine the concentration of unchelated iron in the assay mixture. b. Calculate the percentage of iron chelated by the test compound using the following formula: % Chelation = [(Total Iron - Unchelated Iron) / Total Iron] * 100
Protocol 2: Assessment of Ready Biodegradability (OECD 301F Manometric Respirometry)
This method evaluates the biodegradability of a substance by measuring the oxygen consumed by microorganisms over a 28-day period.
Materials:
-
Manometric respirometer system (e.g., OxiTop®)
-
Inoculum (activated sludge from a wastewater treatment plant)
-
Mineral medium as specified in OECD 301 guidelines
-
Test substance (chelator)
-
Reference substance (e.g., sodium benzoate)
-
CO₂ absorber (e.g., NaOH pellets)
Procedure:
-
Test Setup: a. Prepare a solution of the test substance in the mineral medium at a concentration of 100 mg/L. b. Place a defined volume of this solution into the respirometer flasks. c. Inoculate the flasks with activated sludge. d. Add the CO₂ absorber to a separate container within the sealed flask. e. Prepare parallel flasks for a blank control (inoculum only) and a reference control (inoculum + reference substance).
-
Incubation and Measurement: a. Seal the flasks and place them on the stirring unit within a constant temperature incubator (22 ± 2°C) in the dark. b. The respirometer continuously measures the pressure decrease resulting from oxygen consumption. c. The test is run for 28 days.
-
Data Analysis: a. The amount of oxygen consumed is calculated from the pressure change. b. The percentage of biodegradation is determined by comparing the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD). c. A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within the 28-day period and within a "10-day window" that starts when 10% biodegradation is reached.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., THP-1 for leukemia, or a relevant cell line for the intended application)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: a. Prepare serial dilutions of the test chelators in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of chelators. Include untreated cells as a control. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. Add 10-20 µL of MTT stock solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: a. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot cell viability against the logarithm of the chelator concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Diagram 1: ⁶⁸Ga-Radiolabeling Experimental Workflow
Caption: Workflow comparison for ⁶⁸Ga-radiolabeling of peptides.
Diagram 2: Iron Chelation in Ferroptosis Signaling
Caption: Role of iron chelators in the ferroptosis signaling pathway.
References
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 [mdpi.com]
- 3. Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68Ga chelators for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Serum Stability Assays for THP-NCS Radiotracers
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of radiotracers in human serum is a critical parameter in the preclinical development of novel radiopharmaceuticals. It provides an early indication of the radiotracer's in-vivo behavior, influencing its pharmacokinetic profile, target accumulation, and overall imaging or therapeutic efficacy. This guide provides a comparative overview of the serum stability of radiotracers utilizing the tris(hydroxypyridinone) isothiocyanate (THP-NCS) chelator, with a focus on experimental data and methodologies.
Performance of this compound Radiotracers in Serum Stability Assays
The this compound chelator is designed for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga). The isothiocyanate (-NCS) functional group allows for efficient conjugation to biomolecules such as peptides and antibodies via primary amines. Experimental data consistently demonstrates the high stability of ⁶⁸Ga-THP-NCS radiotracers in human serum.
A key study involving a ⁶⁸Ga-THP-NCS conjugate of a cyclic RGD peptide, designed to target integrin αvβ3, reported no trans-chelation of ⁶⁸Ga³⁺ to serum proteins after 4 hours of incubation in human serum at 37°C[1]. Similarly, a ⁶⁸Ga-labeled THP-tetrazine conjugate showed greater than 95% stability in human serum after 3 hours[2]. This high stability is a significant advantage, ensuring that the radiometal remains bound to the targeting molecule in circulation, thereby minimizing off-target radiation exposure and maximizing target-to-background ratios in imaging.
Comparison with Alternative Chelators
The performance of this compound can be benchmarked against other commonly used chelators for radiometals, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). While DOTA and NOTA are widely used and form stable complexes with various radiometals, they often require more stringent labeling conditions, including elevated temperatures. In contrast, this compound allows for rapid radiolabeling at room temperature and physiological pH.
The following table summarizes the serum stability of various radiotracers, providing a comparative perspective.
| Radiotracer | Chelator | Radionuclide | Stability in Human Serum | Incubation Time | Analytical Method | Reference |
| ⁶⁸Ga-THP-NCS-RGD | This compound | ⁶⁸Ga | >99% | 4 hours | SE-HPLC | [1] |
| ⁶⁸Ga-THP-tetrazine | THP | ⁶⁸Ga | >95% | 3 hours | HPLC | [2] |
| ⁶⁴Cu-cudotadipep | DOTA | ⁶⁴Cu | >97% | Not Specified | Not Specified | [3] |
| ⁶⁴Cu-cunotadipep | NOTA | ⁶⁴Cu | >97% | Not Specified | Not Specified |
Experimental Protocols
A standardized protocol for assessing the serum stability of a this compound radiotracer is crucial for obtaining reliable and reproducible data. Below is a detailed methodology synthesized from established practices.
Protocol: In-Vitro Serum Stability Assay of a ⁶⁸Ga-THP-NCS Radiotracer
1. Materials:
-
⁶⁸Ga-THP-NCS radiotracer (purified)
-
Human serum (commercially sourced or freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radiodetector
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Protein precipitation solution (e.g., ACN or ethanol)
2. Procedure:
-
Incubation:
-
Add a known amount of the purified ⁶⁸Ga-THP-NCS radiotracer (e.g., 50-100 µL, corresponding to a specific activity) to an equal volume of human serum in a microcentrifuge tube.
-
Gently vortex the mixture and incubate at 37°C.
-
Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
-
Sample Preparation:
-
To each aliquot, add a 2-fold excess of cold protein precipitation solution (e.g., 40 µL of ACN).
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Carefully collect the supernatant containing the radiotracer and any potential metabolites or free ⁶⁸Ga.
-
-
Analysis by SE-HPLC:
-
Inject the supernatant onto a size-exclusion HPLC column.
-
Elute with an appropriate mobile phase (e.g., PBS or a buffered aqueous solution).
-
Monitor the eluate using a UV detector (if a non-radioactive standard is available) and a radiodetector.
-
The intact radiotracer will have a characteristic retention time. The presence of free ⁶⁸Ga or ⁶⁸Ga bound to serum proteins will be indicated by peaks at different retention times.
-
-
Data Analysis:
-
Integrate the peak areas from the radiodetector chromatogram.
-
Calculate the percentage of intact radiotracer at each time point using the following formula: % Intact Radiotracer = (Area of intact radiotracer peak / Total area of all radioactive peaks) x 100
-
Plot the percentage of intact radiotracer against time to determine the stability profile.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
For this compound radiotracers conjugated to targeting vectors like RGD peptides, understanding the biological pathway is crucial. The RGD motif targets the αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic vasculature.
Comparison of Analytical Methods
The choice of analytical method is critical for accurately assessing serum stability. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two common techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase in a column under high pressure. | Separation based on differential migration on a thin layer of adsorbent material. |
| Resolution | High resolution, capable of separating structurally similar compounds. | Lower resolution compared to HPLC. |
| Quantification | Highly quantitative and reproducible. | Can be quantitative but generally less precise than HPLC. |
| Sensitivity | High sensitivity, especially when coupled with a radiodetector. | Generally lower sensitivity. |
| Throughput | Lower throughput, as samples are analyzed sequentially. | Higher throughput, as multiple samples can be run on a single plate. |
| Identification | Can identify and quantify impurities and degradation products, such as those from radiolysis. | May not effectively separate all radiochemical impurities. |
| Recommendation | Preferred method for detailed stability studies and validation. | Useful for rapid, routine quality control checks. |
References
- 1. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Immunoreactivity of Antibodies Labeled with THP-NCS Chelators
For researchers, scientists, and drug development professionals, the conjugation of antibodies with chelators like Tris(hydroxypyridinone)-NCS (THP-NCS) is a critical step in the development of radiolabeled immunoconjugates for applications such as PET imaging.[1][2][3] However, it is imperative to verify that the antibody's immunoreactivity is not compromised during the conjugation process. This guide provides a comprehensive comparison of methods to assess the immunoreactivity of this compound labeled antibodies against their unconjugated counterparts, complete with experimental protocols and data presentation formats.
The isothiocyanate group (-NCS) in this compound allows for its covalent attachment to primary amines, such as the lysine residues on an antibody.[2][3] While this enables stable labeling, the random nature of this conjugation can potentially interfere with the antigen-binding site of the antibody, thereby affecting its immunoreactivity.
Comparative Immunoreactivity Assessment
To evaluate the impact of this compound conjugation on antibody performance, a side-by-side comparison with the unconjugated (native) antibody is essential. The following key immunoassays are recommended for this purpose.
Table 1: Quantitative Comparison of Unconjugated vs. This compound Conjugated Antibody Immunoreactivity
| Assay Type | Parameter Measured | Unconjugated Antibody (Expected Result) | This compound Conjugated Antibody (Expected Result) | Percentage of Retained Immunoreactivity |
| ELISA | EC50 (ng/mL) | Lower value indicating high affinity | Slightly higher value | (EC50 Unconjugated / EC50 Conjugated) x 100% |
| Bmax (OD) | High maximal binding signal | Slightly lower maximal binding signal | (Bmax Conjugated / Bmax Unconjugated) x 100% | |
| Western Blot | Band Intensity (Arbitrary Units) at equivalent concentrations | Strong, specific band at the target protein's molecular weight | Comparable band intensity to the unconjugated antibody | (Intensity Conjugated / Intensity Unconjugated) x 100% |
| Immunohistochemistry (IHC) | Staining Score (e.g., H-Score) | Strong and specific staining in target tissues | Similar staining intensity and pattern | (H-Score Conjugated / H-Score Unconjugated) x 100% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A competitive or indirect ELISA can be used to determine the binding affinity of the this compound conjugated antibody.
Protocol for Indirect ELISA:
-
Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% skim milk in wash buffer) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Prepare serial dilutions of both the unconjugated and the this compound conjugated antibody in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution (e.g., 0.25 M H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Western Blot
Western blotting allows for the detection of a specific protein in a complex mixture. This technique can be used to confirm that the this compound conjugated antibody retains its ability to bind to the denatured target protein.
Protocol for Western Blot:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with either the unconjugated or the this compound conjugated antibody at the same concentration (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Immunohistochemistry (IHC)
IHC is used to detect antigens in tissue sections. This method provides valuable information on whether the conjugated antibody can still recognize the native protein in its tissue context.
Protocol for Immunohistochemistry (Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., sodium citrate buffer, pH 6.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the sections with either the unconjugated or the this compound conjugated antibody at the same concentration overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-conjugated secondary antibody, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Visualize the signal using a chromogen substrate such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can help in visualizing the experimental processes and the biological context in which these antibodies are used.
Caption: Workflow for Indirect ELISA to assess immunoreactivity.
Caption: Workflow for Western Blot analysis.
Many antibodies developed for immuno-PET are directed against targets involved in cancer signaling pathways. For instance, an antibody might target a receptor that activates downstream pathways promoting cell proliferation and survival. The following diagram illustrates a simplified, generic signaling pathway that could be activated by such a receptor.
Caption: A generic cell signaling pathway.
Alternative Chelators for Antibody Labeling
While this compound is an effective chelator for Gallium-68, other bifunctional chelators are also available and may be considered as alternatives. The choice of chelator can influence the labeling efficiency, stability of the radiometal complex, and the in vivo pharmacokinetics of the immunoconjugate.
Table 2: Comparison of Common Bifunctional Chelators for Antibody Labeling
| Chelator | Common Radiometal | Attachment Chemistry | Key Features |
| This compound | ⁶⁸Ga | Isothiocyanate (amines) | Rapid and stable chelation of ⁶⁸Ga at room temperature. |
| DOTA-NCS | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y | Isothiocyanate (amines) | Versatile for both therapeutic and diagnostic radionuclides; requires heating for labeling. |
| NOTA-NCS | ⁶⁸Ga | Isothiocyanate (amines) | High stability for ⁶⁸Ga; rapid labeling at room temperature. |
| DFO-NCS | ⁸⁹Zr | Isothiocyanate (amines) | Standard for ⁸⁹Zr labeling for long-term imaging studies. |
The assessment of immunoreactivity as detailed in this guide is a critical quality control step for any antibody-chelator conjugate, regardless of the specific chelator used. By systematically comparing the conjugated antibody to its native form, researchers can ensure the reliability and efficacy of their immunoconjugates in preclinical and clinical applications.
References
A Comparative Guide to the Characterization of THP-NCS Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Tris(hydroxypyridinone)-Isothiocyanate (THP-NCS) conjugates. The isothiocyanate group (-NCS) readily reacts with primary amines, such as lysine residues on proteins and antibodies, to form stable thiourea linkages. This makes this compound an effective bifunctional chelator, particularly for labeling biomolecules with radiometals like Gallium-68 for imaging and therapeutic applications.[1][2] Accurate and robust analytical methods are critical for confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and assessing the purity and stability of the final conjugate.
Overview of HPLC Techniques for Conjugate Analysis
HPLC is a cornerstone technique for the analysis of bioconjugates, offering high resolution and precision.[3] Different HPLC modes can be employed to probe various physicochemical properties of this compound conjugates. The choice of method depends on the specific information required, such as the degree of conjugation, presence of aggregates, or charge heterogeneity.
Here are the most common HPLC modes used for this purpose:
-
Hydrophobic Interaction Chromatography (HIC) : This non-denaturing technique separates molecules based on their surface hydrophobicity.[4] The addition of the this compound moiety increases the hydrophobicity of the protein, allowing for the separation of species with different DARs. Unconjugated protein will elute first, followed by conjugates with increasing DAR values.[2]
-
Reversed-Phase HPLC (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using organic solvents. It provides high resolution and is often used to analyze the light and heavy chains of an antibody conjugate after reduction, which can help identify the location of the conjugation. C4 columns are generally suitable for larger proteins and their conjugates.
-
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius (size). It is a non-denaturing technique primarily used to quantify high molecular weight species (aggregates) and to separate the purified conjugate from unreacted, excess this compound.
-
Ion-Exchange Chromatography (IEX) : IEX separates proteins based on differences in their net surface charge. Conjugation of this compound to lysine residues neutralizes the positive charge of the amine group, leading to a change in the protein's isoelectric point (pI). Cation exchange chromatography (CEX) is often used to separate these charge variants.
Logical Workflow for this compound Conjugate Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound conjugate, highlighting the key stages where HPLC analysis is employed.
Caption: General workflow for this compound conjugate analysis.
Comparison of Analytical Methods
While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods like mass spectrometry provides the most comprehensive characterization.
| Technique | Principle of Separation | Information Obtained | Conditions | Pros | Cons |
| HIC-HPLC | Surface Hydrophobicity | Drug-to-Antibody Ratio (DAR) distribution, Purity | Non-denaturing | Resolves species with different DARs, native conditions preserved | Can be sensitive to buffer composition, lower resolution than RP-HPLC |
| RP-HPLC | Hydrophobicity | Conjugate purity, Subunit analysis (light/heavy chain), DAR | Denaturing | High resolution and sensitivity | Denaturing conditions may alter the product, not suitable for intact protein analysis |
| SEC-HPLC | Hydrodynamic Radius (Size) | Aggregation levels, Purity from small molecules | Non-denaturing | Simple and robust for aggregate detection | Does not resolve species by DAR, low resolution |
| IEX-HPLC | Net Surface Charge | Charge variant analysis, Conjugation site heterogeneity | Non-denaturing | Sensitive to changes in surface charge upon conjugation | Can be complex to develop methods, buffer limitations |
| Mass Spectrometry (LC-MS) | Mass-to-Charge Ratio | Absolute mass confirmation, Unambiguous DAR, Conjugation site ID | Denaturing or Native | Provides exact mass, highly specific | Higher equipment cost, can be complex for heterogeneous mixtures |
| Capillary Electrophoresis (CE-SDS) | Electrophoretic Mobility | Purity, Size variants (reduced/non-reduced) | Denaturing | High efficiency, low sample consumption | Lower throughput, may not resolve all DAR species |
Quantitative Data Comparison
The following table presents representative data comparing the determination of the average DAR for a model this compound antibody conjugate using two common orthogonal methods.
| Parameter | HIC-HPLC | Mass Spectrometry (ESI-MS) |
| Average DAR | 3.8 | 4.1 |
| Relative Abundance DAR=0 (%) | 5 | 2 |
| Relative Abundance DAR=2 (%) | 20 | 18 |
| Relative Abundance DAR=4 (%) | 55 | 60 |
| Relative Abundance DAR=6 (%) | 20 | 20 |
| Analysis Time (minutes) | 25 | 10 |
| Precision (RSD %) | < 2.0% | < 1.5% |
| LOD/LOQ | ~0.1 µg on column | ~ng level |
This data is representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: DAR Determination by HIC-HPLC
This protocol is a general method for analyzing antibody conjugates with different drug-to-antibody ratios.
1. Materials and Reagents:
-
This compound antibody conjugate sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC System with UV detector
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
-
0.22 µm sterile filters
2. System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved at the detection wavelength (typically 280 nm).
3. Sample Preparation:
-
Dilute the this compound conjugate sample with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
4. HPLC Method:
-
Injection Volume: 20-50 µL
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 100% Mobile Phase A
-
2-22 min: Linear gradient from 100% A to 100% B
-
22-25 min: 100% Mobile Phase B
-
25-27 min: Return to 100% Mobile Phase A
-
27-30 min: Re-equilibration at 100% Mobile Phase A
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram. The unconjugated antibody will elute first, followed by peaks corresponding to increasing DAR values (DAR=1, DAR=2, etc.).
-
Calculate the relative percentage of each peak area.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (DARᵢ * %Areaᵢ) / Σ (%Areaᵢ)
-
Visualizing the Conjugation Chemistry
Understanding the underlying chemistry is crucial for interpreting analytical data. The diagram below illustrates the fundamental reaction between the this compound chelator and a primary amine on a protein.
Caption: Reaction of this compound with a protein amine group.
References
A Comparative Guide to the Long-Term Stability of Protein Conjugates: THP-NCS, NHS Esters, and Maleimides
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a fundamental technique. The choice of conjugation chemistry is paramount, as it directly influences the stability, and therefore the reliability and shelf-life, of the resulting bioconjugate. This guide provides an objective comparison of the long-term stability of compounds labeled with THP-NCS (Tris(hydroxypyridinone)-Isothiocyanate) and two other common alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.
The stability of a bioconjugate is primarily determined by the covalent bond formed between the labeling reagent and the target functional group on the protein. For this compound, the reactive group is the isothiocyanate (-NCS), which typically targets primary amines (e.g., lysine residues) to form a stable thiourea linkage. NHS esters also react with primary amines to form a highly stable amide bond. In contrast, maleimides react with sulfhydryl groups (e.g., cysteine residues) to form a thiosuccinimide linkage, which can exhibit variable stability.
Comparative Analysis of Linkage Stability
While direct, side-by-side quantitative long-term stability data for these three chemistries under identical conditions is limited in publicly available literature, a comparative overview can be synthesized from existing studies on bioconjugate stability. The following table summarizes the key characteristics of the covalent bonds formed by each reagent class.
| Feature | This compound (Isothiocyanate) | NHS Ester | Maleimide |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Sulfhydryls (e.g., Cysteine) |
| Bond Formed | Thiourea | Amide | Thiosuccinimide |
| Relative Bond Stability | High: Thiourea bonds are known to be very stable under physiological conditions and are suitable for in vivo applications. | Very High: The amide bond is one of the most stable covalent linkages used in bioconjugation, with an estimated half-life of several years under physiological conditions. | Variable: The initial thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to deconjugation. Stability can be significantly enhanced by hydrolysis of the succinimide ring. |
| Factors Affecting Stability | - pH: The dithiocarbamate linkage formed with cysteine residues (a potential side reaction) is less stable, particularly at alkaline pH. - Storage Temperature: Lower temperatures (-20°C or -80°C) enhance long-term stability. | - pH: Amide bonds are generally stable across a wide pH range but can be susceptible to hydrolysis under extreme pH conditions. - Storage Temperature: Like most bioconjugates, long-term stability is improved at lower temperatures. | - Thiol Exchange: The presence of endogenous thiols like glutathione can lead to the reversal of the maleimide-thiol linkage. - pH: The rate of stabilizing ring hydrolysis is pH-dependent. |
| Reaction pH | Typically 8.5 - 9.5 for optimal reaction with amines. | Typically 7.2 - 8.5. | Typically 6.5 - 7.5. |
| Primary Instability Pathway | Generally considered very stable. The linkage to cysteine (dithiocarbamate) is the more labile possibility. | Hydrolysis of the amide bond (very slow under physiological conditions). | Retro-Michael reaction leading to thiol exchange. |
Experimental Protocols for Assessing Long-Term Stability
The long-term stability of labeled compounds can be assessed using a variety of analytical techniques to quantify the integrity of the conjugate over time. These studies are often performed under both recommended storage conditions (real-time stability) and accelerated conditions (e.g., elevated temperatures) to predict shelf-life.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for stability assessment, allowing for the separation and quantification of the intact conjugate from degradation products or free label.
-
Objective: To quantify the percentage of intact conjugate remaining over time.
-
Methodology:
-
Sample Preparation: The labeled compound is stored under defined conditions (e.g., 4°C, -20°C, and an accelerated condition like 37°C). At specified time points (e.g., 0, 1, 3, 6, 12 months), an aliquot of the sample is retrieved.
-
Chromatographic Separation: The sample is injected into an HPLC system. The choice of column and mobile phase depends on the properties of the conjugate.
-
Reverse-Phase HPLC (RP-HPLC): Often used for proteins and peptides, separating molecules based on hydrophobicity. A C4 or C18 column is common.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size and can be used to detect aggregation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for proteins.
-
-
Detection: The eluting compounds are monitored using a UV detector (typically at 280 nm for the protein and at the absorbance maximum of the label).
-
Data Analysis: The peak area of the intact conjugate is compared to the total peak area of all related species (or to an internal standard) to determine the percentage of intact conjugate remaining at each time point. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.
-
Mass Spectrometry (MS)
Mass spectrometry provides detailed information on the molecular weight of the conjugate, allowing for the direct detection of label loss or other modifications.
-
Objective: To confirm the identity of the intact conjugate and identify degradation products.
-
Methodology:
-
Sample Preparation: Samples from the stability study are prepared for MS analysis. This may involve desalting or buffer exchange.
-
Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Intact Mass Analysis: The molecular weight of the intact conjugate is measured. A decrease in the molecular weight corresponding to the mass of the label indicates deconjugation.
-
Peptide Mapping (for proteins): The protein conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific site of labeling and can be used to quantify the occupancy at that site over time.
-
-
Data Analysis: The relative abundance of the mass peak for the intact conjugate is monitored over the course of the stability study.
-
Fluorescence-Based Assays
For fluorescently labeled compounds, changes in fluorescence properties can indicate instability.
-
Objective: To assess the stability of the fluorophore and its attachment to the biomolecule.
-
Methodology:
-
Sample Measurement: At each time point in the stability study, the fluorescence intensity and spectrum of the sample are measured using a fluorometer.
-
Data Analysis: A significant decrease in fluorescence intensity or a shift in the emission spectrum can indicate degradation of the fluorophore or its cleavage from the biomolecule.
-
Förster Resonance Energy Transfer (FRET): If the labeled molecule interacts with another fluorescently tagged component, changes in FRET efficiency can be a sensitive indicator of conformational changes or dissociation, which may be related to instability.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a long-term stability study of a labeled compound.
Caption: Experimental workflow for assessing the long-term stability of labeled compounds.
Safety Operating Guide
Navigating the Safe Disposal of THP-NCS: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetrahydropyranyl-isothiocyanate (THP-NCS) is a valuable compound in bioconjugation and labeling applications; however, its isothiocyanate functional group necessitates careful consideration for its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and become your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure for this compound, it is crucial to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for the specific product you are using. If a specific SDS for this compound is unavailable, general safety measures for isothiocyanates should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Work Area:
-
All handling and disposal procedures should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.
This compound Disposal Procedure: A Step-by-Step Guide
The following procedure is a recommended guideline for the safe disposal of this compound waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Step 1: Waste Segregation
Proper waste segregation is the first and most critical step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, and gloves.
-
Liquid Waste: Consists of unused or spent solutions containing this compound.
Step 2: In-Lab Neutralization of Liquid Waste (Recommended for Small Quantities)
For small quantities of dilute this compound solutions, a neutralization step can be performed to deactivate the reactive isothiocyanate group. This procedure should be performed in a fume hood.
Experimental Protocol: Neutralization of this compound with a Primary Amine
-
Prepare a quenching solution: Prepare a solution of a primary amine, such as a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) or a similar, non-volatile primary amine in a compatible solvent (e.g., the same solvent as the this compound solution).
-
Reaction Setup: In a suitable container within a fume hood, slowly add the this compound waste solution to an excess of the primary amine quenching solution with stirring. A 2 to 5-fold molar excess of the amine is recommended to ensure complete reaction.
-
Reaction Time: Allow the reaction to proceed for at least one hour at room temperature with continuous stirring to ensure the complete conversion of the isothiocyanate to a less reactive thiourea derivative.
-
pH Adjustment: Check the pH of the resulting solution. Neutralize if necessary with a suitable acid or base as determined by your institution's EHS guidelines for aqueous waste disposal.
-
Final Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institution's procedures.
Step 3: Packaging and Labeling of Waste
-
Liquid Waste: Collect all this compound liquid waste, including the neutralized solution, in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: Tetrahydropyranyl-isothiocyanate
-
The concentration and quantity
-
The date of accumulation
-
Any other information required by your institution.
-
-
Solid Waste: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.
Step 4: Waste Storage and Pickup
Store the labeled hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department. Ensure the storage area is secure and away from incompatible chemicals.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Neutralizing Agent | Primary Amines (e.g., Tris, Glycine) | General chemical principles of isothiocyanate reactivity |
| Molar Excess of Neutralizing Agent | 2 to 5-fold | Recommended practice for complete reaction |
| Reaction Time for Neutralization | ≥ 1 hour | Estimated time for complete reaction at room temperature |
| Storage of Waste | Segregated, labeled, sealed containers | Standard laboratory waste management protocols[1] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the this compound disposal process, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling THP-NCS
Essential guidance for the safe handling and disposal of THP-NCS, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a white to off-white powder utilized as an efficient chelator for Gallium-68 in the labeling of peptides and antibodies.[1] Given its fine powder form and reactive nature, proper personal protective equipment (PPE) is essential to prevent inhalation, skin, and eye contact.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific handling procedure and the associated risk of exposure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile or neoprene gloves (double-gloving recommended) - Safety goggles with side shields or a face shield - Laboratory coat - Respiratory protection (N95 or higher-rated respirator) | To prevent inhalation of fine powder and to protect skin and eyes from contact. |
| Solution Preparation and Handling | - Nitrile or neoprene gloves - Safety goggles - Laboratory coat | To protect against splashes of the chemical solution. |
| Handling Spills | - Chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and a face shield - Chemical-resistant apron or coveralls - Respiratory protection (as determined by spill size and location) - Chemical-resistant shoe covers | To provide comprehensive protection during cleanup of a potentially hazardous substance. |
| Waste Disposal | - Nitrile or neoprene gloves - Safety goggles - Laboratory coat | To protect against accidental contact with contaminated waste materials. |
Note: Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) if available.
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for laboratory safety.
Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder in a tared container within the fume hood to minimize the risk of inhalation.
-
Solubilization: Add the solvent to the powder slowly and carefully to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container for hazardous solid waste. - Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, lined container for solid hazardous waste. |
| Aqueous Waste Solutions | - Collect in a labeled, sealed container for hazardous liquid waste. - Do not dispose of down the drain. |
| Contaminated PPE | - Dispose of gloves and other disposable PPE in the designated hazardous waste container immediately after use. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Caption: Workflow for managing a this compound spill.
Risk-Based PPE Selection
The level of PPE should be determined by a risk assessment of the planned experimental procedure. Higher-risk procedures that may generate aerosols or involve larger quantities of the chemical necessitate a higher level of protection.
Caption: Decision tree for selecting appropriate PPE.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
